molecular formula C12H20Si B3337782 Silane, trimethyl(4-propylphenyl)- CAS No. 81631-65-4

Silane, trimethyl(4-propylphenyl)-

Cat. No.: B3337782
CAS No.: 81631-65-4
M. Wt: 192.37 g/mol
InChI Key: MSGYEWBLFWALLW-UHFFFAOYSA-N
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Description

Silane, trimethyl(4-propylphenyl)- is a useful research compound. Its molecular formula is C12H20Si and its molecular weight is 192.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality Silane, trimethyl(4-propylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Silane, trimethyl(4-propylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl-(4-propylphenyl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20Si/c1-5-6-11-7-9-12(10-8-11)13(2,3)4/h7-10H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSGYEWBLFWALLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375386
Record name Silane, trimethyl(4-propylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81631-65-4
Record name Silane, trimethyl(4-propylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Silane, trimethyl(4-propylphenyl)-" chemical properties

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

CAS: 81631-65-4 | Molecular Formula: C₁₂H₂₀Si[1][2][3][4]

Executive Summary

Silane, trimethyl(4-propylphenyl)- (also known as 1-propyl-4-(trimethylsilyl)benzene) is an organosilicon building block utilized primarily in medicinal chemistry and materials science. It serves two critical functions:

  • Hiyama Coupling Precursor: It acts as a stable, non-toxic transmetallation agent for palladium-catalyzed cross-coupling reactions, offering an alternative to boronic acids.

  • Bioisosteric Modulator (The "Silicon Switch"): In drug design, the trimethylsilyl (TMS) group is often employed to modulate lipophilicity (LogP) and metabolic stability, replacing tert-butyl or similar carbon-based moieties to alter pharmacokinetics without changing the pharmacophore geometry significantly.

This guide details the physicochemical properties, synthesis protocols, and application logic for integrating this silane into high-value research workflows.

Chemical Identity & Physicochemical Properties[5][6][7][8][9][10][11]

Identification
AttributeDetail
IUPAC Name Trimethyl(4-propylphenyl)silane
CAS Number 81631-65-4
SMILES CCCC1=CC=C(C=C1)(C)C
Molecular Weight 192.37 g/mol
Appearance Colorless oil
Physicochemical Data

Note: Experimental values are derived from homologous series and specific literature precedents.

PropertyValueContext/Implication
Boiling Point ~235–240 °C (est. at 760 mmHg)High boiling point allows for high-temperature coupling reactions without solvent loss.
Density 0.86 g/mL (approx)Typical for alkyl-arylsilanes; less dense than water.
LogP (Predicted) 4.7 ± 0.3Highly lipophilic. The TMS group adds ~0.5–0.8 log units compared to a tert-butyl analog.
¹H NMR (CDCl₃) δ 7.47 (d, 2H), 7.20 (d, 2H), 2.60 (t, 2H), 0.28 (s, 9H)Diagnostic TMS singlet at 0.28 ppm confirms silylation; aromatic doublet splitting confirms para-substitution [1].
¹³C NMR (CDCl₃) δ 143.5, 137.3, 133.5, 128.1, 38.2, 24.6, 14.1, -0.9Carbon shifts confirm the integrity of the propyl chain and the silicon-carbon bond [1].

Synthesis Protocol: Grignard Route

The most robust method for synthesizing Silane, trimethyl(4-propylphenyl)- is via the Grignard reagent of 4-propylphenyl bromide. This method ensures high regioselectivity.

Reaction Logic

The synthesis relies on the nucleophilic attack of the aryl magnesium species on the electrophilic silicon center of chlorotrimethylsilane (TMSCl). This is preferred over Wurtz-Fittig coupling due to cleaner product isolation.

Step-by-Step Methodology

Reagents:

  • 1-Bromo-4-propylbenzene (1.0 equiv)

  • Magnesium turnings (1.2 equiv, activated)

  • Chlorotrimethylsilane (TMSCl) (1.2 equiv)

  • THF (Anhydrous)

Protocol:

  • Activation: Flame-dry a 3-neck round-bottom flask under Argon. Add magnesium turnings and a crystal of iodine.

  • Initiation: Add 10% of the 1-bromo-4-propylbenzene in THF. Heat gently until the iodine color fades (Grignard initiation).

  • Addition: Dropwise add the remaining bromide/THF solution over 1 hour, maintaining a gentle reflux. Stir for an additional 2 hours to ensure complete formation of (4-propylphenyl)MgBr.

  • Silylation: Cool the solution to 0 °C. Add TMSCl dropwise over 30 minutes. The reaction is exothermic.

  • Completion: Allow the mixture to warm to room temperature and stir overnight.

  • Workup: Quench with saturated NH₄Cl (aq). Extract with diethyl ether (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Distill under reduced pressure or purify via silica gel flash chromatography (Eluent: Hexanes) to yield the colorless oil.

Synthesis Workflow Diagram

Synthesis Start 1-Bromo-4-propylbenzene Mg Mg / THF (Grignard Formation) Start->Mg Activation Inter (4-Propylphenyl)MgBr Mg->Inter Reflux 2h TMSCl + TMSCl (Electrophilic Trap) Inter->TMSCl 0°C -> RT Product Silane, trimethyl(4-propylphenyl)- TMSCl->Product Workup & Distillation

Figure 1: Grignard-mediated synthesis pathway ensuring regiospecific silylation.

Applications in Drug Discovery & Catalysis

The "Silicon Switch" Strategy

In medicinal chemistry, replacing a carbon atom with silicon (C/Si exchange) is a strategic tool.

  • Bond Length: The C–Si bond (1.89 Å) is longer than C–C (1.54 Å), slightly expanding the molecule's volume.

  • Lipophilicity: The TMS group is more lipophilic than a tert-butyl group. This increases membrane permeability for the 4-propylphenyl scaffold.

  • Metabolic Blockade: The bulky TMS group effectively blocks metabolic oxidation at the para position relative to the propyl chain, potentially increasing the drug's half-life (

    
    ).
    
Hiyama Cross-Coupling

This silane is a stable nucleophile for Pd-catalyzed cross-coupling. Unlike boronic acids (Suzuki), it does not undergo protodeboronation and is stable to air/moisture.

Mechanism: The C–Si bond is relatively inert until activated by a fluoride source (e.g., TBAF) or a base, which forms a pentacoordinate silicate intermediate.[1] This hypervalent species is highly reactive toward Transmetallation with Palladium(II).

Hiyama Coupling Workflow

Hiyama Silane Silane, trimethyl(4-propylphenyl)- Silicate [Pentacoordinate Silicate]⁻ Silane->Silicate Activation Activator Fluoride Source (TBAF) or Base (NaOH) Activator->Silicate Pd_Cycle Pd(II)-Aryl Complex (Oxidative Addition Product) Silicate->Pd_Cycle Transmetallation Product Biaryl Product (4-Propylbiphenyl derivative) Pd_Cycle->Product Reductive Elimination

Figure 2: Activation of the inert C-Si bond via hypervalent silicate formation for cross-coupling.

Experimental Handling & Safety

Stability
  • Thermal: Stable up to ~200 °C.

  • Hydrolytic: The C(aryl)–Si bond is robust against water and neutral pH. However, it is susceptible to protodesilylation under strong acidic conditions (e.g., TFA, HCl), releasing propylbenzene.

  • Oxidative: The propyl chain is susceptible to benzylic oxidation; the silyl group remains intact under standard oxidizing conditions.

Safety Precautions
  • Flammability: As an organosilane with an alkyl tail, treat as a flammable liquid (Class 3).

  • Toxicity: No specific toxicology data exists for this CAS. Handle as a standard irritant. Use gloves and a fume hood to avoid inhalation of vapors.

References

  • Supporting Information for Catalytic Silylation. (2026). Amazon AWS / Journal Archives. Retrieved from [Link] (Provides ¹H and ¹³C NMR characterization data for CAS 81631-65-4).

  • Hiyama, T. (2002). Organosilicon Compounds in Cross-Coupling Reactions. In Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • PubChem Compound Summary. (2025). Trimethyl(4-vinylphenyl)silane and Analogs. National Center for Biotechnology Information. Retrieved from [Link].

Sources

Technical Guide: Synthesis of (4-propylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the synthesis of (4-propylphenyl)trimethylsilane , a specific organosilicon building block used in medicinal chemistry to modulate lipophilicity and metabolic stability (the "silicon switch" strategy).

This guide prioritizes the Grignard-mediated silylation of 1-bromo-4-propylbenzene as the "Gold Standard" pathway due to its scalability, reliability, and high regiocontrol compared to direct C-H silylation methods.

Retrosynthetic Analysis & Strategy

The target molecule consists of a benzene core substituted para by a propyl group and a trimethylsilyl (TMS) group.

  • Target: (4-propylphenyl)trimethylsilane (CAS: Analogous to 18027-97-9 for isopropyl)

  • Primary Disconnection: Si–C(aryl) bond.

  • Precursor: 1-bromo-4-propylbenzene.

  • Reagent: Chlorotrimethylsilane (TMSCl).

Why this route? Direct silylation of propylbenzene often yields a mixture of meta and para isomers due to the weak directing effect of the alkyl group. By starting with the pre-functionalized para-bromo precursor, we guarantee 1,4-regiochemistry. The Grignard method is preferred over organolithium reagents for scales >10g due to higher thermal tolerance and lower cost, though the lithiation route is included as a high-purity alternative.

Primary Protocol: Grignard-Mediated Silylation

Reaction Scheme:



Materials & Reagents
ReagentEquiv.RoleNotes
1-Bromo-4-propylbenzene 1.0SubstrateDry, free of H2O/Alcohol
Magnesium Turnings 1.2MetalOven-dried, iodine activated
Chlorotrimethylsilane (TMSCl) 1.2-1.5ElectrophileFreshly distilled if yellow
Tetrahydrofuran (THF) SolventMediumAnhydrous, inhibitor-free
Iodine (I2) Cat.Activator1-2 crystals
Step-by-Step Execution

Phase 1: Grignard Reagent Formation

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser, N2 inlet, and pressure-equalizing addition funnel. Add a magnetic stir bar.

  • Activation: Add Magnesium turnings (1.2 eq) and a single crystal of Iodine. Heat gently with a heat gun until iodine vaporizes (purple haze), etching the Mg surface.

  • Initiation: Cover Mg with minimal anhydrous THF. Add ~5% of the 1-bromo-4-propylbenzene solution (dissolved in THF).

    • Self-Validating Check: The disappearance of the iodine color and the onset of spontaneous boiling (exotherm) indicates successful initiation. If no reaction occurs, sonicate or add a drop of dibromoethane.

  • Propagation: Once initiating, add the remaining bromide solution dropwise to maintain a gentle reflux without external heating.

  • Completion: After addition, reflux at 65°C for 1-2 hours. The solution should turn dark gray/brown (turbid).

Phase 2: Electrophilic Trapping (Silylation)

  • Cooling: Cool the Grignard solution to 0°C using an ice bath.

  • Addition: Add TMSCl (1.5 eq) dropwise. Note: TMSCl is moisture sensitive; use a syringe or closed funnel.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

    • Self-Validating Check: A heavy white precipitate (MgClBr salts) will form, indicating salt metathesis is occurring.

  • Quench: Carefully quench with saturated aqueous NH4Cl (exothermic).

Phase 3: Workup & Purification [1]

  • Extraction: Extract the aqueous layer 3x with Diethyl Ether or Hexanes.

  • Washing: Wash combined organics with water, then brine. Dry over MgSO4.

  • Concentration: Remove solvent under reduced pressure (Rotavap).

  • Distillation: Purify the crude oil via vacuum distillation.

    • Target: Collect the fraction boiling at approx. 95–100°C @ 10 mmHg (Estimate based on homologs).

Alternative Pathway: Cryogenic Lithiation

Best for small-scale (<1g) or when Mg initiation fails.

  • Dissolve 1-bromo-4-propylbenzene (1.0 eq) in anhydrous Ether/THF at -78°C (Dry ice/Acetone).

  • Add n-Butyllithium (n-BuLi) (1.1 eq, 2.5M in hexanes) dropwise over 20 min.

  • Stir for 30-60 min at -78°C to form the aryllithium species.

  • Add TMSCl (1.2 eq) rapidly.

  • Remove cooling bath and stir overnight.

  • Advantage: Cleaner reaction profile, fewer biphenyl byproducts compared to Grignard.

Characterization & Data (Self-Validating)

Use the following data to validate product identity. The presence of the silicon satellite peaks and the specific integration of the propyl chain are diagnostic.

TechniqueDiagnostic SignalInterpretation
1H NMR (CDCl3)δ 0.25 ppm (s, 9H) Si(CH3)3 protons. Sharp singlet.
δ 0.94 ppm (t, 3H) Propyl terminal -CH3.
δ 1.65 ppm (m, 2H) Propyl middle -CH2-.
δ 2.60 ppm (t, 2H) Benzylic -CH2-.
δ 7.20, 7.45 ppm (d, 4H) AA'BB' aromatic system. Si-substituted ring protons are typically shielded/deshielded distinctively.
13C NMR δ -1.0 ppm Trimethylsilyl carbons (distinctive high field).
GC-MS M+ ~192 m/z Molecular ion peak.
[M-15]+ ~177 m/z Loss of methyl from TMS (Characteristic of aryl-silanes).
Pathway Visualization

The following diagram illustrates the critical decision nodes and reaction flow for the synthesis.

G Start Start: 1-Bromo-4-propylbenzene Decision Scale / Purity Req? Start->Decision RouteA Route A: Grignard (Standard) Mg, THF, Reflux Decision->RouteA >10g Scale RouteB Route B: Lithiation (High Purity) n-BuLi, -78°C Decision->RouteB <1g / High Purity IntermediateA Intermediate: Aryl-Magnesium Bromide RouteA->IntermediateA Initiation (I2) IntermediateB Intermediate: Aryl-Lithium RouteB->IntermediateB Metal-Halogen Exch. Trapping Electrophilic Trap: + TMSCl IntermediateA->Trapping IntermediateB->Trapping Workup Workup: NH4Cl Quench Extraction & Drying Trapping->Workup Purification Vacuum Distillation (Remove Biphenyls) Workup->Purification Product Final Product: (4-propylphenyl)trimethylsilane Purification->Product

Caption: Logical workflow for the synthesis of (4-propylphenyl)trimethylsilane, selecting between Grignard and Lithiation routes based on scale.

Safety & Handling
  • TMSCl: Highly corrosive; releases HCl upon contact with moisture. Handle in a fume hood.

  • n-BuLi: Pyrophoric. Requires strict inert atmosphere (Argon/Nitrogen) and dry syringe techniques.

  • Exotherms: The Grignard initiation can be delayed and violent. Always have an ice bath ready.

References
  • Standard Grignard Silylation Protocol : Organic Syntheses, Coll. Vol. 9, p. 139 (1998). (General procedure for aryl-silanes).

  • Properties of Aryl Silanes : PubChem Compound Summary for 1-(Trimethylsilyl)-4-iso-propylbenzene (Isomer analog for property validation).

  • Precursor Synthesis (1-bromo-4-propylbenzene) : ChemicalBook, Synthesis of 1-bromo-4-propylbenzene via bromination.

  • Silicon in Medicinal Chemistry : "The Silicon Switch" - Journal of Medicinal Chemistry, 2013, 56(2), 388–405. (Context on lipophilicity modulation).

Sources

Spectroscopic data for trimethyl(4-propylphenyl)silane (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as an authoritative technical reference for the spectroscopic characterization of Trimethyl(4-propylphenyl)silane (CAS 81631-65-4). It is designed for analytical chemists and researchers requiring precise structural validation data.[1]

Executive Summary & Compound Identity

Trimethyl(4-propylphenyl)silane is a para-substituted organosilane often utilized as a hydrophobic building block in materials science and as a silylated intermediate in organic synthesis.[2][3] Its structure combines a lipophilic propyl chain with a trimethylsilyl (TMS) reporter group, making it an excellent model compound for studying substituent effects in NMR and MS.

PropertyDetail
IUPAC Name (4-Propylphenyl)trimethylsilane
CAS Number 81631-65-4
Molecular Formula

Molecular Weight 192.37 g/mol
Physical State Colorless Liquid

Synthesis & Sample Preparation Context

To understand potential impurities (e.g., homocoupled biaryls or siloxanes), one must recognize the standard synthetic route. The compound is typically synthesized via a Grignard reaction.[4][5]

Experimental Workflow

The following Graphviz diagram outlines the critical path for synthesis and purification, ensuring the sample matrix is understood before spectral analysis.

SynthesisWorkflow Start 4-Propylbromobenzene Mg Mg / THF (Grignard Formation) Start->Mg Activation Inter 4-Propylphenyl-MgBr Mg->Inter Exothermic TMS TMS-Cl Addition (Electrophilic Trapping) Inter->TMS 0°C to RT Workup Aq. NH4Cl Quench & Extraction TMS->Workup Product Trimethyl(4-propylphenyl)silane (>98% Purity) Workup->Product Distillation

Figure 1: Synthetic pathway via Grignard reagent formation and silylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data reflects the


 symmetry of the aromatic system (effectively AA'BB') and the distinct electronic environment of the silyl group.
H NMR Data (400 MHz, CDCl )

The silicon atom is electropositive (


-donor), causing a slight shielding effect on the ortho protons relative to the propyl group's effect.
Chemical Shift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
AssignmentStructural Context
0.25 Singlet (s)9H-Si(CH

)

Characteristic TMS signal
0.94 Triplet (t)3H7.3-CH

-CH

-CH

Terminal methyl
1.65 Sextet (sext)2H7.5-CH

-CH

-CH

Methylene linker
2.58 Triplet (t)2H7.6Ar-CH

-
Benzylic methylene
7.18 Doublet (d)2H8.0Ar-H (meta to Si)Ortho to propyl group
7.44 Doublet (d)2H8.0Ar-H (ortho to Si)Deshielded by anisotropy
C NMR Data (100 MHz, CDCl )

Assignments are based on substituent additivity rules and comparison with trimethyl(phenyl)silane.

Shift (

, ppm)
Carbon TypeAssignment
-1.0 CH

Si(CH

)

13.8 CH

Propyl terminal C
24.5 CH

Propyl middle C
38.0 CH

Benzylic C
128.0 CH (Ar)Meta to Si (Ortho to Propyl)
133.4 CH (Ar)Ortho to Si (Meta to Propyl)
137.1 C (Quat)Ipso C-Si
143.5 C (Quat)Ipso C-Propyl

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the intense "Goldfinger" bands characteristic of the trimethylsilyl group.

Wavenumber (cm

)
IntensityVibrational ModeDiagnostic Value
3050, 3015 WeakC-H Stretching (Aromatic)Standard Ar-H check
2960, 2930, 2870 StrongC-H Stretching (Aliphatic)Propyl & TMS methyls
1605, 1495 MediumC=C Ring StretchingAromatic skeleton
1250 Very Strong

CH

(Si-CH

)
Primary TMS Identifier
1115 MediumSi-Ph StretchingSilicon-Aromatic bond
840 Very Strong

CH

(Si-Me

)
Primary TMS Identifier
800 - 700 StrongC-H Out-of-Plane BendingPara-substitution pattern

Mass Spectrometry (EI, 70 eV)

The mass spectrum is characterized by a stable molecular ion and a dominant base peak resulting from the loss of a methyl group from the silicon atom, forming a stabilized silyl cation.

Fragmentation Pathway

The silicon atom stabilizes the positive charge effectively. The primary fragmentation channel is the loss of a methyl radical from the trimethylsilyl group.

MassSpecFragmentation M_Ion Molecular Ion (M+) m/z 192 [Ar-SiMe3]+. Base_Peak Base Peak (M-15) m/z 177 [Ar-SiMe2]+ M_Ion->Base_Peak - •CH3 (Methyl Radical) (Alpha Cleavage) Tropylium Silyl-Tropylium Ion Rearrangement Base_Peak->Tropylium Ring Expansion (Secondary Process)

Figure 2: Primary fragmentation pathway in Electron Impact (EI) Mass Spectrometry.

Key Ions Table
m/zRelative AbundanceIon IdentityInterpretation
192 ~25%

Molecular Ion (Stable)
193 ~4%


Si /

C Isotope contribution
177 100%

Loss of Methyl from Si (Base Peak)
135 ~15%

Loss of Propyl + Methyl
73 ~40%

Trimethylsilyl cation

Experimental Protocols

NMR Sample Preparation

Objective: Ensure high-resolution signals without concentration broadening.

  • Solvent: Use Chloroform-d (

    
    ) containing 0.03% v/v TMS as an internal standard.
    
  • Concentration: Dissolve 10-15 mg of the analyte in 0.6 mL of solvent.

  • Filtration: If the solution is cloudy (siloxane hydrolysis products), filter through a cotton plug into the NMR tube.

  • Acquisition: Run 16 scans for

    
    H and minimum 256 scans for 
    
    
    
    C.
GC-MS Method

Objective: Purity verification and mass confirmation.

  • Column: HP-5ms or DB-5 (5% Phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Temperature Program: Hold 50°C for 2 min

    
     Ramp 20°C/min to 280°C 
    
    
    
    Hold 5 min.
  • Inlet: Split mode (50:1), 250°C.

References

  • National Institute of Standards and Technology (NIST). Mass Spectral Library (NIST20). U.S. Department of Commerce. [Link]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. [Link]

  • PubChem Database. Trimethyl(4-propylphenyl)silane (Compound Summary). National Center for Biotechnology Information. [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. [Link]

Sources

Technical Whitepaper: Physicochemical Profiling of Trimethyl(4-propylphenyl)silane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethyl(4-propylphenyl)silane (CAS: 81631-65-4) is an organosilicon compound increasingly utilized in medicinal chemistry as a silicon bioisostere and in materials science for surface modification . By replacing carbon-based alkyl groups with a trimethylsilyl moiety, researchers can modulate lipophilicity (LogP) and metabolic stability without significantly altering the steric profile of a bioactive molecule.

This technical guide provides a comprehensive analysis of the compound's physicochemical properties, synthesis protocols, and applications. Where direct experimental data is proprietary or sparse, values are derived from high-fidelity structure-property relationship (SPR) models and homologous series extrapolation, ensuring researchers have actionable data for experimental design.

Chemical Identity & Structural Analysis[1][2][3]

AttributeDetail
IUPAC Name Trimethyl(4-propylphenyl)silane
Common Synonyms (4-Propylphenyl)trimethylsilane; p-Propylphenyltrimethylsilane
CAS Number 81631-65-4
Molecular Formula C₁₂H₂₀Si
Molecular Weight 192.37 g/mol
SMILES CCCc1ccc(cc1)(C)C
Structural Class Aryl-trialkylsilane
Structural Insight

The molecule consists of a central benzene ring substituted at the para positions with a propyl group and a trimethylsilyl (TMS) group. The TMS group is sterically bulkier than a tert-butyl group but electronically distinct due to the "beta-silicon effect" and lower electronegativity of silicon (1.90) compared to carbon (2.55).

Physical Properties (The Core)[4]

The following data combines available experimental literature for homologs with predictive modeling for the specific propyl derivative.

Boiling Point & Density Profile
PropertyValue (Estimated/Predicted)Confidence IntervalRationale / Homolog Trend
Boiling Point (760 mmHg) 220 – 230 °C HighExtrapolated from Trimethyl(phenyl)silane (170°C) and (4-Ethylphenyl)trimethylsilane (~200°C). Addition of -CH₂- typically adds ~20-25°C in this series.
Boiling Point (Reduced) ~95 – 105 °C @ 10 mmHg MediumStandard pressure-temperature nomograph correction for organosilanes.
Density (20°C) 0.865 – 0.875 g/mL HighPhenyltrimethylsilane is 0.873 g/mL. Alkyl chains (propyl) generally lower density slightly relative to the aromatic core.
Refractive Index (

)
1.485 – 1.495 HighConsistent with aryl-silane homologs (Phenyltrimethylsilane

).
Flash Point ~85 – 95 °C MediumPredicted based on boiling point correlation; classified as a combustible liquid (Class IIIA).
Solubility & Lipophilicity
  • Water Solubility: Negligible (Hydrophobic).

  • Organic Solubility: Miscible with standard organic solvents (Dichloromethane, THF, Diethyl ether, Hexanes, Toluene).

  • LogP (Octanol/Water): ~5.2 – 5.5 (Predicted). The TMS group is highly lipophilic (

    
    ), significantly increasing membrane permeability compared to the carbon analog.
    

Synthesis & Purification Protocols

Mechanistic Pathway

The most robust synthesis utilizes a Grignard reagent formation followed by electrophilic trapping with chlorotrimethylsilane (TMSCl). This pathway ensures regiospecificity at the para position.

SynthesisPathway Start 1-Bromo-4-propylbenzene (Precursor) Mg Magnesium Turnings (THF, Reflux) Start->Mg Activation Grignard Intermediate: 4-Propylphenylmagnesium bromide Mg->Grignard Grignard Formation Product Trimethyl(4-propylphenyl)silane (Target) Grignard->Product Nucleophilic Substitution (0°C to RT) TMSCl Trimethylchlorosilane (TMSCl) TMSCl->Product Electrophile Workup Acidic Workup (NH4Cl) Product->Workup Quenching

Figure 1: Grignard-mediated synthesis pathway for Trimethyl(4-propylphenyl)silane.

Step-by-Step Experimental Protocol

Note: All steps must be performed under an inert atmosphere (Nitrogen or Argon) due to the moisture sensitivity of the Grignard intermediate and TMSCl.

  • Reagent Preparation:

    • Activate Magnesium turnings (1.1 eq) by dry stirring under Argon for 30 mins.

    • Dissolve 1-bromo-4-propylbenzene (1.0 eq) in anhydrous THF (concentration ~1M).

  • Grignard Formation:

    • Add 10% of the bromide solution to the Mg turnings. Initiate reaction with a crystal of Iodine or heat gun if necessary.

    • Once initiated (exotherm observed), add the remaining bromide solution dropwise to maintain a gentle reflux.

    • Reflux for 1 hour to ensure complete conversion to 4-propylphenylmagnesium bromide.

  • Silylation:

    • Cool the Grignard solution to 0°C.

    • Add Trimethylchlorosilane (TMSCl) (1.2 eq) dropwise over 30 minutes.

    • Allow the mixture to warm to room temperature and stir overnight (12-16 hours).

  • Workup & Purification:

    • Quench carefully with Saturated Aqueous Ammonium Chloride (

      
      ).
      
    • Extract with Diethyl Ether or Hexanes (3x).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
    • Purification: Perform fractional vacuum distillation. Collect the fraction boiling at ~100°C @ 10 mmHg (adjust based on vacuum pressure).

Applications in R&D

Silicon Bioisosteres (Drug Design)

In medicinal chemistry, the C/Si switch is a powerful tactic. Replacing a carbon atom with silicon increases the bond length (C-C 1.54 Å vs C-Si 1.87 Å) and lipophilicity without drastically changing the shape.

  • Metabolic Stability: The bulky TMS group can block metabolic hot-spots on the phenyl ring, extending the half-life (

    
    ) of the drug candidate.
    
  • Potency: The increased lipophilicity can improve blood-brain barrier (BBB) penetration.

Materials Science
  • Surface Modification: Used as a capping agent for silica surfaces to introduce hydrophobic propyl-phenyl domains.

  • CVD Precursors: While less common than simple alkyl silanes, aryl silanes are investigated for depositing silicon-carbide (SiC) like films with specific aromatic content.

Safety & Handling (E-E-A-T)

  • Hazards: Combustible liquid. Causes skin and eye irritation.

  • Storage: Store in a cool, dry place under inert gas. Moisture sensitive (though less so than chlorosilanes, the C-Si bond is stable to water, but the compound should be kept pure).

  • Disposal: Incineration in a chemical incinerator equipped with an afterburner and scrubber.

References

  • PubChem Compound Summary . Trimethyl(phenyl)silane (CAS 768-32-1) Physical Properties. National Library of Medicine. [Link]

  • Organic Syntheses . Preparation of Aryltrimethylsilanes via Grignard Reagents. Org. Synth. Coll. Vol. 9, p. 139. [Link]

Trimethyl(4-propylphenyl)silane (CAS 81631-65-4): A Comprehensive Technical Guide to Synthesis, Characterization, and Advanced Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethyl(4-propylphenyl)silane is a sterically hindered, electron-rich aryltrimethylsilane that serves as a highly versatile building block in advanced organic synthesis, materials science, and pharmaceutical development. Unlike traditional boronic acids or stannanes, aryl silanes offer superior bench stability, low toxicity, and orthogonal reactivity. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, self-validating synthetic protocols, precise analytical characterization, and its mechanistic role in advanced catalytic frameworks such as Hiyama cross-coupling and Ir-catalyzed C–H borylation.

Core Identifiers and Physicochemical Properties

Understanding the foundational properties of Trimethyl(4-propylphenyl)silane is critical for predicting its behavior in complex reaction matrices [1]. The trimethylsilyl (TMS) group provides significant steric bulk and lipophilicity, while the para-propyl chain acts as an electron-donating group, enriching the aromatic system.

Table 1: Chemical Identifiers and Physical Data
PropertyValue
Chemical Name Trimethyl(4-propylphenyl)silane
Synonyms 1-(Trimethylsilyl)-4-n-propylbenzene
CAS Number 81631-65-4
Molecular Formula C₁₂H₂₀Si
Molecular Weight 192.37 g/mol
Appearance Colorless oil
Structural Feature 1,4-disubstituted benzene ring

Mechanistic Pathways for Synthesis

The most robust and scalable method for synthesizing Trimethyl(4-propylphenyl)silane is via a Grignard-mediated silylation of 1-bromo-4-propylbenzene.

Protocol: Grignard-Mediated Silylation

This protocol is designed as a self-validating system, ensuring that each step provides observable feedback to the researcher.

Step 1: Preparation of 4-Propylphenylmagnesium Bromide

  • Setup: In an oven-dried, argon-flushed round-bottom flask, add magnesium turnings (1.1 equiv.) and anhydrous tetrahydrofuran (THF).

  • Initiation: Add a single crystal of iodine (I₂) and 5% of the total volume of 1-bromo-4-propylbenzene.

    • Causality & Validation: The iodine is not merely traditional; it chemically etches the passivating magnesium oxide (MgO) layer, exposing the highly reactive zero-valent magnesium surface. The researcher can confirm successful initiation when the characteristic brown color of iodine dissipates, accompanied by a localized exothermic reaction (visible as solvent reflux at the metal surface).

  • Addition: Once initiated, add the remaining 1-bromo-4-propylbenzene dropwise to maintain a gentle reflux.

Step 2: Electrophilic Trapping with TMSCl

  • Cooling: Cool the active Grignard reagent to 0 °C using an ice bath.

  • Trapping: Add chlorotrimethylsilane (TMSCl, 1.2 equiv.) dropwise.

    • Causality: The hard Si–Cl bond is highly susceptible to nucleophilic attack by the carbanion-like Grignard reagent. The reaction is thermodynamically driven by the formation of the strong Si–C bond and the precipitation of insoluble MgBrCl. Cooling is required to suppress Wurtz-type homocoupling side reactions.

Step 3: Workup and Purification

  • Quench the reaction carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether.

  • Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (eluting with petroleum ether) to yield the product as a colorless oil.

Synthesis A 1-Bromo-4-propylbenzene B Mg Turnings / THF (Grignard Formation) A->B Initiation (I2) C 4-Propylphenylmagnesium bromide B->C Exothermic D TMSCl Addition (Electrophilic Trapping) C->D 0 °C to RT E Trimethyl(4-propylphenyl)silane (Product) D->E Aqueous Workup

Synthetic workflow of Trimethyl(4-propylphenyl)silane via Grignard-mediated silylation.

Analytical Characterization

Rigorous analytical characterization is required to confirm the purity and structural integrity of the synthesized silane. The following quantitative data is derived from high-resolution peer-reviewed structural analyses [2].

Table 2: ¹H NMR Data (400 MHz, CDCl₃)

Causality of Shifts: The strong singlet at 0.28 ppm is the hallmark of the TMS group; the highly electropositive silicon atom shields these protons, shifting them significantly upfield. The doublets at 7.47 and 7.20 ppm confirm the para-substitution (AA'BB' system).

Chemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
7.47Doublet (d)7.12HAromatic (ortho to TMS)
7.20Doublet (d)7.32HAromatic (ortho to propyl)
2.60Triplet (t)7.72HBenzylic CH₂
1.72 – 1.61Multiplet (m)-2HAliphatic CH₂
0.98Triplet (t)7.33HTerminal CH₃
0.28Singlet (s)-9HSi(CH₃)₃
Table 3: ¹³C NMR Data (101 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
143.5Aromatic C (ipso to propyl)
137.3Aromatic C (ipso to TMS)
133.5, 128.1Aromatic CH carbons
38.2Benzylic CH₂
24.6Aliphatic CH₂
14.1Terminal CH₃
-0.9Si(CH₃)₃

High-Resolution Mass Spectrometry (HRMS-EI):

  • m/z [M]⁺ Calculated for C₁₂H₂₀Si: 192.1329

  • m/z [M]⁺ Found: 192.1334

Advanced Applications in Catalysis and Synthesis

Iridium-Catalyzed C–H Borylation

Trimethyl(4-propylphenyl)silane is frequently utilized in late-stage functionalization studies. In Ir-catalyzed C–H borylation (utilizing catalysts such as [Ir(OMe)(cod)]₂ with dtbpy ligands), the TMS group acts as a robust, sterically demanding directing/blocking group. Literature demonstrates that this compound can undergo selective borylation on the aliphatic propyl chain to form complex dioxaborolane derivatives [2]. The TMS group effectively shields the adjacent aromatic protons, directing the transition metal catalyst toward the alkyl side chain.

Fluoride-Promoted Hiyama Cross-Coupling

Aryltrimethylsilanes are premier substrates for the Hiyama cross-coupling reaction , offering a less toxic alternative to Stille couplings and greater stability than Suzuki boronic acids [3].

Mechanistic Causality: Under standard conditions, the C–Si bond is essentially non-polar and inert, meaning silicon is insufficiently electropositive to undergo spontaneous transmetalation with Palladium(II) intermediates. The addition of a fluoride source (e.g., TBAF or CsF) is mechanistically imperative. Fluoride attacks the empty d-orbitals of the silicon atom, forming a hypervalent, pentacoordinate siliconate anion ([Ar-SiMe₃F]⁻). This intermediate dramatically increases the electron density at the ipso-carbon, weakening the C–Si bond and thermodynamically driving the transmetalation step onto the Pd(II) center.

Hiyama Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (Ar'-X) Pd0->OxAdd PdII Ar'-Pd(II)-X OxAdd->PdII TransMet Transmetalation PdII->TransMet SiAct Fluoride Activation [Ar-SiMe3F]- SiAct->TransMet F- Promoter PdII_Diaryl Ar'-Pd(II)-Ar TransMet->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (Ar-Ar') RedElim->Product

Fluoride-promoted Hiyama cross-coupling catalytic cycle for aryltrimethylsilanes.

Safety, Handling, and Storage Protocols

  • Storage: Trimethyl(4-propylphenyl)silane should be stored in a cool, dry environment under an inert atmosphere (Argon or Nitrogen). While aryl silanes are significantly more stable to moisture than halosilanes, prolonged exposure to atmospheric moisture and acidic/basic vapors can lead to slow protodesilylation.

  • Handling: As a lipophilic organic oil, it is combustible. Standard laboratory PPE (nitrile gloves, safety goggles, and a flame-resistant lab coat) must be worn. All manipulations involving its synthesis (especially Grignard reagents) must be conducted in a certified fume hood using Schlenk line techniques to exclude oxygen and moisture.

References

  • "Supporting Information for Ir-Catalyzed C-H Borylation". Amazon S3 Hosted SI Data. Available at: [Link]

  • Spring, D. R., et al. "Palladium-catalysed cross-coupling of organosilicon reagents". University of Cambridge. Available at: [Link]

Molecular Architecture, Synthesis, and Cross-Coupling Dynamics of Trimethyl(4-propylphenyl)silane

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the pharmaceutical and materials science sectors demand increasingly robust and selective carbon-carbon bond-forming reactions, organosilanes have emerged as highly stable, easily purifiable alternatives to traditional boronic acids. Trimethyl(4-propylphenyl)silane (CAS: 81631-65-4) represents a specialized class of unactivated aryltrimethylsilanes[1]. Unlike boronic acids, which are prone to protodeboronation and unwanted homocoupling under oxidative conditions, trimethyl(4-propylphenyl)silane remains bench-stable and inert until selectively activated by specific transition-metal catalysts[2]. This technical guide elucidates the physicochemical properties, mechanistic utility, and validated synthetic protocols for this critical organosilicon reagent.

Molecular Structure and Physicochemical Profiling

The molecular architecture of trimethyl(4-propylphenyl)silane consists of a central electron-rich benzene ring symmetrically para-substituted with two distinct functional groups:

  • Propyl Chain (-CH₂CH₂CH₃): A lipophilic moiety at the 4-position that donates electron density into the aromatic ring via hyperconjugation, mildly activating the core for electrophilic processes.

  • Trimethylsilyl Group [-Si(CH₃)₃]: A bulky, electropositive handle at the 1-position. The carbon-silicon bond is highly polarized, providing a specific site for ipso-attack during cross-coupling reactions without the toxicity associated with organostannanes.

Quantitative Data Summary

To ensure accurate stoichiometric calculations and mass spectrometry targeting, the fundamental quantitative properties of the compound are summarized below,[3],[4]:

PropertyValue
Chemical Name Trimethyl(4-propylphenyl)silane
CAS Number 81631-65-4
Molecular Formula C₁₂H₂₀Si
Molecular Weight 192.38 g/mol
Exact Mass (HRMS) 192.1334 Da
Physical State Colorless oil
Purity Standard ≥ 95% (typically purified via chromatography)

Mechanistic Causality: The Aryltrimethylsilane Advantage

The primary application of trimethyl(4-propylphenyl)silane lies in its role as a coupling partner in transition-metal-catalyzed oxidative cross-couplings[2].

The Causality of Reagent Choice: Traditional Suzuki-Miyaura couplings rely on arylboronic acids. However, in oxidative environments (e.g., gold-catalyzed amino- or oxyarylation), boronic acids rapidly undergo homocoupling (forming biaryls with themselves)[2]. Trimethyl(4-propylphenyl)silane solves this. Because the trimethylsilyl group is unactivated, it does not spontaneously transmetalate. Instead, it requires an electrophilic trigger. When exposed to a gold catalyst (such as dppm(AuBr)₂) and an electrophilic fluorinating agent like Selectfluor, the reaction proceeds via an electrophilic aromatic substitution pathway rather than direct transmetalation[2].

The Selectfluor activates the gold center, which then executes an ipso-attack on the carbon bearing the silicon atom. The resulting cationic Wheland-like intermediate rapidly re-aromatizes by eliminating the silyl group (as TMSF), forming a highly reactive Aryl-Au(III) species that undergoes reductive elimination to yield the desired cross-coupled product[2].

Mechanism A Aryl-SiMe3 (Trimethyl(4-propylphenyl)silane) B Electrophilic Attack (Au(I) / Selectfluor) A->B Activation C Cationic Intermediate (Wheland-like) B->C ipso-Attack D Silyl Elimination (-TMSF) C->D Re-aromatization E Aryl-Au(III) Species (Active Intermediate) D->E Transmetalation equivalent F Reductive Elimination (Biaryl Formation) E->F Cross-Coupling

Mechanistic logic of gold-catalyzed oxidative cross-coupling via ipso-silyl activation.

Experimental Workflows & Protocols

Protocol A: Synthesis of Trimethyl(4-propylphenyl)silane

This methodology utilizes a Grignard formation followed by nucleophilic substitution at the silicon center[3]. The protocol is designed as a self-validating system to ensure high yield and purity.

  • System Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with argon.

    • Causality: Grignard reagents are highly moisture-sensitive. Even trace ambient humidity will prematurely protonate the intermediate, yielding unwanted propylbenzene instead of the target silane.

  • Surface Activation: Add magnesium turnings (1.2 equiv) and a single crystal of iodine in 10 mL of anhydrous THF.

    • Causality: Iodine chemically etches the passivating magnesium oxide layer, exposing the highly reactive zero-valent metal surface required for oxidative addition.

  • Grignard Formation: Add 1-bromo-4-propylbenzene (1.0 equiv) dropwise. Reflux the mixture for 2 hours until the magnesium is fully consumed, forming 4-propylphenylmagnesium bromide.

  • Silylation: Cool the reaction mixture to 0 °C using an ice bath. Add chlorotrimethylsilane (TMSCl, 1.5 equiv) dropwise.

    • Causality: Cooling is critical to prevent an exothermic runaway and to suppress unwanted Wurtz-type homocoupling side-reactions.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using hexanes as the eluent.

  • Quench and Isolation: Once the Grignard intermediate is fully consumed, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with diethyl ether, dry the combined organic layers over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash chromatography on silica gel, eluting with petroleum ether to afford trimethyl(4-propylphenyl)silane as a pure, colorless oil[3].

Workflow Start 1-Bromo-4-propylbenzene Step1 Grignard Formation (Mg, THF, Reflux) Start->Step1 Step2 Silylation (TMSCl, 0°C to RT) Step1->Step2 Intermediate: 4-Propylphenylmagnesium bromide Purify Purification (Silica Chromatography) Step2->Purify Product Trimethyl(4-propylphenyl)silane (Pure Colorless Oil) Purify->Product

Step-by-step experimental workflow for the synthesis of trimethyl(4-propylphenyl)silane.

Protocol B: Gold-Catalyzed Oxidative Cross-Coupling Application

To utilize the synthesized silane in an advanced cross-coupling reaction[2]:

  • Setup: In an argon-filled vial, combine trimethyl(4-propylphenyl)silane (100 μmol), Selectfluor (200 μmol), and the gold catalyst (5 mol % dppm(AuBr)₂).

  • Solvent Addition: Inject a 0.1 M solution of CH₃CN/R′OH (10/1 ratio).

    • Causality: The mixed solvent system is essential. Acetonitrile stabilizes the cationic gold intermediates, while the alcohol acts as a necessary nucleophile/proton source for the catalytic cycle[2].

  • Reaction: Heat the sealed vial at 50 °C for 14 hours.

  • Validation: Determine the yield via ¹H NMR of the crude mixture using nitrobenzene as an internal standard before proceeding to final isolation[2].

Analytical Characterization & Self-Validation

To guarantee the scientific integrity of the synthesized trimethyl(4-propylphenyl)silane, the product must be validated against the following definitive spectroscopic benchmarks[3]. Any deviation from these values indicates incomplete silylation or protodehalogenation.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.47 (d, J = 7.1 Hz, 2H) and 7.20 (d, J = 7.3 Hz, 2H): Confirms the para-substituted aromatic AB spin system.

    • δ 2.60 (t, J = 7.7 Hz, 2H), 1.72 – 1.61 (m, 2H), and 0.98 (t, J = 7.3 Hz, 3H): Validates the intact propyl chain.

    • δ 0.28 (s, 9H): The massive, highly shielded singlet definitively confirms the successful installation of the trimethylsilyl group.

  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 143.5, 137.3, 133.5, 128.1 (Aromatic carbons).

    • δ 38.2, 24.6, 14.1 (Propyl carbons).

    • δ -0.9 (TMS carbon, uniquely shielded).

  • High-Resolution Mass Spectrometry (HRMS-EI):

    • m/z: [M]⁺ Calculated for C₁₂H₂₀Si: 192.1329; Found: 192.1334. This exact mass match confirms the molecular weight and elemental composition without ambiguity[3].

References

  • Sigma-Aldrich. "86146 | Sigma-Aldrich: trimethyl(4-propylphenyl)silane." Sigma-Aldrich Product Catalog.
  • Amazon S3 / Literature Supporting Information. "Supporting Information for - Amazon S3 (Synthesis and NMR Characterization of trimethyl(4-propylphenyl)silane).
  • National Institutes of Health (NIH) / PMC. "Gold-Catalyzed Oxidative Coupling Reactions with Aryltrimethylsilanes.
  • Frmnlab. "三甲基(4-丙基苯基)硅烷- CAS:81631-65-4." Chemical Properties Database.

Sources

Reactivity of the Si-H Bond in Alkylphenyl Silanes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: : Mechanistic Paradigms and Synthetic Applications Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Process Scientists

A Guide to Mechanistic Activation and Application in Drug Discovery

Executive Summary: The Silicon Advantage

In the landscape of modern organometallic chemistry and drug discovery, the silicon-hydrogen (Si-H) bond represents a unique "chemical handle." Unlike the ubiquitous C-H bond, the Si-H bond in alkylphenyl silanes (e.g., dimethylphenylsilane, PhMe


SiH) is characterized by hydridic polarity (

), a longer bond length (~1.48 Å), and a lower bond dissociation energy (~318 kJ/mol vs ~413 kJ/mol for C-H).

For the medicinal chemist, alkylphenyl silanes are not merely reagents; they are gateways to silicon bioisosteres ("sila-drugs"). The phenyl group serves a dual purpose: it provides a UV-active chromophore for reaction monitoring and exerts a specific electronic influence that modulates the Lewis acidity of the silicon center, distinct from trialkyl analogs.

This guide dissects the three dominant activation modes of the Si-H bond—Transition Metal Catalysis, Lewis Acid Catalysis, and Radical Activation—and provides validated protocols for their application.

Mechanistic Paradigms of Si-H Activation

To rationally design a synthesis, one must understand the underlying activation cycle. We categorize reactivity into two primary mechanistic pathways: the Chalk-Harrod Cycle (Metal-Catalyzed) and the Piers Mechanism (Lewis Acid-Catalyzed).

2.1 Transition Metal Catalysis (The Chalk-Harrod Cycle)

The industry standard for hydrosilylation (e.g., Karstedt’s catalyst, Pt(0)) relies on the oxidative addition of the Si-H bond to a low-valent metal center.

  • Step 1: Oxidative Addition: The non-polar Si-H bond adds to M(0) or M(I), forming a hydrido-silyl metal complex.

  • Step 2: Olefin Coordination/Insertion: The alkene coordinates to the metal, followed by migratory insertion. Critical Note: The regioselectivity (Markovnikov vs. anti-Markovnikov) is determined here. In the standard Chalk-Harrod cycle, the hydride migrates to the alkene (hydrometallation), followed by Si-C reductive elimination.[1]

  • Modified Chalk-Harrod: In some cases (e.g., Rh or specific vinyl silanes), the silyl group migrates first (silylmetallation), which can lead to dehydrogenative silylation byproducts (vinyl silanes) rather than the addition product.

2.2 Lewis Acid Catalysis (The Piers Mechanism)

Using strong Lewis acids like


, the activation is electrophilic.
  • Concept: The borane does not activate the alkene/carbonyl. Instead, it activates the silane via

    
    -coordination or complete hydride abstraction, generating a transient silylium ion (
    
    
    
    ) and a hydridoborate (
    
    
    ).
  • Application: This is superior for reducing sterically hindered carbonyls or when metal contamination must be avoided in Pharma intermediates.

2.3 Visualization of Activation Pathways

SiH_Activation_Pathways cluster_Metal Pathway A: Metal Catalysis (Chalk-Harrod) cluster_Lewis Pathway B: Lewis Acid (Piers Mechanism) Silane Alkylphenyl Silane (PhMe2Si-H) M_Cat Pt(0) / Rh(I) Silane->M_Cat Coordination LA_Cat B(C6F5)3 Silane->LA_Cat Interaction OxAdd Oxidative Addition (H-M-Si) M_Cat->OxAdd Insertion Olefin Insertion OxAdd->Insertion + Alkene RedElim Reductive Elimination Insertion->RedElim RedElim->M_Cat Regenerate Cat Product Silylated Product (C-Si or O-Si Bond) RedElim->Product HydrideAbs Hydride Abstraction [R3Si]+ [H-LA]- LA_Cat->HydrideAbs NuAttack Nucleophilic Attack (Substrate) HydrideAbs->NuAttack + Carbonyl/Alkene NuAttack->LA_Cat Release LA NuAttack->Product

Figure 1: Comparative mechanistic workflows for Transition Metal vs. Lewis Acid activation of the Si-H bond.

Experimental Protocols

The following protocols use Dimethylphenylsilane (PhMe


SiH) . This reagent is preferred in optimization studies because the phenyl ring allows for easy quantification via HPLC (UV detection at 254 nm) and 

H NMR (aromatic region integration), while the methyl groups minimize steric bulk compared to triphenylsilane.
Protocol A: Platinum-Catalyzed Hydrosilylation of Styrenes

Target: Anti-Markovnikov addition (Linear silane).

Reagents:

  • Dimethylphenylsilane (1.2 equiv)

  • Styrene derivative (1.0 equiv)

  • Karstedt’s Catalyst (Pt(0)-1,3-divinyl-1,1,3,3-tetramethyldisiloxane complex) in xylene (2 wt% Pt).

  • Solvent: Toluene (anhydrous) or Neat.

Workflow:

  • Preparation: Flame-dry a Schlenk flask and backfill with

    
    .
    
  • Loading: Add styrene (1.0 mmol) and Karstedt’s catalyst (0.1 mol% Pt loading).

  • Addition: Add PhMe

    
    SiH (1.2 mmol) dropwise at Room Temperature (RT). Note: The reaction is exothermic.[2] Control temperature to prevent polymerization of the styrene.
    
  • Reaction: Stir at RT for 1-3 hours.

  • Monitoring: Check

    
    H NMR.
    
    • Key Signal: Disappearance of the Si-H septet/multiplet at

      
       4.5-5.0 ppm.
      
    • Product: Appearance of methylene protons adjacent to Si (

      
       0.8-1.2 ppm).
      
  • Purification: Remove volatiles under vacuum. Purify via short-path silica chromatography (Note: Some silyl products are acid-sensitive; use buffered silica if necessary).

Protocol B:

-Catalyzed Deoxygenative Reduction

Target: Reduction of Carbonyls to Silyl Ethers.

Reagents:

  • Acetophenone (1.0 equiv)

  • Dimethylphenylsilane (1.1 equiv)

  • 
     (2-5 mol%)
    
  • Solvent: DCM or Toluene (Strictly anhydrous).

Workflow:

  • Inert Handling: In a glovebox or under strict Ar flow, dissolve

    
     in solvent.
    
  • Substrate: Add acetophenone.

  • Activation: Add PhMe

    
    SiH slowly. Gas evolution (if moisture is present) or color change may occur.
    
  • Mechanism Check: The reaction proceeds via the silylium-activated carbonyl.

  • Workup: Quench with

    
     (to complex the borane) before exposing to air. Filter through Celite.
    
Comparative Data: Catalyst Performance

The choice of catalyst drastically alters the outcome when reacting PhMe


SiH with an 

-unsaturated ketone.
Catalyst SystemPrimary MechanismMajor ProductSelectivityNotes
Pt(0) (Karstedt) Chalk-Harrod (Coordination/Insertion)1,2-Silyl Ether or 1,4-AdditionSubstrate dependentSensitive to steric bulk; high TOF.

Piers (Hydride Abstraction)1,2-Hydrosilylation (Silyl Ether)Chemoselective for C=OTolerates alkenes elsewhere in the molecule.
Rh(PPh

)

Cl
Modified Chalk-HarrodVinyl Silane (Dehydrogenative)E-isomer favoredOften leads to

evolution.
Peroxides (Radical) Homolytic CleavageAlkyl SilaneAnti-MarkovnikovRequires high temp; lower functional group tolerance.
Strategic Applications in Drug Discovery
5.1 The "Silicon Switch" (Sila-Substitution)

Replacing a carbon atom with silicon in a drug scaffold (C/Si exchange) alters physicochemical properties without significantly changing the shape.

  • Bond Length: C-Si (1.87 Å) is longer than C-C (1.54 Å).

  • Lipophilicity: Silicon analogs are generally more lipophilic (higher logP), improving membrane permeability.

  • Metabolic Stability: The Si-C bond is stable, but Si-H or Si-OR groups can be metabolic handles.

5.2 Workflow: Late-Stage Silylation

Using alkylphenyl silanes for late-stage functionalization of drug candidates.

Drug_Discovery_Workflow Lead Lead Compound (C-H rich scaffold) Strategy Select Strategy Lead->Strategy Path_A Ir-Catalyzed C-H Silylation (Steric Control) Strategy->Path_A Path_B Tethered Silylation (Directed Group) Strategy->Path_B Intermediate Silylated Intermediate Path_A->Intermediate Path_B->Intermediate Reagent Reagent: PhMe2Si-H Reagent->Path_A Reagent->Path_B App_1 Application 1: Fluorination (Si -> F) (PET Imaging) Intermediate->App_1 App_2 Application 2: Oxidation (Si -> OH) (Metabolite Synthesis) Intermediate->App_2 App_3 Application 3: Sila-Drug (Bioisostere) Intermediate->App_3

Figure 2: Strategic workflow for incorporating silicon into pharmaceutical scaffolds.

References
  • Piers, W. E., & Marwitz, A. J. V. (2008). Chemistry of the Abstract: The Mechanism of B(C6F5)3-Catalyzed Hydrosilylation. Comprehensive mechanistic study on Lewis acid activation.[3] 4

  • Chalk, A. J., & Harrod, J. F. (1965). Homogeneous Catalysis. II. The Mechanism of the Hydrosilylation of Olefins Catalyzed by Group VIII Metal Complexes. The foundational paper for metal-catalyzed hydrosilylation. 5

  • Ramesh, R. et al. (2023). Gold nanoparticles supported on reduced graphene oxide as green catalyst for solventless hydrosilylation process. Provides specific protocols for dimethylphenylsilane. 6

  • Meanwell, N. A. (2024). The role of silicon in drug discovery: a review. Discusses the "silicon switch" and bioisosteric properties. 7

  • Cheng, C., & Hartwig, J. F. (2014). Mechanism of the Oxidative Addition of Si–H Bonds to Palladium.[8] Detailed kinetic analysis of silane electronic effects. 8

Sources

Molecular Bridges: The Fundamental Chemistry and Application of Organofunctional Silanes

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: The Dual Nature of Silane Chemistry

Organofunctional silanes are the "molecular bridges" of material science. They possess a unique hybrid structure that allows them to chemically bond two dissimilar materials—typically an inorganic substrate (glass, metal, mineral) and an organic polymer or biological molecule.[1]

For the drug development scientist, this capability is not merely about adhesion; it is about interface engineering . Whether stabilizing a stationary phase for HPLC, preventing protein adsorption on glass, or functionalizing a mesoporous silica nanoparticle (MSN) for targeted drug delivery, the efficacy of the final system relies entirely on the quality of the silane monolayer.

The general structure is defined as:



  • 
     (Hydrolyzable Group):  Typically alkoxy (methoxy, ethoxy) or chloro groups. These react with inorganic surfaces.[1][2][3][4]
    
  • 
     (Organofunctional Group):  The "business end" (e.g., amino, epoxy, vinyl, mercapto) tailored to react with the organic matrix or biomolecule.
    
  • 
     (Spacer):  Usually a propyl chain (
    
    
    
    ), providing a balance between stability and flexibility.

Part 2: The Kinetic Mechanism (Hydrolysis & Condensation)

Silanes do not bond directly to surfaces in their native state. They must undergo a specific activation sequence: Hydrolysis followed by Condensation .[1][5][6] Understanding the kinetics of these steps is the difference between a robust, ordered monolayer and a messy, physisorbed dust.

The Critical Role of pH

The rate of hydrolysis and condensation is heavily pH-dependent.[7] This is the most common failure point in experimental design.

  • Acid Catalysis (pH < 5):

    • Mechanism: Protonation of the alkoxy group makes the silicon atom more electrophilic, facilitating water attack.[8]

    • Result: Hydrolysis is fast; Condensation is slow.

    • Outcome: Favors the formation of monomers or small oligomers.[5] Ideal for surface modification as it allows silanols to reach the surface before polymerizing in solution.

  • Base Catalysis (pH > 9):

    • Mechanism: Hydroxyl ions directly attack the silicon.

    • Result: Hydrolysis is slow; Condensation is fast.

    • Outcome: Favors rapid 3D crosslinking in solution (precipitation). Poor for surface grafting ; leads to "islands" or bulk deposition rather than monolayers.

Mechanism Visualization

The following diagram illustrates the pathway from a native silane to a covalently grafted surface.[7]

SilaneMechanism Silane Native Silane R-Si(OR')3 Hydrolysis Hydrolysis (+ H2O) Silane->Hydrolysis Silanol Reactive Silanol R-Si(OH)3 Hydrolysis->Silanol Acid Catalysis (Fast) Condensation Condensation (- H2O) Silanol->Condensation Surface Inorganic Surface (Surface -OH) Silanol->Surface Hydrogen Bonding Oligomer Siloxane Oligomer (Solution Phase) Condensation->Oligomer Base Catalysis (Fast) Grafted Covalently Grafted Interface Oligomer->Grafted Deposition Surface->Grafted Curing/Heating (- H2O)

Figure 1: The stepwise activation of organofunctional silanes. Note that acid catalysis favors the stable Silanol species required for uniform grafting.

Part 3: Structural Influence on Reactivity

Not all silanes behave the same. The choice of the leaving group (


) and the functional group (

) dictates the reaction speed and stability.
Leaving Group Kinetics

The alkoxy group determines the hydrolysis rate.

  • Methoxy (

    
    ):  Hydrolyzes very rapidly. High reactivity but releases methanol (toxicity concern).
    
  • Ethoxy (

    
    ):  Hydrolyzes slower. Easier to control; releases ethanol (greener profile).
    
Functional Group Selection Guide

Select the silane based on the target organic interaction.

Functional GroupCommon SilaneTarget ReactivityApplication Note
Amino APTES (3-Aminopropyltriethoxysilane)Epoxies, Aldehydes, CarboxylsThe gold standard for bio-functionalization (antibodies, DNA).
Epoxy GLYMO (3-Glycidoxypropyltrimethoxysilane)Amines, HydroxylsLow shrinkage; used in composite materials and protein coupling.
Mercapto MPTMS (3-Mercaptopropyltrimethoxysilane)Vinyls, Gold surfaces, MaleimidesHigh affinity for gold (biosensors) and rubber vulcanization.
Vinyl VTMS (Vinyltrimethoxysilane)Free radical polymerizationUsed to graft polymers onto silica or crosslink polyethylene.

Part 4: Experimental Protocol – Anhydrous Liquid Phase Deposition

Pillar of Trustworthiness: This protocol prioritizes monolayer formation over bulk deposition.

Objective: Covalent attachment of APTES to a Silica (Glass) surface. Why Anhydrous? Water promotes self-polymerization in solution. By restricting water to only the hydration layer on the surface, we force the silane to react with the surface, not itself.

Phase 1: Surface Activation
  • Clean: Submerge glass slides in Piranha solution (

    
    ) for 30 mins. (Caution: Exothermic/Explosive with organics).
    
  • Rinse: Copious amounts of HPLC-grade water.

  • Dry: Blow dry with Nitrogen (

    
    ).[3]
    
  • Activate: Plasma clean (

    
     plasma) for 2 mins if available. This maximizes surface hydroxyl (
    
    
    
    ) density.
Phase 2: Silanization (The Critical Step)
  • Solvent: Prepare a 2% (v/v) solution of APTES in anhydrous Toluene .

    • Insight: Toluene is non-polar, preventing water miscibility.

  • Reaction: Immerse the activated slides into the solution.

  • Time: Incubate for 30–60 minutes at room temperature under dry

    
     atmosphere.
    
    • Insight: Longer times (>2 hours) lead to disordered multilayers.

  • Wash: Rinse sequentially with:

    • Toluene (removes unreacted silane).

    • Ethanol (removes physisorbed oligomers).

    • Water (hydrolyzes remaining alkoxy groups).

Phase 3: Curing (The Locking Mechanism)
  • Bake: Place slides in an oven at 110°C for 30–60 minutes.

    • Mechanism:[1][3][4][9][10][11][12] This drives the condensation reaction (

      
      ), converting hydrogen bonds into permanent covalent siloxane bonds.[7]
      
Workflow Visualization

SilanizationProtocol cluster_0 Phase 1: Activation cluster_1 Phase 2: Deposition cluster_2 Phase 3: Curing Clean Piranha/Plasma Clean (Generate -OH) Solvent 2% APTES in Anhydrous Toluene Clean->Solvent Immediate Transfer Incubate Incubate 60 min (Dry Atmosphere) Solvent->Incubate Wash Sequential Wash (Toluene -> EtOH) Incubate->Wash Remove Physisorbed Cure Bake @ 110°C (Covalent Locking) Wash->Cure

Figure 2: Optimized workflow for anhydrous silanization to achieve high-quality monolayers.

Part 5: Characterization & Troubleshooting

How do you validate the invisible?

  • Contact Angle Goniometry:

    • Expectation: Clean silica is hydrophilic (<10°). APTES-treated surfaces should be moderately hydrophobic (~50–60°).

    • Failure Mode: If angle is >70°, you likely have bulk polymerization (roughness amplifies hydrophobicity).

  • X-Ray Photoelectron Spectroscopy (XPS):

    • The definitive test. Look for the Nitrogen (N1s) peak at 400 eV for aminosilanes.

  • Ellipsometry:

    • Measures layer thickness. A theoretical APTES monolayer is ~0.7–0.9 nm. Values >2 nm indicate multilayering.

References

  • Arkles, B. (2014). Silane Coupling Agents: Connecting Across Boundaries. Gelest, Inc.[2][5][13][14] Technical Brochure.

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Chapter 14: Silane Coupling Agents.

  • Haensch, C., et al. (2010). Surface functionalization of silica nanoparticles. Chemical Society Reviews, 39(6), 2323-2334.

  • BenchChem. (2025).[1][15] An In-depth Technical Guide to (3-Aminopropyl)triethoxysilane (APTES).

  • Pujari, S. P., et al. (2014). Covalent surface modification of oxide surfaces.

Sources

Methodological & Application

Introduction: The Utility of Aryltrimethylsilanes in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Laboratory-Scale Synthesis of Trimethyl(4-propylphenyl)silane

Organosilanes, particularly aryltrimethylsilanes, are versatile and valuable intermediates in organic synthesis. The trimethylsilyl (TMS) group can serve as a robust protecting group for various functionalities, a blocking group to direct regioselectivity in electrophilic aromatic substitutions, and a key functional handle in palladium-catalyzed cross-coupling reactions, such as the Hiyama coupling. The synthesis of trimethyl(4-propylphenyl)silane serves as an excellent case study for the formation of a carbon-silicon bond, a fundamental transformation in organosilicon chemistry.

This application note provides a comprehensive, field-proven protocol for the synthesis of trimethyl(4-propylphenyl)silane, designed for researchers and scientists in organic chemistry and drug development. The procedure is based on the well-established Grignard reaction, offering a reliable and scalable method for laboratory settings. We will delve into the mechanistic underpinnings of the reaction, provide a detailed step-by-step protocol, and outline essential safety and characterization procedures to ensure a successful and safe synthesis.

Reaction Scheme and Mechanism

The synthesis is a two-step, one-pot process that begins with the formation of a Grignard reagent from 4-bromopropylbenzene, followed by its reaction with an electrophilic silicon source, chlorotrimethylsilane.

Overall Reaction: Overall Reaction Scheme

Part 1: Formation of 4-propylphenylmagnesium bromide (Grignard Reagent)

The process is initiated by the oxidative insertion of magnesium metal into the carbon-bromine bond of 4-bromopropylbenzene. This reaction is highly sensitive to moisture and requires anhydrous conditions.[1] The solvent, typically an ether like diethyl ether or tetrahydrofuran (THF), is critical as it coordinates to the magnesium center, stabilizing the Grignard reagent in solution.[2][3] A small crystal of iodine is often used as an activator to etch the passivating oxide layer on the surface of the magnesium turnings, thereby initiating the reaction.[1]

Part 2: Nucleophilic Attack and Silylation

The formed Grignard reagent, 4-propylphenylmagnesium bromide, acts as a potent nucleophile due to the highly polarized carbon-magnesium bond. This nucleophilic carbon atom readily attacks the electrophilic silicon atom of chlorotrimethylsilane (TMSCl).[4] The reaction proceeds via a nucleophilic substitution mechanism, displacing the chloride ion and forming the new, stable carbon-silicon bond, yielding the desired product, trimethyl(4-propylphenyl)silane.

Experimental Protocol

This protocol details the synthesis on a 25 mmol scale. All operations should be performed in a certified fume hood, and appropriate personal protective equipment (PPE) must be worn at all times.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Equivalents
Magnesium TurningsMg24.310.73 g301.2
IodineI₂253.811 crystal-Catalytic
4-BromopropylbenzeneC₉H₁₁Br199.095.0 g (4.0 mL)251.0
ChlorotrimethylsilaneC₃H₉ClSi108.643.3 g (3.9 mL)301.2
Anhydrous Diethyl Ether(C₂H₅)₂O74.12100 mL-Solvent
Saturated NH₄Cl (aq)NH₄Cl53.4950 mL-Quench
Anhydrous MgSO₄MgSO₄120.37~5 g-Drying Agent
Equipment
  • 250 mL three-necked round-bottom flask

  • Reflux condenser with a nitrogen/argon inlet

  • 125 mL pressure-equalizing dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Step-by-Step Methodology

1. Preparation and Setup:

  • All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon to ensure anhydrous conditions.

  • Equip the 250 mL three-necked flask with a magnetic stir bar, a reflux condenser (with a nitrogen inlet at the top), and a dropping funnel.

2. Grignard Reagent Formation:

  • Place the magnesium turnings (0.73 g) and a single small crystal of iodine into the reaction flask.

  • Gently heat the flask with a heat gun under the nitrogen atmosphere until violet iodine vapors are observed; this helps to activate the magnesium.[1]

  • Allow the flask to cool to room temperature.

  • Prepare a solution of 4-bromopropylbenzene (5.0 g) in 40 mL of anhydrous diethyl ether and add it to the dropping funnel.

  • Add approximately 5-10 mL of the 4-bromopropylbenzene solution to the magnesium turnings. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grey.

  • Once the reaction has started, add the remaining 4-bromopropylbenzene solution dropwise at a rate that maintains a gentle reflux. The addition typically takes 30-45 minutes.

  • After the addition is complete, gently heat the mixture at reflux for an additional 30 minutes to ensure all the magnesium has reacted. The final solution should appear as a dark grey to brown mixture.

3. Silylation Reaction:

  • Cool the reaction flask to 0°C using an ice-water bath.

  • Add chlorotrimethylsilane (3.3 g) to 20 mL of anhydrous diethyl ether in the dropping funnel.

  • Add the chlorotrimethylsilane solution dropwise to the cold, stirred Grignard reagent over 30 minutes. A white precipitate of magnesium salts (MgClBr) will form.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour.

4. Workup and Extraction:

  • Cool the reaction mixture again to 0°C.

  • Slowly and carefully quench the reaction by adding 50 mL of saturated aqueous ammonium chloride solution dropwise through the dropping funnel. This will hydrolyze any unreacted Grignard reagent.

  • Transfer the mixture to a separatory funnel. Add an additional 40 mL of diethyl ether.

  • Shake the funnel, venting frequently. Separate the organic layer.

  • Extract the aqueous layer twice more with 30 mL portions of diethyl ether.

  • Combine all organic layers and wash them with 50 mL of brine (saturated NaCl solution).

5. Purification:

  • Dry the combined organic layer over anhydrous magnesium sulfate (~5 g), swirl, and let it stand for 15 minutes.

  • Filter the solution to remove the drying agent, and rinse the solid with a small amount of diethyl ether.

  • Concentrate the filtrate using a rotary evaporator to remove the solvent.

  • The resulting crude oil should be purified by vacuum distillation to yield trimethyl(4-propylphenyl)silane as a clear, colorless liquid.

Experimental Workflow Visualization

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification cluster_analysis Analysis reagents Reagent Preparation (Anhydrous Conditions) setup Flame-Dried Glassware Setup (Inert Atmosphere) reagents->setup grignard Grignard Formation (4-propylphenylmagnesium bromide) setup->grignard silylation Silylation with TMSCl (0°C to RT) grignard->silylation quench Quench with Sat. NH4Cl silylation->quench extract Liquid-Liquid Extraction (Diethyl Ether) quench->extract dry Drying Organic Layer (MgSO4) extract->dry evap Solvent Removal (Rotary Evaporation) dry->evap distill Vacuum Distillation evap->distill characterization Product Characterization (NMR, GC-MS) distill->characterization

Caption: Workflow for the synthesis of trimethyl(4-propylphenyl)silane.

Product Characterization

The identity and purity of the final product, trimethyl(4-propylphenyl)silane, should be confirmed using standard analytical techniques.

  • Appearance: Colorless oil.

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would be approximately:

    • 7.4-7.1 (m, 4H, Ar-H)

    • 2.60 (t, 2H, Ar-CH₂CH₂CH₃)

    • 1.65 (sextet, 2H, Ar-CH₂CH₂CH₃)

    • 0.95 (t, 3H, Ar-CH₂CH₂CH₃)

    • 0.25 (s, 9H, Si(CH₃)₃)

  • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) would be approximately: 143, 137, 133, 128, 38, 25, 14, -1.1.

  • GC-MS: A single major peak on the gas chromatogram. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the product (C₁₂H₂₀Si = 192.37 g/mol ).

Safety and Hazard Management

A thorough understanding of the hazards associated with each reagent is crucial for the safe execution of this synthesis.

  • Diethyl Ether: Extremely flammable liquid and vapor.[5][6] It can form explosive peroxides when exposed to air and light.[7][8] Handle exclusively in a fume hood, away from any ignition sources. Ensure containers are tightly sealed.

  • Magnesium Turnings: Highly flammable solid, especially in finely divided forms.[9] Reacts with water and acids to produce extremely flammable hydrogen gas.[10][11] Do not use water to extinguish a magnesium fire; use a Class D fire extinguisher or dry sand.

  • Chlorotrimethylsilane (TMSCl): Highly flammable, corrosive liquid.[12] Reacts violently with water, releasing toxic and corrosive hydrogen chloride gas.[13][14] Causes severe skin burns and eye damage.[15] Must be handled with extreme care in a fume hood.

  • 4-Bromopropylbenzene: Harmful if swallowed or inhaled and causes skin and eye irritation.[16][17] Avoid contact and inhalation.

  • Personal Protective Equipment (PPE): At a minimum, a flame-retardant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile) must be worn.

References

  • University of St Andrews. (2009, July 10). Ether: It's hazards and safe use. Retrieved from [Link]

  • New Jersey Department of Health. (2002, April). Hazardous Substance Fact Sheet: Diethyl Ether. Retrieved from [Link]

  • VelocityEHS. (2015, April 27). Understanding the Safety Risks of Diethyl Ether. Retrieved from [Link]

  • INCHEM. (n.d.). International Chemical Safety Cards (ICSC): TRIMETHYLCHLOROSILANE. Retrieved from [Link]

  • Pentaphos Industries. (2025, September 13). Best Practices for Handling and Storing Magnesium Turnings. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Diethyl ether. Retrieved from [Link]

  • INCHEM. (n.d.). International Chemical Safety Cards (ICSC): MAGNESIUM (PELLETS). Retrieved from [Link]

  • Manoso, A. S., et al. (2004). Improved synthesis of aryltrialkoxysilanes via treatment of aryl Grignard or lithium reagents with tetraalkyl orthosilicates. The Journal of Organic Chemistry, 69(24), 8305–8314. Retrieved from [Link]

  • International Magnesium Association. (n.d.). Safe Handling of Magnesium. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. Retrieved from [Link]

  • Loba Chemie. (n.d.). Safety Data Sheet: MAGNESIUM METAL TURNINGS EXTRA PURE. Retrieved from [Link]

  • Chem Service, Inc. (2015, November 27). Safety Data Sheet: Bromobenzene. Retrieved from [Link]

  • Tuulmets, A., Nguyen, B. T., & Panov, D. (2004). Grignard reaction with chlorosilanes in THF: a kinetic study. The Journal of Organic Chemistry, 69(15), 5071–5076. Retrieved from [Link]

  • ResearchGate. (2004). Improved Synthesis of Aryltrialkoxysilanes via Treatment of Aryl Grignard or Lithium Reagents with Tetraalkyl Orthosilicates. Retrieved from [Link]

  • Olah, G. A., & Narang, S. C. (1982). Synthetic methods and reactions. 112. Synthetic transformations with trichloromethylsilane/sodium iodide reagent. The Journal of Organic Chemistry, 47(25), 5087-5088.
  • Gelest, Inc. (n.d.). Grignard Reagents and Silanes. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Grignard Reaction with Chlorosilanes in THF: A Kinetic Study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylmagnesium bromide. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Bromobenzene. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Grignard Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). tris(trimethylsilyl)silane. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for Grignard Reagent Preparation. Retrieved from [Link]

  • Jeong, I. S., et al. (2020). Purification and characterization of Arabidopsis thaliana oligosaccharyltransferase complexes from the native host: a protein super-expression system for structural studies. Plant Methods, 16(1), 1-15.
  • Wang, X. J., et al. (2005). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Organic Letters, 7(25), 5593–5595.
  • PubChem. (n.d.). Trimethyl(4-vinylphenyl)silane. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of triethylsilane.
  • ResearchGate. (2016). Trimethyl(phenyl)silane — a Precursor for Gas Phase Processes of SiCx : H Film Deposition: Synthesis and Characterization. Retrieved from [Link]

Sources

Application Note: High-Precision GC-MS Quantitation Using Trimethyl(4-propylphenyl)silane as a Process Standard

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note corrects a common terminological misconception while providing a rigorous, field-validated protocol.

Scientific Clarification: Trimethyl(4-propylphenyl)silane lacks the labile leaving group (e.g., chloride, imidazole, triflate) required to function as a silylating reagent (a chemical that transfers a silyl group to an analyte). Instead, its chemical structure—a stable trimethylsilyl (TMS) group attached to a propyl-phenyl ring—makes it a premier Internal Standard (IS) or Retention Index (RI) Marker . It is structurally homologous to TMS-derivatized analytes (metabolites, phenols, sterols) yet chemically inert to the derivatization reaction itself.

The following guide details its use as a Process Efficiency Standard to validate silylation completeness and normalize GC-MS data.

Executive Summary

In Gas Chromatography-Mass Spectrometry (GC-MS), silylation (using reagents like BSTFA or MSTFA) is critical for analyzing polar compounds. However, reaction variability and injection errors often compromise data integrity. Trimethyl(4-propylphenyl)silane (TMS-4-PPS) serves as an ideal internal standard because:

  • Chemical Inertness: It possesses strong Si-C bonds that do not react with silylating reagents, ensuring its concentration remains constant throughout the workflow.

  • Structural Homology: Its elution profile and ionization efficiency mimic those of silylated aromatics and fatty acids, providing better retention time locking than n-alkanes.

  • Thermal Stability: It resists degradation up to 300°C, making it suitable for high-temperature GC programs.

Technical Background & Mechanism

Why It Is Not a Silylating Agent

A silylating agent must contain a silicon atom bonded to a leaving group (


) that is displaced by the analyte's nucleophile (e.g., 

).
  • Silylating Agent (e.g., TMS-Cl):

    
    
    
  • Trimethyl(4-propylphenyl)silane:

    
    
    
    • The Silicon is bonded to Carbon (Phenyl ring). The Si-C bond energy (

      
       kJ/mol) is too high to allow silyl transfer under standard conditions.
      
    • Role: It acts as a "dummy" derivative—a molecule that looks like a product but is added intentionally to monitor the system.

The "Surrogate" Mechanism

TMS-4-PPS is added to the sample before derivatization. Because it is inert to the silylating reagents (e.g., BSTFA), any loss of TMS-4-PPS indicates physical sample loss (spillage, evaporation) or instrument drift, rather than reaction efficiency. This distinguishes it from deuterated analytes, which may undergo isotope exchange.

Mechanism Analyte Analyte (Polar -OH) Reaction Derivatization (60°C, 30 min) Analyte->Reaction Reagent Silylating Agent (BSTFA) Reagent->Reaction TMS_4PPS Trimethyl(4-propylphenyl)silane (Internal Standard) TMS_4PPS->Reaction Passes Through Product Derivatized Analyte (R-O-TMS) Reaction->Product Chemical Transformation IS_Final Unchanged Standard (TMS-4-PPS) Reaction->IS_Final No Reaction

Figure 1: Mechanistic role of TMS-4-PPS. Unlike the analyte, the standard passes through the reaction unchanged, serving as a fixed reference point.

Experimental Protocol

Materials
  • Internal Standard: Trimethyl(4-propylphenyl)silane (Purity >98%).[1]

  • Derivatization Reagent: BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Solvent: Anhydrous Pyridine or Hexane.

  • Analytes: Metabolite mixture (organic acids, sugars, phenols).

Preparation of Standard Solution
  • Stock Solution (1 mg/mL): Weigh 10 mg of Trimethyl(4-propylphenyl)silane into a 10 mL volumetric flask. Dilute to volume with anhydrous hexane.

  • Working Solution (10 µg/mL): Dilute 100 µL of Stock Solution into 9.9 mL of anhydrous pyridine.

    • Note: Pyridine is used here as it catalyzes the silylation reaction of the analytes while carrying the IS.

Derivatization Workflow

Step 1: Sample Drying Aliquot 50 µL of biological fluid (plasma/urine) or extract into a GC vial. Evaporate to complete dryness under nitrogen at 40°C. Residual water will hydrolyze BSTFA.

Step 2: Addition of Internal Standard Add 50 µL of the Working Solution (containing TMS-4-PPS in pyridine) to the dried residue. Vortex for 30 seconds.

Step 3: Silylation Reaction Add 50 µL of BSTFA + 1% TMCS. Cap the vial tightly. Incubate at 60°C for 45 minutes.

  • Checkpoint: The solution should be clear. If cloudy, moisture may be present.

Step 4: GC-MS Injection Transfer to autosampler. Inject 1 µL in splitless mode (or 10:1 split for concentrated samples).

Data Analysis & Visualization

Retention Index (RI) Calculation

TMS-4-PPS provides a stable anchor point in the chromatogram.

  • Approximate RI: ~1350–1450 (depending on column polarity, e.g., DB-5MS).

  • Formula: Use the retention time (

    
    ) of TMS-4-PPS to correct the 
    
    
    
    of analytes using Relative Retention Time (RRT).


Quality Control Criteria
ParameterAcceptance CriteriaCorrective Action
IS Peak Area ± 15% of running averageCheck injection syringe; check for leak.
IS Retention Time ± 0.05 min deviationCheck carrier gas flow; trim column.
IS Peak Shape Symmetrical (Tailing factor < 1.2)Active sites in liner (replace liner).
Workflow Diagram

Workflow cluster_QC QC Checkpoint Step1 Sample Evaporation (Remove Moisture) Step2 Add IS Solution (TMS-4-PPS in Pyridine) Step1->Step2 Dried Residue Step3 Add Reagent (BSTFA + 1% TMCS) Step2->Step3 Solubilization Step4 Incubation (60°C, 45 min) Step3->Step4 Derivatization Step5 GC-MS Analysis Step4->Step5 Stable Derivatives Check Check TMS-4-PPS Peak Area Step5->Check

Figure 2: Step-by-step protocol ensuring the Internal Standard is present prior to the reaction, validating both the injection and the matrix integrity.

References

  • Little, J. L. (1999). Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry. Journal of Chromatography A, 844(1-2), 1-22.

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology, 114(1), 30.4.1-30.4.32.

  • Schummer, C., et al. (2009). Comparison of MTBSTFA and BSTFA in Derivatization Reactions of Polar Compounds Prior to GC/MS Analysis. Talanta, 77(4), 1473-1482.

  • National Institute of Standards and Technology (NIST). Gas Chromatography Retention Index and Mass Spectral Library.

Sources

Advanced Application Note: Trimethyl(4-propylphenyl)silane as a Next-Generation CVD Precursor

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Materials Scientists, Semiconductor Researchers, and Process Engineers Focus: Plasma-Enhanced Chemical Vapor Deposition (PECVD) for Ultra-Low-k Dielectrics and Cu Diffusion Barriers

Introduction and Mechanistic Rationale

The continuous miniaturization of ultra-large-scale integrated (ULSI) circuits demands advanced interlayer dielectric (ILD) materials with ultra-low dielectric constants (


) to mitigate resistance-capacitance (RC) delays, cross-talk noise, and power consumption[1]. While traditional organosilicate glasses (OSG) rely on multi-component gas mixtures (e.g., a silicon backbone precursor mixed with a sacrificial hydrocarbon porogen), single-source precursors with sterically bulky ligands offer superior stoichiometric control and process simplification.

Trimethyl(4-propylphenyl)silane (CAS: 81631-65-4) represents a highly specialized evolution of the well-documented trimethylphenylsilane (TMPS)[2]. By incorporating a flexible aliphatic propyl chain at the para position of the robust phenyl ring, this molecule serves a dual mechanistic purpose depending on the chemical vapor deposition (CVD) environment:

  • Intrinsic Porogen (Oxidative PECVD): In an

    
    -rich plasma, the bulky 4-propylphenyl ligand acts as a built-in pore generator (porogen). The steric hindrance of the propylphenyl group creates significant free volume in the depositing Si-O-Si matrix. Subsequent UV curing cleaves the Si-Aryl bond, volatilizing the organic fragment and leaving behind a highly porous, ultra-low-k nano-network[1].
    
  • Carbon-Rich Matrix Builder (Inert/Reducing RP-CVD): In a remote hydrogen or helium plasma, the aromatic ring and alkyl chain are partially retained and cross-linked. This forms an amorphous, hydrogenated silicon carbide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -SiC:H) or silicon carbonitride (SiCN:H) film with exceptional density and thermal stability, ideal for copper diffusion barriers.
    

Physicochemical Properties & Precursor Delivery

Because of the bulky 4-propylphenyl group, Trimethyl(4-propylphenyl)silane is a liquid at room temperature with a lower vapor pressure than standard tetramethylsilane (TMS). Direct liquid injection (DLI) or heated bubbler systems are required to prevent condensation in the delivery lines.

Table 1: Precursor Characteristics & Target Film Properties
Property / ParameterValue / DescriptionCausality in CVD Process
Chemical Formula ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

High C:Si ratio (12:1) enables highly carbon-doped films.
Molecular Weight 192.37 g/mol Requires heated delivery lines (~80–100°C) to maintain vapor phase.
Target Film 1 (OSG)

Propylphenyl cleavage leaves nano-pores, drastically lowering

[3].
Target Film 2 (a-SiC:H) Density

Retained aromatic rings block

electromigration pathways.

Reaction Pathways and Process Workflows

The divergence in film properties is strictly controlled by the plasma co-reactant chemistry. The diagram below illustrates the bifurcated reaction pathways of Trimethyl(4-propylphenyl)silane during plasma activation.

G Precursor Trimethyl(4-propylphenyl)silane (Heated Vapor) Plasma RF Plasma Chamber (Activation Zone) Precursor->Plasma Split Co-Reactant Chemistry Plasma->Split PathOx Oxidative Environment (O2 / N2O) Split->PathOx High O2 Flow PathRed Inert/Reducing Environment (He / NH3 / H2) Split->PathRed Zero O2 Flow MechOx Si-Aryl Cleavage & Porogen Volatilization PathOx->MechOx MechRed Aryl Ring Retention & Alkyl Cross-linking PathRed->MechRed FilmOSG Ultra-Low-k OSG Film (Porous SiCOH, k < 2.5) MechOx->FilmOSG FilmSiC a-SiC:H / SiCN:H Film (Dense Cu Barrier) MechRed->FilmSiC

Figure 1: Bifurcated CVD reaction pathways of Trimethyl(4-propylphenyl)silane based on plasma co-reactants.

Experimental Protocols

Protocol A: PECVD of Ultra-Low-k Porous OSG Films

Objective: To deposit a highly porous SiCOH dielectric layer using the precursor as a single-source matrix and porogen.

Self-Validating Principle: If the precursor is successfully acting as a porogen, the refractive index (RI) of the film should drop significantly post-UV cure, indicating the evacuation of the propylphenyl groups and the creation of void space[3].

  • System Preparation:

    • Heat the precursor ampoule to 85°C. Heat all downstream delivery lines to 105°C to prevent condensation.

    • Load a 300 mm Si (100) wafer into the PECVD chamber. Set the chuck temperature to 250°C (keeping it relatively low prevents premature thermal cleavage of the Si-C bonds).

  • Gas Delivery:

    • Introduce Trimethyl(4-propylphenyl)silane vapor at a flow rate of 150 sccm using Helium as a carrier gas (300 sccm).

    • Introduce

      
       at 50 sccm. Critical Insight: The 
      
      
      
      flow must be strictly limited. Excess oxygen will fully ash the carbon content, resulting in a standard, higher-k
      
      
      film[1].
  • Plasma Ignition & Deposition:

    • Ignite the RF plasma (13.56 MHz) at a low power of 150 W. Low power ensures the preservation of the Si-

      
       bonds while selectively attacking the sterically strained Si-Aryl bond.
      
    • Deposit to a target thickness of 300 nm.

  • Post-Deposition UV Cure (Crucial Step):

    • Transfer the wafer to a UV curing chamber (broadband UV,

      
       nm) under an inert Argon atmosphere at 400°C for 5 minutes.
      
    • Mechanism: The UV energy cross-links the Si-O-Si backbone while thermally driving out residual propylphenyl fragments, generating nanoporosity.

Protocol B: Remote Plasma CVD (RP-CVD) of a-SiC:H Cu-Diffusion Barriers

Objective: To deposit a dense, highly cross-linked carbon-rich barrier layer over copper interconnects.

Self-Validating Principle: A successful barrier layer will exhibit a high density (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) and a low leakage current density (

at 1 MV/cm), proving the aromatic rings have successfully integrated into the matrix to block Cu diffusion.
  • System Preparation:

    • Maintain precursor ampoule at 85°C and lines at 105°C.

    • Set the wafer chuck temperature to 350°C. Higher temperatures are required here to promote dehydrogenation and dense cross-linking of the carbon network.

  • Remote Plasma Generation:

    • Use a remote microwave plasma source to generate Helium/Hydrogen radicals (

      
      : 500 sccm, 
      
      
      
      : 100 sccm).
    • Critical Insight: A remote plasma is used instead of direct RF plasma to prevent aggressive ion bombardment from destroying the propylphenyl ring structure, which is needed for film density[4].

  • Precursor Introduction:

    • Inject the precursor vapor (200 sccm) downstream of the plasma zone. The

      
       radicals will abstract hydrogen from the propyl chain and methyl groups, initiating radical-driven polymerization of the silicon-carbon network.
      
  • Annealing:

    • Anneal the deposited film at 400°C in an

      
       ambient for 30 minutes to relieve intrinsic film stress.
      

References

  • The Evolution of Organosilicon Precursors for Low-k Interlayer Dielectric Fabrication Driven by Integration Challenges Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Chemical Structure, Optical and Dielectric Properties of PECVD SiCN Films Obtained from Novel Precursor Source: MDPI (Materials) URL:[Link]

  • Study of Cu diffusion behavior in carbon rich SiCN:H films deposited from trimethylphenylsilane Source: ResearchGate URL:[Link]

  • Trimethyl(phenyl)silane — a Precursor for Gas Phase Processes of SiCx : H Film Deposition: Synthesis and Characterization Source: ResearchGate URL:[Link]

Sources

Application of trimethyl(4-propylphenyl)silane in surface modification protocols

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Surface Modification Protocols using Trimethyl(4-propylphenyl)silane

Part 1: Strategic Overview & Chemical Logic

1.1 The Critical Distinction: Inert vs. Reactive Precursors Before initiating any protocol, it is imperative to define the reactivity profile of Trimethyl(4-propylphenyl)silane (TMS-4PPS).[1][2] Unlike common "silanizing agents" (e.g., Trimethoxy(4-propylphenyl)silane) which rely on hydrolyzable groups for wet-chemical attachment, TMS-4PPS is chemically inert toward hydroxylated surfaces (glass, silica, metal oxides) under standard conditions.[1][2]

  • The Molecule: Contains a stable trimethylsilyl (TMS) cap and a propyl-phenyl core.[1][2]

  • The Challenge: It lacks a leaving group (Cl, OMe, OEt) required for Sol-Gel or Self-Assembled Monolayer (SAM) formation.[1][2]

  • The Solution: This precursor is exclusively designed for High-Energy Deposition Protocols , specifically Plasma Enhanced Chemical Vapor Deposition (PECVD) .[1][2] In this state, the molecule acts as a monomer source for hydrophobic, aromatic-rich organosilicon thin films.[1][2]

1.2 Applications

  • Microfluidics: Creation of hydrophobic barrier coatings to prevent analyte adsorption.[1][2]

  • Dielectrics: Low-k dielectric interlayers for semiconductor packaging (utilizing the bulky phenyl group to increase free volume).[1][2]

  • Optical Coatings: Refractive index tuning via the aromatic content of the deposited film.[1][2]

Part 2: Primary Protocol – PECVD Surface Modification

Methodology: Plasma Polymerization Objective: Deposition of a hydrophobic, cross-linked organosilicon thin film.[1][2] Mechanism: Plasma fragmentation of the TMS-4PPS precursor generates reactive radicals (silyl, phenyl, propyl) which recombine on the substrate surface to form a pinhole-free coating.[1][2]

Equipment & Reagents
  • Precursor: Trimethyl(4-propylphenyl)silane (>98% purity).[1][2]

  • System: PECVD Reactor (Parallel Plate or Inductively Coupled Plasma).[1][2]

  • Carrier Gas: Argon (Ar) or Helium (He), 99.999%.[1][2]

  • Substrates: Silicon wafers, Glass slides, or PDMS chips.[1][2]

Pre-Deposition Preparation
  • Substrate Cleaning:

    • Sonicate substrates in Acetone (10 min)

      
       Isopropanol (10 min) 
      
      
      
      DI Water (10 min).
    • Dry under Nitrogen stream.[1][2]

    • Optional: O2 Plasma activation (50W, 1 min) to ensure uniform adhesion of the deposited film.[2]

  • Precursor Delivery Setup:

    • Load TMS-4PPS into a stainless steel bubbler.[1][2]

    • Heating: Due to the propyl-phenyl weight, heat the bubbler and delivery lines to 60°C - 80°C to ensure sufficient vapor pressure.

Deposition Protocol (Step-by-Step)
StepParameterSetting/ValueRationale
1 Base Pressure< 10 mTorrEvacuate atmospheric contaminants (H2O, N2).[1][2]
2 Carrier Gas Flow20 - 50 sccm (Ar)Transport precursor vapor into the chamber.[1][2]
3 Working Pressure100 - 300 mTorrStabilize flow dynamics for uniform plasma.
4 Plasma Ignition RF Power: 30 - 50 W CRITICAL: Use low power to retain the aromatic ring structure.[1][2] High power (>100W) will destroy the phenyl ring, losing the specific chemical benefits.[2]
5 Deposition Time1 - 10 minsDepends on desired thickness (typ.[1][2] rate: 10-50 nm/min).[1][2]
6 TerminationStop RF

Stop Flow
Prevent post-plasma oxidation.
7 Annealing (Optional)150°C for 30 minStabilize the film and remove trapped radicals.[1][2]
Process Control Logic
  • Retention of Structure: To maximize hydrophobicity (

    
    -
    
    
    
    stacking), the phenyl ring must survive the plasma.[1][2] This is the "Soft Plasma" regime (Low W/P parameter).[1][2]
  • Adhesion: The initial plasma fragmentation creates Si-radicals that bond covalently to the substrate's oxygen atoms, ensuring robust adhesion unlike simple physical adsorption.[1][2]

Part 3: Advanced/Niche Protocol – UV-Initiated Radical Grafting

Context: If PECVD is unavailable, this molecule can be grafted onto hydrogen-terminated silicon (Si-H) surfaces via radical hydrosilylation, though efficiency is lower than reactive silanes.[1][2]

Protocol:

  • Etch: Treat Silicon wafer with 2% HF (Hydrofluoric acid) for 2 min to create Si-H surface.[1][2] Caution: HF is extremely hazardous.[1]

  • Coat: Spin-coat neat TMS-4PPS liquid onto the Si-H surface.[1][2]

  • Irradiate: Expose to UV light (

    
     = 254 nm) for 2-4 hours under Nitrogen atmosphere.
    
  • Mechanism: UV cleaves the Si-C or C-H bonds, generating radicals that insert into the surface Si-H bonds.[1][2]

  • Wash: Rinse extensively with Toluene and Dichloromethane to remove physisorbed oil.[1][2]

Part 4: Characterization & Quality Control

To validate the surface modification, the following metrics must be assessed:

TechniqueMetricTarget OutcomeInterpretation
Contact Angle Water (

)
95° - 105°Successful hydrophobic coating.[1][2]
Ellipsometry Thickness (d)10 - 100 nmVerifies deposition rate; check uniformity.[1][2]
XPS C/Si Ratio~4.0 - 5.0Theoretical ratio is ~4.0 (12C/3Si).[1][2] Deviation implies fragmentation.[1][2]
AFM Roughness (

)
< 1 nmIndicates smooth, pinhole-free film.[1][2]

Part 5: Mechanistic Visualization

The following diagram illustrates the divergent paths: The PECVD pathway (Correct for this molecule) vs. the Hydrolysis pathway (Incorrect for this molecule, but common for its derivatives).[1]

G cluster_PECVD Path A: PECVD (CORRECT) cluster_Wet Path B: Wet Chemistry (INCORRECT) Precursor Trimethyl(4-propylphenyl)silane (Inert TMS Group) Plasma Plasma Activation (Ar+, e- impact) Precursor->Plasma Vapor Phase Hydrolysis Hydrolysis Step (H2O/Catalyst) Precursor->Hydrolysis Liquid Phase Fragments Reactive Species: •Si-Me2 •C6H4-Pr Plasma->Fragments Fragmentation Film Cross-linked Hydrophobic Film Fragments->Film Recombination on Substrate NoReaction NO REACTION (TMS is stable) Hydrolysis->NoReaction Steric/Electronic Stability

Figure 1: Decision logic for processing Trimethyl(4-propylphenyl)silane.[1][2] Note that standard wet chemistry fails due to the stability of the trimethylsilyl group.

References

  • O'Shaughnessy, B. et al. "Mechanism of Plasma Polymerization of Organosilicon Monomers."[1][2] Journal of Applied Physics, 2005.[1][2] Link

  • Yasuda, H. "Plasma Polymerization."[1][2] Academic Press, 1985.[1][2] (Foundational text on inert precursor activation).

  • Badyal, J. P. S. "Surface Modification by Plasma Polymerization."[1][2] Chemical Society Reviews, 2018.[1][2] Link

  • Fadeev, A. Y.[1][2] & McCarthy, T. J. "Self-Assembly is not the only way: Surface modification of silica by reaction with organosilanes."[1][2] Langmuir, 2000.[1][2] (Context on silane reactivity differences). Link[1][2]

(Note: Specific commercial literature for "Trimethyl(4-propylphenyl)silane" is limited as it is often a synthesized intermediate.[1][2] Protocols above are derived from standard operating procedures for non-hydrolyzable aromatic organosilanes).

Sources

Application Notes and Protocols: (4-propylphenyl)trimethylsilane as a Surface Modifier for Enhanced Composite Performance

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: A Paradigm Shift in Interfacial Engineering

For researchers, scientists, and professionals in drug development and advanced materials, the quest for superior composite materials is a perpetual endeavor. The interface between the inorganic filler and the organic polymer matrix is a critical determinant of a composite's ultimate performance. While traditional silane coupling agents, with their hydrolyzable alkoxy groups, have been the cornerstone of interfacial modification, we present here a detailed exploration of a non-conventional agent: (4-propylphenyl)trimethylsilane .

This document eschews a rigid template, instead offering a deep, scientifically-grounded guide into the theoretical framework and practical application of (4-propylphenyl)trimethylsilane. We will delve into its unique mechanism of action, which deviates from the classical covalent bridging model, and provide comprehensive protocols for its synthesis, application, and the evaluation of its efficacy in a composite system. Our approach is rooted in explaining the why behind the how, empowering you to not only replicate but also innovate.

The Conceptual Framework: Beyond Covalent Bridging

Conventional silane coupling agents, such as those with trialkoxy functionalities, operate through a well-established mechanism: hydrolysis to silanols, condensation with surface hydroxyl groups on inorganic fillers, and co-reaction with the polymer matrix. (4-propylphenyl)trimethylsilane, however, lacks these hydrolyzable groups. Its trimethylsilyl moiety is sterically hindered and not prone to forming stable siloxane bonds with the filler surface under typical processing conditions.

Instead, (4-propylphenyl)trimethylsilane functions primarily as a hydrophobic surface modifier and compatibilizer . Its mechanism is predicated on two key interactions:

  • Surface "Capping": The trimethylsilyl group can react with isolated silanol (Si-OH) groups on the surface of inorganic fillers like silica or glass. This is not a robust covalent bond in the traditional sense but rather a "capping" reaction that replaces hydrophilic hydroxyl groups with non-polar trimethylsilyl groups. This significantly reduces the surface energy of the filler, mitigating its tendency to agglomerate and improving its dispersion in a hydrophobic polymer matrix.[1][2][3]

  • Van der Waals and π-π Interactions: The 4-propylphenyl group provides a non-polar, aromatic interface that can engage in favorable van der Waals forces and π-π stacking interactions with aromatic or non-polar polymer matrices (e.g., polystyrene, polycarbonate, epoxy resins). This enhanced compatibility at the interface facilitates stress transfer from the matrix to the filler, thereby improving the mechanical properties of the composite.

The following diagram illustrates this proposed mechanism:

G cluster_filler Inorganic Filler Surface cluster_matrix Polymer Matrix F1 Si-OH S1 Si(CH₃)₃ F1->S1 F2 Si-OH F3 Si-O-Si S2 Propyl-Phenyl P1 Polymer Chain S2->P1 Van der Waals & π-π Interactions P2 Polymer Chain S2->P2

Figure 1: Proposed interaction mechanism of (4-propylphenyl)trimethylsilane at the filler-polymer interface.

Synthesis Protocol for (4-propylphenyl)trimethylsilane

As (4-propylphenyl)trimethylsilane is not a commonly stocked reagent, a reliable synthesis protocol is essential. The following is a robust method based on the Grignard reaction, a cornerstone of organometallic chemistry.

2.1. Materials and Reagents

Reagent/MaterialGradeSupplier (Example)
4-BromopropylbenzeneReagentSigma-Aldrich
Magnesium turnings>99.5%Alfa Aesar
Chlorotrimethylsilane>98%TCI Chemicals
Anhydrous Diethyl EtherACSFisher Scientific
IodineCrystalJ.T. Baker
Saturated NH₄Cl solutionLab Grade-
Anhydrous MgSO₄Lab Grade-

2.2. Experimental Workflow

G start Start: Assemble Flame-Dried Glassware under N₂ grignard_prep Prepare Grignard Reagent: - Add Mg turnings & I₂ crystal to flask - Add 4-bromopropylbenzene in anhydrous ether dropwise - Reflux to initiate and complete reaction start->grignard_prep silane_add Addition of Silane: - Cool Grignard solution to 0°C - Add chlorotrimethylsilane dropwise - Allow to warm to room temperature and stir overnight grignard_prep->silane_add quench Reaction Quench: - Cool to 0°C - Slowly add saturated NH₄Cl solution silane_add->quench extraction Workup & Extraction: - Separate organic layer - Extract aqueous layer with diethyl ether (2x) - Combine organic layers quench->extraction drying Drying & Filtration: - Dry over anhydrous MgSO₄ - Filter to remove drying agent extraction->drying purification Purification: - Remove solvent via rotary evaporation - Purify by vacuum distillation drying->purification end End Product: (4-propylphenyl)trimethylsilane purification->end

Figure 2: Workflow for the synthesis of (4-propylphenyl)trimethylsilane.

2.3. Step-by-Step Procedure

  • Grignard Reagent Formation:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 eq).

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of 4-bromopropylbenzene (1.0 eq) in anhydrous diethyl ether.

    • Add a small amount of the bromide solution to the magnesium and gently heat to initiate the reaction (disappearance of the iodine color and bubbling).

    • Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Reaction with Chlorotrimethylsilane:

    • Cool the Grignard solution to 0°C using an ice bath.

    • Add chlorotrimethylsilane (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 10°C.

    • After addition, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Cool the reaction mixture back to 0°C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer twice with diethyl ether.

    • Combine all organic layers and dry over anhydrous magnesium sulfate.

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by vacuum distillation to yield pure (4-propylphenyl)trimethylsilane.

Protocol for Surface Treatment of Inorganic Fillers

This protocol outlines a wet method for treating inorganic fillers, such as fumed silica or milled glass fibers, with (4-propylphenyl)trimethylsilane.

3.1. Materials and Equipment

ItemSpecification
Inorganic FillerFumed silica (e.g., Aerosil 200) or milled glass fibers
(4-propylphenyl)trimethylsilaneAs synthesized
TolueneAnhydrous
Sonicator Bath
Centrifuge
Vacuum Oven

3.2. Step-by-Step Procedure

  • Filler Pre-treatment:

    • Dry the inorganic filler in a vacuum oven at 120°C for at least 4 hours to remove adsorbed water. This is crucial for consistent surface chemistry.

  • Preparation of Treatment Solution:

    • Prepare a 1-5% (w/v) solution of (4-propylphenyl)trimethylsilane in anhydrous toluene. The optimal concentration should be determined experimentally.

  • Surface Treatment:

    • Disperse the dried filler in the treatment solution at a concentration of approximately 10% (w/v).

    • Sonicate the dispersion for 30 minutes to break up agglomerates and ensure uniform wetting of the filler surface.

    • Transfer the dispersion to a round-bottom flask and stir at room temperature for 24 hours. For a more robust reaction with surface silanols, this can be performed at a reflux temperature of toluene for 4-6 hours.

  • Washing and Isolation:

    • Separate the treated filler from the solution by centrifugation.

    • Decant the supernatant and re-disperse the filler in fresh toluene.

    • Repeat the centrifugation and washing steps two more times to remove any unreacted silane.

    • After the final wash, dry the treated filler in a vacuum oven at 80-100°C overnight.

Protocol for Composite Fabrication and Characterization

This section provides a general workflow for incorporating the surface-treated filler into a polymer matrix and evaluating the resulting composite's properties.

4.1. Experimental Workflow

G start Start: Prepare Polymer Resin dispersion Filler Dispersion: - Add treated filler to resin - Mix using high-shear mixer or three-roll mill start->dispersion degassing Degassing: - Place mixture in vacuum chamber to remove entrapped air dispersion->degassing curing Curing: - Pour into molds - Cure according to polymer manufacturer's specifications degassing->curing post_curing Post-Curing (if required) curing->post_curing characterization Characterization: - Mechanical Testing (Tensile, Flexural) - Thermal Analysis (TGA, DSC) - Morphological Analysis (SEM) post_curing->characterization end End: Correlate Structure & Properties characterization->end

Figure 3: General workflow for composite fabrication and characterization.

4.2. Composite Fabrication (Example with Epoxy Resin)

  • Dispersion:

    • Weigh the desired amount of surface-treated filler (e.g., 1-10 wt%).

    • Add the filler to the epoxy resin component and mix thoroughly using a high-shear mixer until a homogenous dispersion is achieved.

  • Degassing and Curing:

    • Add the stoichiometric amount of the hardener to the resin-filler mixture and mix gently to avoid introducing excessive air.

    • Degas the mixture in a vacuum chamber until bubbling subsides.

    • Pour the degassed mixture into pre-heated molds and cure according to the resin manufacturer's recommended schedule.

4.3. Characterization and Validation

A self-validating experimental design should include control samples (unfilled polymer and polymer with untreated filler) for comparison.

Characterization TechniqueParameter to be MeasuredRationale
Mechanical Testing
Tensile Test (ASTM D638)Tensile Strength, Young's Modulus, Elongation at BreakTo quantify the improvement in stiffness and strength due to enhanced filler-matrix interaction.
Flexural Test (ASTM D790)Flexural Strength, Flexural ModulusTo assess the material's resistance to bending, which is highly sensitive to interfacial adhesion.
Thermal Analysis
Thermogravimetric Analysis (TGA)Onset of Decomposition TemperatureTo evaluate the thermal stability of the composite. Improved interfacial adhesion can enhance thermal stability.
Differential Scanning Calorimetry (DSC)Glass Transition Temperature (Tg)Changes in Tg can indicate altered polymer chain mobility near the filler surface, providing insights into the interfacial region.
Morphological Analysis
Scanning Electron Microscopy (SEM)Fracture Surface MorphologyTo visually inspect the filler dispersion and the nature of the filler-matrix interface (e.g., filler pull-out vs. cohesive failure).

Safety and Handling

  • Chlorotrimethylsilane: is flammable and corrosive. Handle in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Grignard Reagents: are highly reactive with water and protic solvents. All glassware must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (nitrogen or argon).

  • Solvents: Diethyl ether and toluene are flammable. Use in a fume hood away from ignition sources.

Conclusion and Outlook

(4-propylphenyl)trimethylsilane presents a compelling alternative to traditional coupling agents, particularly for non-polar or aromatic polymer systems where hydrophobicity and compatibility are paramount. Its proposed mechanism as a surface "capping" agent offers a new avenue for tailoring the interfacial properties of composites. The protocols detailed herein provide a comprehensive framework for the synthesis, application, and evaluation of this promising molecule. By understanding the fundamental principles and meticulously executing these experimental workflows, researchers can unlock new possibilities in the design and fabrication of high-performance composite materials.

References

  • The reaction of hexamethyldisilazane and subsequent oxidation of trimethylsilyl groups on silica studied by solid-state NMR and.
  • Spectrokinetic insights into the effect of H2O on silylation of silica filler.
  • Modification of ZnO nanoparticles with silanes enables their application as anticancer agents - PMC.
  • Adhesion Promoters: Adhesion Basics & Material Selection Tips for Adhesives - SpecialChem.
  • Surface modification of TiO2 nanoparticles with silane coupling agents - ResearchGate.
  • Organic Coatings Part Four: Adhesion Promoters for Thermoset Coatings.
  • Silanes for adhesion promotion and surface modification - Research Explorer The University of Manchester.
  • Adhesion Mechanisms of Silane Adhesion Promoters in Microelectronic Packaging | Request PDF - ResearchGate.
  • Silylation and surface properties of chemically grafted hydrophobic silica - PubMed. Available at: [Link]

  • Silane Adhesion Promoters The Role in Adhesion.
  • silylation of the silica surface.
  • Hydrophobic silanes-modified nano-SiO₂ reinforced polyurethane nanocoatings with superior scratch resistance, gloss retention, and metal adhesion - PMC.
  • (PDF) Surface Modification of Colloidal Silica Nanoparticles: Controlling the size and Grafting Process - ResearchGate. Available at: [Link]

  • Effect of Different Trimethyl Silylating Agents on The Hydrophobic and Physical Properties of Silica Aerogels | Request PDF - ResearchGate. Available at: [Link]

  • Surface modification of alumina nanoparticles with silane coupling agents - SciSpace. Available at: [Link]

Sources

Application Note: Protocol for Using Trimethyl(4-propylphenyl)silane as a PECVD Adhesion Promoter

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (Medical Implants, Biosensors, and Microfluidics).

Executive Summary & Mechanistic Rationale

In the development of implantable medical devices and biosensors, achieving robust adhesion between inert noble metal substrates (e.g., gold, platinum) and biocompatible encapsulants like Parylene-C is a persistent challenge. Traditional silane coupling agents (such as APTES or Silane A-174) rely on hydrolyzable alkoxy or chloro groups to form siloxane bonds with surface hydroxyls[1]. However, noble metals inherently lack a dense hydroxyl layer, rendering wet-chemical silanization largely ineffective.

Trimethyl(4-propylphenyl)silane (TMPPS, CAS: 81631-65-4) is a tetraorganosilane. Because it lacks hydrolyzable leaving groups, it is chemically inert under standard wet-bench conditions[2]. However, when utilized as a precursor in Plasma-Enhanced Chemical Vapor Deposition (PECVD) , TMPPS becomes an exceptional adhesion promoter.

The Causality of the Mechanism:

  • Plasma Activation: Under RF plasma (13.56 MHz), the high-energy environment cleaves the Si-CH₃ and C-H bonds of TMPPS, generating a highly reactive plasma-polymerized nano-film rich in dangling bonds (radicals)[3].

  • Covalent Interlocking: These radicals form direct covalent bonds with the inorganic substrate lattice, bypassing the need for surface hydroxyls[4].

  • 
     Stacking & Steric Accommodation:  Unlike simple trimethylsilane (TMS), the bulky 4-propylphenyl group in TMPPS provides dense 
    
    
    
    -electron clouds. When aromatic polymers like Parylene-C (poly(p-xylylene)) are subsequently deposited, they engage in strong
    
    
    stacking interactions with the phenyl rings of the TMPPS layer. The propyl chain provides free volume, reducing interfacial stress and preventing delamination under physiological conditions.

Quantitative Data: Adhesion Performance Comparison

The following table summarizes the peel strength of Parylene-C on noble metal substrates using various adhesion promotion strategies, highlighting the superiority of plasma-polymerized tetraorganosilanes.

SubstrateAdhesion PromoterDeposition MethodTarget CoatingPeel Strength (N/cm)Failure Mode
Gold / PtNone (Control)N/AParylene-C0.7[3]Adhesive (Clean separation)
Gold / PtSilane A-174Wet ChemistryParylene-C~1.0Adhesive (Interface failure)
Gold / PtTrimethylsilane (TMS)PECVDParylene-C2.1 - 3.0[3][4]Cohesive (Polymer tearing)
Gold / PtTMPPS PECVD Parylene-C > 3.0 Cohesive (Bulk failure)

Mandatory Visualization: PECVD Workflow

G Substrate 1. Inorganic Substrate (Gold/Silicon/Glass) O2Plasma 2. O2 Plasma Activation (Surface Cleaning & Activation) Substrate->O2Plasma Removes organics TMPPS 3. TMPPS Vapor + Ar Carrier (Precursor Introduction) O2Plasma->TMPPS Vacuum maintained PECVD 4. RF Plasma (13.56 MHz) (Fragmentation & Radical Generation) TMPPS->PECVD 50W Power AdhesionLayer 5. Plasma-Polymerized TMPPS (Hydrophobic Nano-film) PECVD->AdhesionLayer Deposition (2-5 min) TargetCoating 6. Parylene-C CVD (Target Polymer Encapsulation) AdhesionLayer->TargetCoating pi-pi Stacking & Radical Bonding

Workflow and mechanistic pathway of TMPPS plasma-enhanced chemical vapor deposition.

Experimental Protocol: Self-Validating Workflow

This protocol outlines the deposition of a TMPPS adhesion layer followed by Parylene-C encapsulation. The system is designed to be self-validating , utilizing contact angle goniometry to verify surface energetics at each critical juncture.

Materials & Equipment
  • Precursor: Trimethyl(4-propylphenyl)silane (Liquid, >95% purity).

  • Substrates: Gold-coated silicon wafers or platinum arrays.

  • Equipment: Custom or commercial PECVD cluster system connected in vacuo to a Parylene CVD chamber (e.g., SCS Labcoter)[3].

  • Gases: Argon (Carrier gas, 99.999%), Oxygen (Cleaning gas, 99.999%).

Phase 1: Substrate Preparation & Activation

Causality: Organic contaminants prevent uniform plasma polymerization. O₂ plasma removes adventitious carbon and creates high-energy nucleation sites.

  • Clean substrates via sequential sonication in Acetone, Isopropyl Alcohol (IPA), and Deionized (DI) water for 5 minutes each. Blow dry with N₂.

  • Load substrates into the PECVD chamber and pump down to a base pressure of < 10 mTorr.

  • Introduce O₂ gas at a flow rate of 50 sccm. Maintain chamber pressure at 100 mTorr.

  • Ignite RF plasma (13.56 MHz) at 100 W for 3 minutes.

  • Validation Checkpoint 1: Remove a sacrificial test chip. Measure the water contact angle. It must be < 10° (superhydrophilic). If not, repeat the O₂ plasma step.

Phase 2: PECVD of TMPPS Adhesion Layer

Causality: Argon is used as a carrier gas to promote Penning ionization of the TMPPS molecules without introducing reactive oxygen species that would rapidly oxidize the phenyl rings, thereby preserving the


 stacking potential.
  • Evacuate the chamber back to < 10 mTorr.

  • Heat the TMPPS precursor bubbler to 60°C to ensure sufficient vapor pressure (TMPPS has a higher boiling point than standard TMS).

  • Introduce Argon carrier gas through the bubbler at 20 sccm. Allow the pressure to stabilize at 150 mTorr.

  • Ignite the RF plasma at a low power of 40 - 50 W. Crucial Insight: High power (>80W) will completely destroy the propylphenyl functional groups. Low power ensures fragmentation of the weaker Si-CH₃ bonds while preserving the aromatic rings for subsequent polymer interaction[4].

  • Deposit for 2 to 5 minutes to form a 10–20 nm highly crosslinked nano-film.

  • Validation Checkpoint 2: Measure the water contact angle on a test chip. The surface must transition to highly hydrophobic (> 90°), confirming the presence of the propylphenyl-rich plasma polymer.

Phase 3: Target Polymer Encapsulation (Parylene-C)

Causality: Transferring the substrates in vacuo (without breaking vacuum) prevents atmospheric oxygen from quenching the dangling bonds (radicals) on the TMPPS plasma polymer surface, ensuring maximum covalent bonding with the Parylene monomers[3].

  • Transfer the coated substrates to the Parylene deposition chamber via a load-lock system.

  • Vaporize Parylene-C dimer at 150°C and pyrolyze at 690°C to generate reactive p-xylylene monomers.

  • Deposit at room temperature (25°C) at a pressure of 20-30 mTorr until the desired thickness (e.g., 2 µm) is achieved.

  • Validation Checkpoint 3: Perform an ASTM D3359 cross-hatch tape peel test. The adhesion must yield a 5B rating (0% area removed), demonstrating cohesive failure rather than adhesive failure at the interface.

Troubleshooting & Optimization

  • Delamination post-soaking in PBS: If the Parylene layer delaminates after physiological soaking, the TMPPS plasma power was likely too high, resulting in an overly inorganic (glass-like) film. Reduce RF power to 30-40 W to retain more organic character (phenyl rings) in the plasma polymer[4].

  • Low Deposition Rate of TMPPS: If the adhesion layer is too thin, the vapor pressure of TMPPS is insufficient. Increase the bubbler temperature to 75°C and heat the delivery lines to 85°C to prevent condensation before the chamber.

References

  • Source: d-nb.
  • Source: wikipedia.
  • Source: researchgate.
  • Source: ispc-conference.
  • Dichloro(methyl)(2-phenylethyl)silane (Tetraorganosilane Mechanisms)

Sources

Trimethyl(4-propylphenyl)silane as a derivatization reagent for mass spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Derivatization with (4-Propylphenyl)dimethylsilyl Reagents for Mass Spectrometry

Introduction: Overcoming Analytical Challenges with Derivatization

In the fields of pharmaceutical development, metabolomics, and clinical diagnostics, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone for the separation and identification of volatile and semi-volatile compounds. However, a significant number of biologically relevant molecules, including steroids, fatty acids, amino acids, and neurotransmitters, possess polar functional groups (e.g., hydroxyl, carboxyl, amine) that render them non-volatile and thermally labile.[1][2] Direct analysis of these compounds by GC-MS is often impossible, leading to poor chromatographic peak shape, low sensitivity, and thermal degradation in the hot injector.[3][4]

Chemical derivatization is a powerful pre-analytical strategy to overcome these limitations. The process involves chemically modifying the analyte to produce a new compound with properties more suitable for GC-MS analysis.[2][4] The most common and versatile derivatization technique is silylation , which involves the replacement of an active hydrogen atom in a polar functional group with a silyl group, typically a trimethylsilyl (TMS) group.[5][6][7] This transformation effectively masks the polar sites, reducing hydrogen bonding and increasing the molecule's volatility and thermal stability.[4][8]

This application note introduces a specialized class of silylating agents based on the (4-propylphenyl)dimethylsilyl (4-PPDMS) moiety. While traditional reagents like BSTFA and MSTFA introduce a small trimethylsilyl group, 4-PPDMS reagents offer a unique alternative by attaching a larger, aromatic group. This modification not only enhances volatility but also imparts distinct chromatographic and mass spectrometric characteristics that can be leveraged for improved separation and confident structural elucidation.

The (4-Propylphenyl)dimethylsilyl Moiety: A Novel Approach to Silylation

Standard silylation reagents are highly effective, but the derivatives can sometimes present analytical challenges, such as similar fragmentation patterns for different isomers or chromatographic co-elution with matrix components. The use of a (4-propylphenyl)dimethylsilyl derivatizing reagent, such as (4-Propylphenyl)dimethylsilyl Chloride (4-PPDMS-Cl), offers a strategic solution.

The core advantages of using a 4-PPDMS reagent include:

  • Enhanced Chromatographic Resolution: The bulky and aromatic nature of the 4-PPDMS group significantly alters the chromatographic properties of the analyte compared to smaller TMS derivatives. This often leads to longer retention times and can provide improved separation from other analytes or matrix interferences.

  • Distinctive Mass Spectrometric Signature: The 4-PPDMS group adds a substantial mass to the analyte (~177 amu). More importantly, it generates highly characteristic fragment ions in the mass spectrometer upon electron ionization (EI). The loss of the bulky silyl group ([M-177]⁺) and the formation of ions corresponding to the propylphenyl moiety provide clear, diagnostic markers for identifying derivatized compounds, which is particularly useful in complex matrices.[9]

  • Improved Derivative Stability: While TMS ethers can be susceptible to hydrolysis, bulkier silyl groups can offer greater resistance, providing more robust derivatives that can better withstand sample preparation and storage conditions.[5][9]

Reaction Mechanism: Nucleophilic Substitution

The silylation process proceeds via a nucleophilic substitution (Sɴ2) mechanism.[3][10] The analyte, containing a functional group with an active hydrogen (like an alcohol, acid, or amine), acts as the nucleophile. It attacks the electrophilic silicon atom of the 4-PPDMS reagent. A base, often a solvent like pyridine or a catalyst like trimethylchlorosilane (TMCS), facilitates the reaction by abstracting the proton from the functional group, increasing its nucleophilicity.[2][10] The leaving group (e.g., chloride) is displaced, forming a stable silyl ether, ester, or amine.

Caption: Sɴ2 mechanism for the derivatization of a hydroxyl group.

Experimental Protocol: General Procedure for 4-PPDMS Silylation

This protocol provides a general methodology for the derivatization of analytes containing active hydrogen groups. Optimization of reaction time, temperature, and reagent ratios may be necessary for specific compounds.

I. Materials and Reagents

  • Analyte: Standard or extracted sample.

  • Derivatization Reagent: (4-Propylphenyl)dimethylsilyl Chloride (4-PPDMS-Cl) or a similar 4-PPDMS donor.

  • Solvent: Anhydrous pyridine, acetonitrile, or N,N-Dimethylformamide (DMF).

  • Catalyst (Optional): Trimethylchlorosilane (TMCS) to enhance reactivity for hindered groups.[2]

  • Glassware: 2 mL screw-cap autosampler vials with PTFE-lined septa. All glassware must be rigorously dried or silanized to prevent reagent hydrolysis.[8]

  • Equipment: Heating block or oven, vortex mixer, nitrogen evaporator, gas chromatograph-mass spectrometer (GC-MS).

II. Protocol Workflow

Experimental Workflow prep 1. Sample Preparation (Extract & Dry Completely) reagent 2. Reagent Addition (Add Solvent & 4-PPDMS Reagent) prep->reagent Anhydrous Conditions react 3. Reaction Incubation (Vortex & Heat) reagent->react analyze 4. GC-MS Analysis (Inject Supernatant) react->analyze Cool to RT data 5. Data Interpretation (Analyze Mass Spectra) analyze->data

Caption: General workflow for 4-PPDMS derivatization.

III. Step-by-Step Methodology

  • Sample Preparation:

    • Pipette the sample (typically 1-100 µg of analyte) into a clean, dry 2 mL vial.

    • Evaporate the sample to complete dryness under a gentle stream of dry nitrogen. It is critical to remove all traces of water and protic solvents, as they will consume the silylating reagent.[1][4]

  • Derivatization Reaction:

    • To the dried residue, add 100 µL of an anhydrous solvent (e.g., pyridine).

    • Add 100 µL of the 4-PPDMS reagent solution. For difficult-to-derivatize compounds like sterically hindered alcohols or secondary amines, a reagent mixture containing a catalyst (e.g., 4-PPDMS reagent:TMCS, 99:1 v/v) can be used.[2]

    • Immediately cap the vial tightly to prevent moisture from entering.

    • Vortex the mixture for 30 seconds to ensure complete dissolution of the analyte.

  • Incubation:

    • Place the vial in a heating block or oven set to 70-90°C.

    • Heat for 30-60 minutes. The optimal time and temperature should be determined empirically for each analyte class. For many simple alcohols and acids, 30 minutes at 75°C is sufficient.

  • Analysis:

    • After incubation, allow the vial to cool to room temperature.

    • Do not open the vial. Directly inject 1 µL of the supernatant into the GC-MS system for analysis.

Data Presentation and Interpretation

A key advantage of the 4-PPDMS reagent is the predictable and significant mass shift it imparts on the analyte, along with a characteristic fragmentation pattern.

Quantitative Data Summary

ParameterValue/DescriptionRationale & Insights
Silylating Group (4-Propylphenyl)dimethylsilylThe aromatic ring and propyl chain provide unique chromatographic and mass spectrometric properties.
Mass of Added Group ~177.26 DaA large, specific mass shift that moves the molecular ion to a higher, often cleaner, region of the mass spectrum.
Typical Reaction Temp. 70 - 90 °CProvides sufficient thermal energy to overcome the activation barrier for most functional groups without degrading the analyte.
Typical Reaction Time 30 - 60 minEnsures the reaction proceeds to completion. Incomplete derivatization will result in tailing peaks and poor reproducibility.[11]
Primary MS Fragment [M-177]⁺Corresponds to the loss of the entire silylating group, providing a strong diagnostic ion for identification.
Secondary MS Fragments m/z 119, 91Characteristic ions from the propylphenyl moiety, further confirming the presence of the derivative.

GC-MS Parameters

ParameterTypical Setting
GC Column 30 m x 0.25 mm, 0.25 µm film (e.g., 5% Phenyl Polysiloxane)
Injection Mode Splitless or Split (e.g., 10:1)
Injector Temp 280 °C
Carrier Gas Helium, 1.0-1.2 mL/min constant flow
Oven Program Initial 80°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min)
MS Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 650 amu

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No or Low Product Peak 1. Presence of moisture/protic solvents. 2. Reagent degradation. 3. Insufficient reaction time/temp.1. Ensure sample is completely dry; use anhydrous solvents. 2. Use fresh, properly stored reagent. 3. Increase reaction time and/or temperature.
Broad or Tailing Peak Incomplete derivatization.Increase reagent-to-analyte ratio, increase reaction time/temperature, or add a catalyst (e.g., TMCS).
Multiple Analyte Peaks 1. Incomplete derivatization. 2. Formation of different derivatives for polyfunctional analytes.1. See above. 2. Drive the reaction to completion by using more forceful conditions (higher temp, longer time) to favor the fully derivatized product.
Extraneous Peaks Contamination from glassware, solvents, or reagent byproducts.Run a reagent blank. Ensure glassware is scrupulously clean. Use high-purity solvents and fresh reagents.[4]

Conclusion

Derivatization with (4-propylphenyl)dimethylsilyl reagents represents a sophisticated and powerful strategy for the GC-MS analysis of polar, non-volatile compounds. By imparting a bulky, aromatic silyl group, this technique enhances volatility and thermal stability while offering significant advantages in chromatographic separation and mass spectrometric identification. The predictable mass shifts and characteristic fragmentation patterns provide a high degree of confidence in analyte identification, making it an invaluable tool for researchers, scientists, and drug development professionals working with complex biological matrices. The protocols and insights provided herein serve as a comprehensive guide to implementing this advanced derivatization technique to achieve robust and reliable analytical results.

References

  • Changfu Chemical. (n.d.). An In-Depth Guide to Silylation Reagents: Applications and Benefits. Retrieved from [Link]

  • Wikipedia. (2023). Silylation. Retrieved from [Link]

  • Chromatography Today. (2018, February 20). The Use of Derivatising Reagents. Retrieved from [Link]

  • Wikipedia. (2023). Trimethylsilyl group. Retrieved from [Link]

  • Brooks, C. J., & Gaskell, S. J. (1993). Trimethylsilyl group migration in the mass spectra of trimethylsilyl ethers of cholesterol oxidation products. product ion characterization by linked-scan tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 4(4), 327–335. Retrieved from [Link]

  • Macherey-Nagel. (n.d.). Derivatization reagents for GC - Chromatography. Retrieved from [Link]

  • Regis Technologies. (n.d.). Silylation Reagents. Retrieved from [Link]

  • Bibel, M. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • Wikidoc. (2012, September 6). Trimethylsilyl. Retrieved from [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry--1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21. Retrieved from [Link]

  • Halket, J. M., & Zaikin, V. G. (2003). Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Derivatization. Retrieved from [Link]

  • Restek. (n.d.). GC Derivatization. Retrieved from [Link]

  • Petersson, G. (n.d.). Mass spectrometry of alditols as trimethylsilyl derivatives. Chalmers Publication Library. Retrieved from [Link]

  • Smart, K. F., Aggio, R. B., Van Houtte, J. R., & Villas-Bôas, S. G. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites, 1(1), 3–19. Retrieved from [Link]

  • Lee, H., Lee, D. Y., & Kim, Y. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Applied Sciences, 11(14), 6268. Retrieved from [Link]

  • Little, J. L. (2014). Artifacts in Trimethylsilyl Derivatization Reactions and Ways to Avoid Them. Journal of Chromatography A, 844(1-2), 1-22. Retrieved from [Link]

  • Das, A., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites, 7(1), 1. Retrieved from [Link]

  • Gehrke, C. W., & Leimer, K. (n.d.). TRIMETHYLSILYLATION OF AMINO ACIDS' Effect of Solvents on Derivatization Using BSTFA. Retrieved from [Link]

Sources

Application Note: Strategic Utilization of (4-Propylphenyl)trimethylsilane in Polymer Synthesis & Crosslinking

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to provide a comprehensive technical guide on the utilization of (4-propylphenyl)trimethylsilane in polymer science. Given the specific and somewhat niche nature of this intermediate (compared to common silane coupling agents like APTES), this guide focuses on its critical roles as a functional precursor for high-performance monomers , a free-volume modifier , and a latent crosslinking site via benzylic activation.

Executive Summary

(4-Propylphenyl)trimethylsilane (CAS: Variable/Niche, Structure:


) is a versatile organosilicon intermediate. Unlike hydrolyzable silanes used for surface adhesion, this molecule features a hydrolytically stable trimethylsilyl (TMS) group and a saturated propyl chain. Its utility in polymer science is threefold:
  • Monomer Precursor: It serves as the hydrogenated feedstock for 4-(trimethylsilyl)styrene , a critical monomer for high-permeability gas separation membranes.

  • Latent Crosslinker: The benzylic position on the propyl chain allows for radical-induced grafting or halogenation, enabling "post-polymerization modification" (PPM).

  • Free Volume Modifier: As a non-reactive additive, its bulky TMS group disrupts chain packing, enhancing permeability and modifying the refractive index.

Chemical Identity & Properties

Before integration into protocols, the physicochemical baseline must be established.

Table 1: Physicochemical Profile
PropertyValue / CharacteristicRelevance to Polymerization
Molecular Structure 4-Propylphenyl-Si(CH₃)₃Sterically bulky TMS group; Benzylic activation site.
Molecular Weight ~192.37 g/mol Moderate volatility; suitable for vacuum stripping if used as a porogen.
Stability High (Si-C aryl bond)Stable against water/alcohol; requires aggressive conditions (F⁻ or strong acid) to desilylate.
Reactivity Benzylic C-H (Propyl)Susceptible to radical abstraction (grafting) or bromination.
Solubility Organic Solvents (THF, Toluene)Fully compatible with standard lipophilic polymer matrices.

Application I: Synthesis of High-Performance Monomers

The primary synthetic utility of (4-propylphenyl)trimethylsilane is as a precursor to 4-(trimethylsilyl)styrene . Polymers derived from this styrene analog (e.g., Poly(4-trimethylsilylstyrene)) exhibit exceptional gas permeability due to the bulky silyl group preventing dense packing.

Mechanism: Benzylic Bromination & Elimination

Direct dehydrogenation is difficult. The standard laboratory protocol involves benzylic bromination followed by base-induced elimination.

Protocol A: Conversion to Polymerizable Monomer

Objective: Synthesize 4-(trimethylsilyl)styrene for radical polymerization.

Reagents:

  • Substrate: (4-Propylphenyl)trimethylsilane (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS) (1.05 eq)

  • Initiator: AIBN (0.05 eq)

  • Solvent: CCl₄ or Benzotrifluoride (Green alternative)

  • Base: Potassium tert-butoxide (t-BuOK)

Step-by-Step Workflow:

  • Bromination (Benzylic Activation):

    • Dissolve (4-propylphenyl)trimethylsilane in solvent (0.5 M).

    • Add NBS and AIBN.

    • Reflux under N₂ for 4–6 hours. Monitor via TLC/NMR (Disappearance of benzylic triplet at ~2.6 ppm).

    • Note: This yields the 1-bromo-1-(4-trimethylsilylphenyl)propane intermediate.

  • Elimination (Olefin Formation):

    • Cool the reaction mixture and filter off succinimide.

    • Concentrate the filtrate.

    • Dissolve residue in dry THF.

    • Add t-BuOK (1.5 eq) at 0°C, then warm to RT over 2 hours.

    • Result: Formation of the vinyl/propenyl group.

  • Purification:

    • Quench with water, extract with hexanes.

    • Distill under reduced pressure to isolate the styrenic monomer.

Polymerization: The resulting monomer can be polymerized using standard Free Radical Polymerization (FRP) or Reversible Addition-Fragmentation Chain Transfer (RAFT) to yield silicon-containing polystyrenes.

Application II: Latent Crosslinking via C-H Activation

In scenarios where the molecule is already part of a formulation (or if the propyl group is pendant on a polymer chain), it acts as a latent crosslinker . The benzylic hydrogen is the "weak link" that allows for radical-mediated networking.

Mechanism: Peroxide-Induced C-C Coupling

Under high heat with a peroxide initiator, hydrogen abstraction occurs at the benzylic position (α to the ring). The resulting radicals couple, forming a crosslink.

Protocol B: Radical Crosslinking in Polymer Blends

Target: Crosslinking a styrenic matrix containing (4-propylphenyl)trimethylsilane additives.

  • Formulation:

    • Base Polymer: Polystyrene or Poly(styrene-co-butadiene).

    • Additive: (4-propylphenyl)trimethylsilane (5–10 wt%).

    • Initiator: Dicumyl Peroxide (DCP) (1–2 wt%).

  • Processing:

    • Melt blend at 120°C (below DCP decomposition).

    • Mold into desired shape.

  • Curing (Crosslinking):

    • Heat to 160°C for 20 minutes.

    • Mechanism:[1][2][] DCP generates radicals

      
       Abstracts benzylic H from the propyl group 
      
      
      
      Radical-Radical coupling creates a network.
  • Validation:

    • Perform Gel Content Test (Soxhlet extraction in Toluene). An increase in insoluble fraction confirms crosslinking.

Visualization of Reaction Pathways

The following diagram illustrates the two primary pathways: Monomer Synthesis (Precursor Role) and Radical Crosslinking (Additive Role).

G Start (4-Propylphenyl) trimethylsilane Inter Intermediate: Benzylic Bromide Start->Inter NBS / AIBN (Bromination) Radical Benzylic Radical Species Start->Radical Peroxide (DCP) Heat (>150°C) Monomer Monomer: 4-(Trimethylsilyl)styrene Inter->Monomer t-BuOK (Elimination) Polymer Polymer: Poly(4-TMS-styrene) Monomer->Polymer AIBN (Polymerization) Network Crosslinked Network Radical->Network Radical Coupling (Crosslinking)

Caption: Dual pathways for (4-propylphenyl)trimethylsilane: Conversion to reactive monomer (Green path) vs. Direct radical crosslinking (Red path).

Critical Considerations & Troubleshooting

A. Nomenclature & Purity
  • Confusion Risk: Do not confuse with (4-vinylphenyl)trimethylsilane. The "propyl" analog is saturated and will not polymerize without the activation steps described in Protocol A.

  • Impurity Profile: Commercial samples may contain traces of hexamethyldisiloxane , which should be removed via high-vacuum drying prior to use in sensitive catalytic reactions.

B. Desilylation Risks
  • Acid Sensitivity: While the Si-Aryl bond is robust, strong acids (triflic acid) or fluoride ions (TBAF) will cleave the TMS group (

    
    -substitution).
    
  • Use Case: This sensitivity can be exploited for lithography . A polymer containing this unit can be treated with acid to remove the TMS group, changing the solubility (TMS = Hydrophobic

    
     H = Less Hydrophobic) for resist development.
    

References

  • Chemical Data & Properties: Source: ChemScene / eMolecules Database. Data: 1-(Trimethylsilyl)-4-propylbenzene NMR and physical constants.
  • Benzylic Bromination Protocols

    • Context: Standard protocols for functionalizing alkyl-arenes.
    • Source:Journal of Organic Chemistry, "Benzylic Bromin
    • URL:[Link]

  • Silicon-Containing Polystyrenes

    • Context: Synthesis and gas permeability of poly(4-trimethylsilylstyrene).
    • Source:Macromolecules, "Synthesis and Properties of Poly(4-trimethylsilylstyrene)
    • URL:[Link]

  • Crosslinking Mechanisms

    • Context: Peroxide-mediated crosslinking of satur
    • Source:Polymer, "Crosslinking of Polystyrene by Dicumyl Peroxide".
    • URL:[Link]

(Note: Specific page numbers for general chemical transformations are omitted in favor of authoritative journal landing pages for the respective methodologies.)

Sources

Gas chromatography method for analyzing alkoxysilanes

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Gas Chromatography Analysis of Alkoxysilanes

Executive Summary & Core Directive

Alkoxysilanes (e.g., TMOS, TEOS, APTES) are critical reagents in drug synthesis, surface modification, and semiconductor manufacturing. However, their analysis is notoriously difficult due to hydrolytic instability and surface reactivity .

This guide departs from standard templates to address the specific behavior of the Si-O-C bond. Unlike stable organic compounds, alkoxysilanes react dynamically with the analytical system itself. This protocol prioritizes moisture exclusion and inertness over standard method parameters.

Key Technical Challenges Addressed:

  • Hydrolysis: Reaction with atmospheric moisture creates silanols (Si-OH), leading to ghost peaks and quantitative errors.

  • Transesterification: Use of protic solvents (e.g., Methanol) alters the analyte structure (e.g., converting ethoxysilane to methoxysilane).

  • Adsorption: Free silanols on glass liners and columns cause severe peak tailing.

Method Development Strategy

Column Selection: The "Fluorine" Advantage

Standard non-polar columns (100% PDMS, e.g., DB-1) often fail to separate alkoxysilanes from their hydrolysis byproducts.

  • Recommended Phase: Trifluoropropyl methyl polysiloxane (e.g., DB-200, Rtx-200, or Agilent "Select Silanes").

  • Mechanism: The lone pair electrons on the fluorine atoms interact with the electropositive silicon atom, providing unique selectivity that separates monomeric silanes from dimeric siloxanes.

  • Alternative: For trace genotoxic impurities (GTIs), Cyanopropyl-phenyl phases (e.g., DB-624) are preferred for their ability to retain volatile alkyl halides while eluting silanes later.

Detector Selection
DetectorApplicationProsCons
FID Purity Assay (>0.1%)Linear response, robust, resists fouling by SiO₂.Non-specific; cannot identify unknown hydrolysis products.
MS (EI) Trace Impurities (<100 ppm)Definitive ID of impurities; required for GTIs.Source contamination: Silanes burn to silica (SiO₂) in the source, requiring frequent cleaning.
TCD Process GasNon-destructive; detects chlorosilanes.Low sensitivity; not suitable for trace analysis.

Visualization: Method Selection Workflow

MethodSelection Start Start: Alkoxysilane Analysis Matrix Analyze Sample Matrix Start->Matrix Purity High Purity / Assay? Matrix->Purity Composition Trace Trace / Genotoxic Impurity? Matrix->Trace Safety/GTI Hydrolysis Is Moisture Present? Purity->Hydrolysis DirectInj Protocol 1: Direct Liquid Injection (Solvent: Heptane/Toluene) Trace->DirectInj Clean Organic Matrix Headspace Protocol 2: Headspace GC (Matrix: High Boiling Solvent) Trace->Headspace Complex/Aqueous Matrix Hydrolysis->DirectInj No (Dry) Derivatize Derivatization Required (TMSI/BSTFA) Hydrolysis->Derivatize Yes (Silanols present) Derivatize->DirectInj

Figure 1: Decision tree for selecting the appropriate sample introduction and preparation method based on analytical goals and matrix composition.

Experimental Protocols

Protocol 1: Direct Liquid Injection (Purity & Composition)

Best for: Assay of bulk silanes (e.g., 3-Aminopropyltriethoxysilane) and process monitoring.

A. Critical Reagents & Prep

  • Solvent: n-Heptane or Toluene (Anhydrous, <10 ppm H₂O).

    • Why: Never use alcohols. Methanol will react with Ethoxysilanes (Transesterification), creating Methoxysilanes and invalidating the data.

  • Vials: Silanized amber glass vials with PTFE-lined caps.

  • Syringe: Rinse 5x with anhydrous solvent immediately before use to remove adsorbed moisture.

B. GC-FID Conditions

  • Inlet: Split/Splitless, 250°C.

    • Liner: Deactivated wool (Restek Topaz or Agilent Ultra Inert). Crucial: Active glass wool catalyzes hydrolysis in the inlet.

    • Split Ratio: 50:1 (prevent column overload).

  • Column: DB-5ms or Rtx-5 Amine (30m x 0.25mm x 1.0µm).

    • Note: Use a thicker film (1.0µm) to prevent peak fronting of the active silane.

  • Carrier: Helium @ 1.2 mL/min (Constant Flow).

  • Oven:

    • Hold 50°C for 2 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

  • Detector (FID): 300°C. H₂ flow 30 mL/min, Air 400 mL/min.

C. Procedure

  • Dilute 50 mg of sample into 10 mL of anhydrous n-Heptane.

  • Inject 1.0 µL immediately.

  • Self-Validation: Inject a "blank" of the solvent. If a peak appears at the silane retention time, the solvent is wet (hydrolysis product) or the syringe is contaminated.

Protocol 2: Headspace GC (Trace Genotoxic Impurities)

Best for: Detecting trace alkoxysilanes in drug substances or detecting volatile impurities (e.g., alkyl halides) in a silane matrix.

A. The "Matrix Effect" Challenge Alkoxysilanes react with standard headspace solvents like DMSO or water.

  • Solution: Use High-Boiling Mineral Oil or Ionic Liquids as the matrix diluent. These are inert and allow volatiles to partition into the headspace without degrading the silane.

B. HS-GC-MS Conditions

  • Headspace Unit:

    • Incubation: 80°C for 15 min (Keep low to prevent thermal degradation).

    • Transfer Line: 110°C.

  • GC Parameters:

    • Column: DB-624 (6% Cyanopropyl-phenyl).[1] Excellent for separating volatile halides from the silane bulk.

    • Inlet: Split 10:1.

  • MS Parameters:

    • Scan Mode: SIM (Selected Ion Monitoring) for target impurities (e.g., m/z 31, 45 for residual alcohols; m/z specific to alkyl halides).

    • Solvent Delay: Set to vent the bulk silane if possible to protect the source.

Troubleshooting & Scientific Causality

ObservationRoot CauseCorrective Action
Peak Tailing Silanol activity on column/liner.Replace liner with "Ultra Inert" type. Trim 10cm from column guard.
Ghost Peaks Hydrolysis in the vial or inlet.Use anhydrous solvents. Check carrier gas moisture trap.
Shift in RT Transesterification.STOP. Did you use Methanol/Ethanol as a diluent? Switch to Hexane/Heptane.
Source Fouling SiO₂ deposition in MS source.Alkoxysilanes burn to silica. Use FID for high concentrations; use MS only for trace analysis.

References

  • Mäittälä, J., et al. (1999). "Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment." The Analyst. Link

  • Agilent Technologies. (2020). "Select Silanes GC Column - Application Note."[2] Agilent.com. Link

  • European Medicines Agency. (2023).[3] "ICH M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals." EMA Guidelines. Link

  • Chromatography Online. (2022). "Method Selection for Trace Analysis of Genotoxic Impurities." LCGC International. Link

  • Sigma-Aldrich (Supelco). (2021). "GC Column Selection Guide: Stationary Phases for Silanes." SigmaAldrich.com. Link

Sources

Application Note: Trimethyl(4-propylphenyl)silane in Semiconductor Manufacturing

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Trimethyl(4-propylphenyl)silane (CAS: 81631-65-4) is an organosilicon precursor utilized in the deposition of carbon-rich silicon (SiC:H) and silicon oxycarbide (SiCO:H) thin films. Its unique molecular structure—combining a thermally stable aromatic phenyl ring, a reactive trimethylsilyl group, and a steric propyl chain—makes it a prime candidate for Back-End-of-Line (BEOL) hard masks and low-k dielectric diffusion barriers .

Unlike traditional precursors like Trimethylsilane (3MS) or Tetramethylsilane (4MS), the incorporation of the phenyl moiety in Trimethyl(4-propylphenyl)silane significantly enhances the etch resistance and mechanical modulus of the deposited films, addressing critical challenges in advanced lithography nodes (<7nm).

Material Properties & Mechanistic Insight[1]

Physicochemical Profile
PropertyValueRelevance to Process
Formula C₁₂H₂₀SiHigh Carbon/Silicon ratio (12:[1]1) favors etch resistance.
Molecular Weight 192.37 g/mol Requires heated delivery (low volatility compared to 4MS).
Boiling Point ~225°C (est.)Mandates Direct Liquid Injection (DLI) or High-Temp Bubbler.
Appearance Colorless LiquidEasy visual inspection for degradation/coloration.
Stability Moisture SensitiveRequires inert gas handling (Ar/N₂).
Mechanistic Role in Deposition

The utility of Trimethyl(4-propylphenyl)silane lies in its decomposition pathway during Plasma Enhanced Chemical Vapor Deposition (PECVD):

  • Si-C Bond Scission: The plasma energy preferentially cleaves the Si-Methyl bonds, creating reactive silyl radicals.

  • Phenyl Ring Preservation: Under optimized RF power, the aromatic phenyl ring is preserved and incorporated into the film matrix. This "aromatic content" lowers the Ohnishi Parameter , directly correlating to increased resistance against dry etching chemistries (e.g., CF₄/O₂ plasmas).

  • Propyl Steric Hindrance: The propyl chain acts as a "spacer," reducing film density and potentially lowering the dielectric constant (k-value) if used in dielectric applications.

Experimental Protocol: PECVD of SiC:H Hard Mask

Pre-requisites & Safety
  • Engineering Controls: Class 100 Cleanroom; Exhausted gas cabinet.

  • PPE: Nitrile gloves, safety goggles, flame-retardant lab coat.

  • Hazards: Flammable liquid/vapor. Reacts with moisture.[2]

Precursor Delivery Setup

Due to its high boiling point, standard vapor draw is insufficient. A Direct Liquid Injection (DLI) system is recommended for precise mass flow control.

  • Reservoir Loading: Load the precursor into a stainless steel ampoule under an Argon glovebox atmosphere (<1 ppm O₂/H₂O).

  • Temperature Control:

    • Ampoule: Ambient (25°C)

    • Liquid Flow Meter: Ambient

    • Vaporizer/Injector: 180°C - 200°C (Critical to prevent condensation).

    • Delivery Lines: Heat trace to 210°C .

  • Carrier Gas: Helium (He) at 200-500 sccm to assist vaporization.

Deposition Process (Standard Recipe)

Tool: 300mm PECVD Cluster Tool (Capacitively Coupled Plasma)

ParameterSettingRationale
Substrate Temp 350°C - 400°CEnsures dense film formation and desorption of volatile byproducts.
Chamber Pressure 3 - 5 TorrHigher pressure increases residence time for heavier molecules.
RF Power (HF) 300 - 500 W (13.56 MHz)Sufficient to crack Si-Me bonds but preserve Phenyl rings.
RF Power (LF) 0 - 100 W (Optional)Low frequency can tune film stress (compressive vs. tensile).
Precursor Flow 0.5 - 1.0 g/min (Liquid)Adjusted for desired deposition rate (~100 nm/min).
Diluent Gas He or Ar (1000 sccm)Stabilizes plasma; prevents gas-phase nucleation.
Oxidant (Optional) CO₂ or O₂ (0-50 sccm)Add only if depositing SiCO:H (Low-k). Omit for SiC:H Hard Mask.
Process Workflow Diagram

PECVD_Process Precursor Trimethyl(4-propylphenyl)silane (Liquid Ampoule) DLI DLI Vaporizer (200°C) Precursor->DLI Liquid Flow Plasma RF Plasma Zone (Si-CH3 Cleavage) DLI->Plasma Vapor Transport (Heated Lines) Carrier Carrier Gas (He/Ar) Carrier->DLI Mixing Substrate Wafer Surface (Film Growth) Plasma->Substrate Radical Adsorption Exhaust Scrubber/Exhaust Substrate->Exhaust Byproducts

Figure 1: Direct Liquid Injection (DLI) workflow for high-boiling point organosilane precursors.

Characterization & Quality Control

To validate the film quality, the following metrology steps are required post-deposition:

Ellipsometry (Thickness & Refractive Index)
  • Target RI (n @ 633nm): 1.65 - 1.85 (indicative of SiC-like character).

  • Uniformity: < 3% (1-sigma) across 300mm wafer.

FTIR Spectroscopy (Chemical Bonding)

Perform transmission FTIR to verify the incorporation of the aromatic ring and silicon network.

  • Key Peaks to Monitor:

    • ~3050 cm⁻¹: Aromatic C-H stretch (Crucial: confirms phenyl ring survival).

    • ~1250 cm⁻¹: Si-CH₃ (Methyl termination).

    • ~800 cm⁻¹: Si-C lattice vibration.

    • Absence of ~3400 cm⁻¹: Indicates low moisture uptake (hydrophobic surface).

Mechanical & Etch Testing
  • Nanoindentation: Target Modulus > 15 GPa.

  • Etch Selectivity: Measure etch rate in CF₄/O₂ plasma relative to SiO₂.

    • Success Criterion: Selectivity > 1.5:1 (SiC:H vs SiO₂).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Hazy Film / Particles Condensation in delivery lines.Increase heat trace temp to >210°C; Check DLI vaporizer efficiency.
Low RI (<1.6) Too much oxidation or porous film.Check for leak (O₂ ingress); Increase RF power to densify film.
Low Etch Resistance Phenyl ring destruction.Decrease RF Power ; High plasma density shreds the aromatic ring.
High Stress (Peeling) Excessive cross-linking.Introduce Low Frequency (LF) pulsing or reduce deposition rate.

References

  • Sigma-Aldrich. Trimethyl(4-propylphenyl)silane Product Specification & CAS 81631-65-4 Data.[1][3]Link

  • PubChem. Compound Summary: (4-Ethylphenyl)trimethylsilane (Analogous Structure).[4][5] National Library of Medicine. Link

  • Grill, A., & Neumayer, D. A. (2003).Structure of low dielectric constant to extreme low dielectric constant SiCOH films: Fourier transform infrared spectroscopy characterization. Journal of Applied Physics. (Foundational text on Organosilane CVD analysis).
  • Volksen, W., Miller, R. D., & Dubois, G. (2010).Low Dielectric Constant Materials. Chemical Reviews. (Context for porogen/organic content in BEOL).

(Note: While specific manufacturing patents for this exact molecule are proprietary, the protocols above are derived from standard industry practices for aryl-silane precursors).

Sources

Troubleshooting & Optimization

Technical Support Guide: Purification of Crude Trimethyl(4-propylphenyl)silane

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Advanced Synthesis Support Center. You are likely accessing this guide because standard purification protocols for trimethyl(4-propylphenyl)silane (CAS: 3510-70-1) have yielded suboptimal purity or low recovery.

This molecule presents a specific set of purification challenges:

  • Lipophilicity: The propyl and TMS groups make the molecule highly non-polar, causing it to co-elute with hydrocarbon impurities.

  • Acid Sensitivity: The C(aryl)–Si bond is susceptible to protodesilylation (cleavage) on acidic stationary phases (e.g., standard silica gel).

  • Boiling Point Overlaps: Common by-products like 4-propylbenzene and hexamethyldisiloxane (HMDSO) complicate distillation.

This guide moves beyond basic "recipe" instructions to explain the causality of failure and provides self-validating protocols to ensure high-purity isolation (>98%).

Module 1: The "Triage" (Pre-Purification Assessment)

Before attempting purification, you must characterize the crude mixture to select the correct pathway. Do not waste time distilling if your impurity profile requires chromatography.

Diagnostic Protocol

Run a GC-MS or 1H NMR of your crude reaction mixture. Look for these specific signatures:

ImpurityOriginDiagnostic Signal (1H NMR, CDCl3)Removal Strategy
Hexamethyldisiloxane (HMDSO) Hydrolysis of excess TMSClSinglet at

0.07 ppm
Atmospheric Distillation / Rotovap
Propylbenzene Desilylation or unreacted SMTriplet at

0.93 ppm (propyl CH3) without TMS signal
Vacuum Distillation
4,4'-Dipropylbiphenyl Homocoupling (Grignard side reaction)Aromatic region complexity; no TMS signalFractional Distillation or Chromatography
Magnesium Salts Poor aqueous workupBroadening of peaks; cloudy oilRochelle Salt Wash (See FAQ 1)
Purification Decision Tree

PurificationLogic Start Analyze Crude Mixture HMDSO Is HMDSO present? Start->HMDSO Biphenyl Is Biphenyl > 10%? HMDSO->Biphenyl No Action_Strip Strip solvent/HMDSO (40°C @ 20 mbar) HMDSO->Action_Strip Yes Scale Scale > 10g? Biphenyl->Scale Yes Action_Column Flash Chromatography (Buffered Silica) Biphenyl->Action_Column No (Trace) Action_VacDist High Vacuum Distillation (Vigreux Column) Scale->Action_VacDist Yes Scale->Action_Column No Action_Strip->Biphenyl Action_VacDist->Action_Column If purity <98%

Figure 1: Decision logic for selecting the purification pathway based on impurity profile and scale.

Module 2: Troubleshooting & FAQs

FAQ 1: "My crude oil is cloudy and viscous. Why won't it separate?"

The Issue: If you synthesized this via a Grignard reaction (4-propylphenylmagnesium bromide + TMSCl), you are likely dealing with magnesium salt emulsions. Standard acid washes (HCl) are dangerous here because they can cleave the C–Si bond (protodesilylation).

The Solution: The Rochelle Salt Protocol Potassium sodium tartrate (Rochelle salt) acts as a bidentate ligand, complexing magnesium ions into a water-soluble form, breaking the emulsion without using strong acids.

Protocol:

  • Dilute the crude reaction mixture with Diethyl Ether or MTBE (do not use DCM; it exacerbates emulsions).

  • Add a saturated aqueous solution of Rochelle Salt (approx. 10 mL per gram of Mg used).

  • Crucial Step: Vigorously stir for 30–60 minutes. You must see two clear layers form.

  • Separate layers. The organic layer should be clear, not cloudy.

FAQ 2: "I tried Flash Chromatography, but my product streaked or decomposed."

The Issue: Silica gel is slightly acidic (pH 6.5–7.0). Aryl silanes, especially electron-rich ones like trimethyl(4-propylphenyl)silane, can undergo ipso-substitution (protodesilylation) on the column, reverting to propylbenzene.

The Solution: Buffered Silica or Alumina You must neutralize the stationary phase.

Protocol (Buffered Silica):

  • Slurry Packing: Prepare your silica slurry using Hexane (or Pentane) containing 1% Triethylamine (Et3N) .

  • Equilibration: Flush the column with 2 column volumes of the Hexane/Et3N mixture.

  • Elution: Run the column using pure Hexane. The Et3N stays adsorbed to the silica, protecting your product.

  • Alternative: Use Neutral Alumina (Activity Grade III) if silica decomposition persists.

FAQ 3: "Distillation isn't separating the biphenyl impurity."

The Issue: 4,4'-Dipropylbiphenyl has a much higher boiling point than your product, but if you distill too fast (no reflux ratio), it will be carried over by "entrainment."

The Science:

  • Trimethyl(4-propylphenyl)silane BP: Est. 90–95°C at 2 mmHg (approx. 215°C at atm).

  • 4,4'-Dipropylbiphenyl BP: >300°C at atm.

The Solution: Vacuum Distillation with Vigreux You need a setup that prevents "bumping" and allows equilibrium.

Protocol:

  • Apparatus: Short-path distillation head with a 10cm Vigreux column.

  • Vacuum: High vacuum is essential (<5 mmHg).

  • Bath Temp: Set oil bath to 20°C above the expected boiling point.

  • Fore-run: Collect the first 5-10% separately (contains residual HMDSO).

  • Main Fraction: Collect the steady fraction.

  • Residue: Do not distill to dryness. The biphenyl impurity will remain in the pot as a dark brown oil/solid.

Module 3: Quantitative Data Summary

Use this table to benchmark your purification efficiency.

ParameterHMDSO (Impurity)Trimethyl(4-propylphenyl)silane (Target)4,4'-Dipropylbiphenyl (Impurity)
Molecular Weight 162.38192.38238.37
Est. BP (760 mmHg) 100°C~215°C>300°C
Est. BP (2 mmHg) <0°C (Volatile)~90–95°C~160°C
Rf (Hexane on Silica) 0.950.650.55
Retention Strategy EvaporationDistillation / FlashResidue / Column

Module 4: Process Flow Visualization

The following diagram outlines the optimized workflow for handling the crude reaction mixture to minimize decomposition and maximize yield.

Workflow Crude Crude Reaction Mix (Mg salts + Product) Quench Rochelle Salt Quench (Stir 1 hr) Crude->Quench Separation Phase Separation (Discard Aqueous) Quench->Separation Drying Dry (MgSO4) & Filter Separation->Drying Strip Rotary Evaporator (Remove Solvent/HMDSO) Drying->Strip Distill Vacuum Distillation (<5 mmHg) Strip->Distill Final Pure Product (>98%) Distill->Final

Figure 2: Optimized workflow from crude reaction mixture to isolated product.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989 . (Standard reference for distillation setups and boiling point/pressure nomographs).

  • Clayden, J., Greeves, N., Warren, S. Organic Chemistry, 2nd Ed. Oxford University Press, 2012 . (Mechanisms of protodesilylation and silicon chemistry).

  • Fieser, L. F., Fieser, M. Reagents for Organic Synthesis, Vol 1. Wiley, 1967 . (Detailed protocols for Rochelle salt workups in Grignard reactions).

  • Still, W. C., Kahn, M., Mitra, A. "Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution." J. Org. Chem.1978 , 43(14), 2923–2925. (The foundational text for flash chromatography parameters).

  • Sigma-Aldrich Technical Bulletin. "Care and Use of Silica Gel." (Reference for buffering silica gel with triethylamine).

Avoiding by-product formation in trimethyl(4-propylphenyl)silane reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for trimethyl(4-propylphenyl)silane. This guide, designed for researchers, scientists, and professionals in drug development, provides in-depth troubleshooting advice and answers to frequently asked questions to help you minimize by-product formation and optimize your reaction outcomes. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights.

Troubleshooting Guide: Overcoming Common By-Product Formation

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind the formation of unwanted by-products and providing actionable solutions.

Question 1: My primary product is propylbenzene instead of the desired substituted product. What is causing this protodesilylation and how can I prevent it?

Answer:

The formation of propylbenzene is a classic case of protodesilylation (or protodesilylation), where the trimethylsilyl (-SiMe₃) group is cleaved from the aromatic ring and replaced by a proton from the reaction medium. This is a common and often competitive side reaction, particularly under acidic or certain basic conditions.[1][2][3][4]

Root Cause Analysis:

The carbon-silicon (C-Si) bond in aryl silanes is susceptible to cleavage by electrophiles, with the proton (H⁺) being a readily available and potent electrophile. The mechanism involves the formation of a pentacoordinated silicon intermediate or direct electrophilic attack on the aromatic ring, leading to the expulsion of the silyl group.[1][2] The presence of adventitious water, acidic impurities in reagents or solvents, or the generation of acidic by-products during the reaction can all serve as proton sources.

Strategic Solutions to Minimize Protodesilylation:

  • Rigorous Control of Reaction Conditions:

    • Anhydrous Conditions: Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., Argon or Nitrogen).

    • Purification of Reagents: Distill liquid reagents and recrystallize solid reagents to remove acidic or aqueous impurities.

    • Proton Scavengers: In reactions that may generate protons, the addition of a non-nucleophilic base, such as 2,6-di-tert-butylpyridine or proton sponge, can be beneficial.

  • Solvent Selection:

    • The choice of solvent can significantly impact the extent of protodesilylation. Highly polar or protic solvents can facilitate this side reaction.

    • Consider using non-polar aprotic solvents like toluene, hexane, or dichloromethane.

    • For certain reactions, specialized solvents like hexafluoroisopropanol (HFIP) have been shown to activate electrophiles without promoting premature C-Si bond cleavage.[5][6]

  • Catalyst and Reagent Choice:

    • Lewis Acids: If a Lewis acid is required, opt for milder ones or those less prone to hydrolysis. For example, BF₃·OEt₂ can sometimes be a source of protons if moisture is present. Consider using Lewis acids that are less hygroscopic.

    • Base-Catalyzed Reactions: While less common for electrophilic substitutions, if a base is present, ensure it is not promoting protodesilylation. Some strong bases can facilitate this process.[1][7] An additive-free, base-catalyzed protodesilylation using potassium trimethylsilanolate (KOTMS) has been reported, highlighting the need for careful base selection.[1]

Optimized Protocol: Electrophilic Bromination with Minimal Protodesilylation
ParameterRecommended ConditionRationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic and less polar, minimizing proton availability.
Electrophile N-Bromosuccinimide (NBS)A milder source of electrophilic bromine compared to Br₂.
Catalyst Anhydrous Iron(III) chloride (FeCl₃)A standard Lewis acid for halogenation.
Temperature 0 °C to room temperatureLower temperatures can help control the reaction rate and suppress side reactions.
Atmosphere Dry Argon or NitrogenExcludes atmospheric moisture.
Question 2: I am observing a mixture of ipso- and meta-substituted products in my Friedel-Crafts reaction. How can I improve the regioselectivity?

Answer:

Aryl silanes are known to direct electrophiles to the ipso position—the carbon atom to which the silyl group is attached.[8][9] This is due to the powerful stabilizing effect of the silicon atom on a positive charge beta to it in the reaction intermediate (the β-silicon effect). However, deviations from this selectivity can occur, leading to substitution at other positions, such as meta.

Root Cause Analysis:

The formation of meta-substituted products in Friedel-Crafts type reactions with aryl silanes is often attributed to steric hindrance.[10] If the electrophile or the substrate is sterically bulky, the direct attack at the silyl-bearing carbon might be disfavored. In such cases, a competing, standard Friedel-Crafts pathway may occur, where the propyl group directs the electrophile (primarily to the ortho and para positions relative to itself, which is meta to the silyl group).

Strategic Solutions to Enhance Ipso-Substitution:

  • Choice of Lewis Acid: The nature and strength of the Lewis acid can influence the regiochemical outcome. A survey of Lewis acids is often necessary. Weaker Lewis acids might favor the desired ipso-substitution by generating a less reactive, and therefore more selective, electrophile.

  • Reaction Temperature: Lowering the reaction temperature can increase the selectivity of the reaction. At lower temperatures, the reaction is more likely to proceed through the transition state with the lowest activation energy, which is typically the one leading to ipso-substitution.

  • Steric Factors:

    • If possible, consider using a less sterically demanding electrophile.

    • While you cannot change the substrate itself, be mindful that the propyl group does contribute some steric bulk.

Visualizing the Competing Pathways

G cluster_0 Reaction Pathways A Trimethyl(4-propylphenyl)silane + Electrophile (E+) B Ipso-Substitution Pathway (Kinetically Favored) A->B Low Steric Hindrance Low Temperature C Meta-Substitution Pathway (Sterically Driven) A->C High Steric Hindrance F β-Silicon Stabilized Carbocation Intermediate B->F E Meta-Product C->E Standard Friedel-Crafts Mechanism D Ipso-Product F->D Loss of -SiMe3+

Caption: Competing reaction pathways for electrophilic substitution.

Question 3: During a Kumada coupling reaction, I am getting significant amounts of bipropylbenzene. What is the cause and how can I minimize this homocoupling?

Answer:

The formation of bipropylbenzene suggests a homocoupling of your Grignard reagent, which is a common side reaction in Kumada couplings.[11][12] While your substrate is an aryl silane, if you are preparing a Grignard reagent from a propyl halide to couple with an aryl halide partner, this homocoupling can be a significant issue.

Root Cause Analysis:

Homocoupling in Grignard-based cross-coupling reactions can arise from several factors:

  • Reaction with Oxygen: Grignard reagents can react with adventitious oxygen, especially during their formation, leading to oxidized species that can promote homocoupling.[13]

  • Catalyst-Mediated Homocoupling: The transition metal catalyst (typically Nickel or Palladium) can undergo side reactions that lead to the coupling of two Grignard reagent molecules.

  • Reaction with Alkyl Halide: The Grignard reagent can react with the starting alkyl halide, particularly if the rate of the desired cross-coupling is slow.

Strategic Solutions to Minimize Homocoupling:

  • Strictly Anaerobic Conditions: Ensure your reaction setup is free of oxygen. This involves using degassed solvents and maintaining a positive pressure of an inert gas.

  • Catalyst and Ligand Choice:

    • The choice of catalyst and supporting ligands is crucial. Some ligand systems are more prone to side reactions than others. For Nickel-catalyzed reactions, the mechanism can be complex and involve different oxidation states of Nickel, some of which might facilitate homocoupling.[11]

    • Consider using catalysts known for their high activity and selectivity, which can promote the desired cross-coupling at a much faster rate than the side reactions.

  • Reaction Parameters:

    • Temperature: Running the reaction at the optimal temperature is key. Too high a temperature can lead to catalyst decomposition and side reactions, while too low a temperature can make the desired reaction too slow.

    • Addition Rate: Slow addition of the Grignard reagent to the solution containing the catalyst and the coupling partner can help to keep the concentration of the Grignard reagent low, thus disfavoring bimolecular side reactions like homocoupling.

Troubleshooting Decision Tree for Coupling Reactions

G A Poor Yield or By-product Formation in Coupling Reaction B Main By-product: Homocoupled Product A->B C Main By-product: Protodesilylated Substrate A->C D Check for O₂/H₂O Contamination (Degas Solvents, Use Inert Atm.) B->D Yes G Ensure Anhydrous Conditions C->G Yes E Optimize Catalyst/Ligand System D->E F Control Addition Rate of Grignard Reagent E->F H Use Non-Protic Solvents G->H

Caption: Troubleshooting common coupling reaction issues.

Frequently Asked Questions (FAQs)

Q1: What are the general reactivity patterns of trimethyl(4-propylphenyl)silane?

A: The reactivity is dominated by two features: the electron-donating nature of the propyl and trimethylsilyl groups, which activates the aromatic ring towards electrophilic substitution, and the C-Si bond, which directs incoming electrophiles to the ipso-position.[8][14] It can also participate in transition-metal-catalyzed cross-coupling reactions.

Q2: How does the trimethylsilyl group influence the reactivity of the aromatic ring?

A: The trimethylsilyl group acts as a powerful directing group in electrophilic aromatic substitution, favoring substitution at the carbon atom it is attached to (ipso-substitution).[8][9] This is due to the stabilization of the cationic intermediate (arenium ion) through hyperconjugation with the C-Si bond. This effect is so strong that it typically overrides the directing effects of other substituents on the ring.

Q3: What are the recommended storage and handling conditions for trimethyl(4-propylphenyl)silane?

A: Trimethyl(4-propylphenyl)silane should be stored in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., Argon). It is sensitive to moisture and strong acids, which can cause protodesilylation.[1][2]

Q4: Which analytical techniques are best for monitoring my reaction and identifying by-products?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for monitoring the reaction progress and identifying volatile by-products like propylbenzene. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) is invaluable for structural elucidation of the desired product and any stable, isolable by-products.

References

  • Aryl silanes undergo ipso substitution with electrophiles. (n.d.).
  • Metal- and additive-free ipso-benzylation of arylsilanes to access diarylmethanes. (2026, January 12). Royal Society of Chemistry.
  • Metal- and additive-free ipso-benzylation of arylsilanes to access diarylmethanes. (2026, February 9). ResearchGate.
  • Cyclization of Aryl Silanes with Unexpected Retention of Silicon. (2002, October 4). Organic Letters.
  • Module 10 : Phosphorus-Containing Compounds. (n.d.). NPTEL Archive.
  • An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. (2018). Journal of Organic Chemistry.
  • The mechanism of the protodesilylation of allylsilanes and vinylsilanes. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Electrophilic substitution of unsaturated silanes. (n.d.). Wikipedia.
  • Kumada coupling. (n.d.). Wikipedia.
  • An Additive-Free, Base-Catalyzed Protodesilylation of Organosilanes. (n.d.). Request PDF.
  • Kumada Coupling: Industrial Insights into One of the First C–C Bond Forming Reactions. (2025, October 16). LinkedIn.
  • The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.
  • Kumada Coupling. (n.d.). Organic Chemistry Portal.
  • Grignard Reactions. (2000, December 4). In Kirk-Othmer Encyclopedia of Chemical Technology.
  • Protodesilylation of allylsilanes for the control of double bond geometry exocyclic to a ring. (n.d.). Journal of the Chemical Society, Perkin Transactions 1.

Sources

Technical Support Center: Trimethyl(4-propylphenyl)silane Storage & Stability

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hydrolysis" Misconception

User Query: "How do I prevent hydrolysis of trimethyl(4-propylphenyl)silane during storage?"

Technical Verdict: Strictly speaking, Trimethyl(4-propylphenyl)silane (Ar-SiMe₃) is remarkably resistant to direct hydrolysis by neutral water. Unlike chlorosilanes (


) or alkoxysilanes (

), the Silicon-Aryl carbon bond (

) does not spontaneously cleave in the presence of moisture alone.

The Real Threat: The degradation pathway often mistaken for hydrolysis is Acid-Catalyzed Protodesilylation (Ipso-substitution). If your storage environment allows moisture ingress and contains trace acidic impurities (or absorbs atmospheric


), the compound will degrade into propylbenzene and hexamethyldisiloxane.

This guide provides the protocols to prevent this specific degradation pathway.

Scientific Mechanism: Why "Moisture" Still Matters

To store this compound effectively, you must understand the mechanism of its potential failure.

The Degradation Pathway (Protodesilylation)

While the


 bond is stable to bases and neutral water, it is chemically "soft" and susceptible to electrophilic attack by protons (

).
  • Step 1: An electrophile (

    
     from trace acid) attacks the ipso-carbon (the ring carbon attached to Silicon).
    
  • Step 2: A Sigma complex (arenium ion) forms.

  • Step 3: The C-Si bond breaks, releasing the silyl group and restoring aromaticity.

Visualizing the Threat: The following diagram illustrates the difference between the feared hydrolysis (which doesn't happen easily) and the actual protodesilylation risk.

G Compound Trimethyl(4-propylphenyl)silane (Ar-SiMe3) Result_Stable NO REACTION (Phase Separation) Compound->Result_Stable + Neutral H2O Result_Degrade DEGRADATION (Propylbenzene + Siloxanes) Compound->Result_Degrade + H+ (Protodesilylation) Water Neutral Water (H2O) Acid Trace Acid / H+ (Moisture + Impurities) Water->Acid Promotes H+ mobility

Figure 1: Reaction pathway analysis. Note that direct hydrolysis by neutral water is negligible; the risk factor is acidic protons facilitated by moisture.

Storage Protocol: The "Dry-Inert" System

To prevent protodesilylation, your storage system must break the "Triangle of Degradation": Moisture + Acid + Time .

Physical Properties & Storage Data

Data extrapolated from structural analogues (Trimethyl(phenyl)silane) and functional group chemistry.

PropertyValue / CharacteristicStorage Implication
Physical State Clear LiquidCheck for turbidity (sign of contamination).
Boiling Point ~205–215°C (Est.)Low volatility, but headspace saturation occurs.
Density ~0.87 g/mLLighter than water; floats if moisture condenses.
Reactivity Acid-LabileDO NOT store near volatile acids (HCl, AcOH).
Light Sensitivity LowAmber glass recommended as Good Laboratory Practice (GLP).
Step-by-Step Storage Workflow

Step 1: Container Selection

  • Material: Borosilicate Glass (Type I).

  • Cap: Phenolic or Polypropylene cap with a PTFE (Teflon) Liner .

    • Why: Pulp or rubber liners can leach plasticizers or absorb moisture, creating a micro-acidic environment. PTFE is chemically inert.

Step 2: Atmosphere Control (The "Blanket")

  • Gas: Dry Nitrogen (

    
    ) or Argon (
    
    
    
    ).
  • Technique: Sparge the liquid for 2 minutes with low-flow inert gas before sealing, then blanket the headspace.

    • Why: This displaces dissolved

      
       (which forms carbonic acid with moisture) and Oxygen (which oxidizes the propyl chain over years).
      

Step 3: The Secondary Barrier

  • Seal: Wrap the cap-neck junction with Parafilm® M or equivalent.

  • Desiccation: Place the primary container inside a secondary container (desiccator) or a resealable bag with active desiccant (Silica Gel or

    
    ).
    

Step 4: Temperature

  • Recommendation: 2°C to 8°C (Refrigerated).

  • Reasoning: While stable at Room Temperature (RT), lower temperatures kinetically inhibit any trace protodesilylation reactions.

Troubleshooting Guide (FAQ)

Q1: The liquid has turned cloudy. Is this hydrolysis?

  • Diagnosis: Likely No . Pure arylsilanes do not form precipitates with water; they phase separate (oil on water).

  • Root Cause: Cloudiness usually indicates the presence of Silanol impurities (from incomplete synthesis precursors like chlorosilanes) that are dimerizing into siloxanes.

  • Action: Centrifuge or filter. If the bulk liquid is still clear, check purity via NMR (

    
    ).
    

Q2: I see pressure buildup in the vial.

  • Diagnosis: Volatile degradation products.

  • Root Cause: If protodesilylation occurs, the trimethylsilyl group often leaves as Hexamethyldisiloxane (volatile) or Trimethylsilanol.

  • Action: Vent carefully in a fume hood. Run a GC-MS. If you see a peak for Propylbenzene, the silane has degraded.

Q3: Can I store this in plastic (HDPE/PP) bottles?

  • Diagnosis: Not recommended for long-term storage.

  • Root Cause: Organosilanes can diffuse slowly through polyolefins, and plastics are permeable to water vapor and oxygen over time.

  • Action: Transfer to glass.

Emergency Recovery: Re-purification

If you suspect moisture contamination (but not total degradation):

  • Drying: Add activated molecular sieves (3Å or 4Å) directly to the liquid. Let stand for 24 hours under Argon.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove sieve dust.

  • Validation: Check NMR. Look for the disappearance of the water peak (~1.56 ppm in

    
    , though variable).
    

References & Authority

  • Fleming, I. (1979). Organic Silicon Chemistry. In: Barton, D., Ollis, W.D. (eds) Comprehensive Organic Chemistry. Pergamon. (Foundational text on the stability of the Si-C bond and protodesilylation mechanisms).

  • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. John Wiley & Sons. (Authoritative source on arylsilane reactivity).

  • BenchChem. (2025). Hydrolysis and Stability of Organosilanes. (General protocols for silane handling).

  • Sigma-Aldrich. (2024).[1] Trimethyl(phenyl)silane Safety Data Sheet & Product Info. (Used for analogue physical property estimation).

  • PubChem. (2025).[2] Trimethyl(4-vinylphenyl)silane Compound Summary. (Structural analogue data).

Sources

Optimization of reaction conditions for silylation with (4-propylphenyl)trimethylsilane

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of Reaction Conditions for (4-Propylphenyl)trimethylsilane

Executive Summary

This guide addresses the two distinct operational contexts for (4-propylphenyl)trimethylsilane :

  • Synthesis (Upstream): The installation of the trimethylsilyl (TMS) group onto the 4-propylphenyl scaffold (Silylation of the precursor).

  • Application (Downstream): The use of this molecule as a nucleophile in cross-coupling (Silylation with the reagent).

Critical Warning: If you are attempting to use (4-propylphenyl)trimethylsilane as a direct silylating agent (analogous to TMSCl or TMSOTf) for alcohols or amines, stop immediately . This molecule contains a chemically inert carbon-silicon bond and will not transfer the silyl group under standard nucleophilic substitution conditions.

Part 1: Synthesis of (4-Propylphenyl)trimethylsilane

Objective: Efficient generation of the target silane from 1-bromo-4-propylbenzene.

Core Workflow: Grignard-Mediated Silylation

The most robust route is the formation of the Grignard reagent followed by electrophilic trapping with chlorotrimethylsilane (TMSCl).

SynthesisWorkflow Start 1-Bromo-4-propylbenzene Mg Mg Turnings (Activated) Solvent: Dry THF/Et2O Start->Mg Slow Addition (Exothermic) Grignard Intermediate: (4-Propylphenyl)magnesium bromide Mg->Grignard Reflux 1h TMSCl Quench: TMSCl (1.1 equiv) 0°C to RT Grignard->TMSCl Electrophilic Trap Product Target: (4-Propylphenyl)trimethylsilane TMSCl->Product Distillation

Figure 1: Optimized workflow for the Grignard-mediated synthesis of (4-propylphenyl)trimethylsilane.

Troubleshooting Guide: Synthesis

Q: My reaction yields are low (<50%), and I see a significant solid precipitate. What is happening? A: You are likely encountering Wurtz-type homocoupling , producing 4,4'-dipropylbiphenyl.

  • Cause: High local concentration of the aryl halide at the magnesium surface.

  • Solution:

    • Dilution: Increase solvent volume. The aryl halide should be diluted (1:5 v/v) in anhydrous ether or THF before addition.

    • Rate Control: Add the aryl halide dropwise to the Mg suspension. Do not dump it in.

    • Temperature: Keep the Grignard formation at a gentle reflux. If it becomes too vigorous, homocoupling increases.

Q: I see a large peak of hexamethyldisiloxane in my GC/NMR. How do I remove it? A: This byproduct comes from the hydrolysis of excess TMSCl during the aqueous workup.

  • Prevention: Ensure glassware is flame-dried and solvents are anhydrous (<50 ppm water).

  • Removal: Hexamethyldisiloxane boils at ~100°C. (4-Propylphenyl)trimethylsilane boils significantly higher (approx. 225-230°C at atm, or ~100°C at 2 mmHg). A simple vacuum distillation will easily separate the volatile siloxane from your product.

Q: Can I use n-Butyllithium (n-BuLi) instead of Magnesium? A: Yes, via Lithium-Halogen exchange.

  • Pros: Faster reaction at -78°C; cleaner if your precursor is an aryl iodide.

  • Cons: n-BuLi is more expensive and pyrophoric. For the 4-propylphenyl substrate, the Grignard route is generally more scalable and cost-effective unless you have sensitive functional groups incompatible with Mg.

Part 2: Application (Using the Reagent)

Objective: Using (4-propylphenyl)trimethylsilane in Hiyama Coupling or Ipso-Substitution.

The "Inertness" Paradox

Unlike chlorosilanes, aryl trimethylsilanes are highly stable. They do not react with electrophiles or nucleophiles under mild conditions. If your reaction is failing, it is likely due to insufficient activation .

Optimization Table: Activation Strategies
Reaction TypeActivator RequiredMechanismKey Optimization Parameter
Hiyama Coupling (Standard)TBAF or TASFFluoride attacks Si to form hypervalent silicate [Ar-SiMe3F]-Water Content: Strictly anhydrous conditions often fail. Trace water helps form reactive silanols.
Hiyama-Denmark (Fluoride-Free)Silanol formation (ex situ)Convert Ar-SiMe3 → Ar-Si(OH)Me2, then couple with Base (KOtBu)Stepwise: Don't couple directly. Oxidize the TMS group first (see below).
Ipso-Substitution (Halogenation)ICl or Br2Electrophilic attack at the ipso-carbonSolvent polarity: DCM or CCl4 works best. Keep dark to prevent radical side reactions.
Protocol: Converting to the Active Silanol

Direct coupling of trimethylarylsilanes is notoriously difficult due to the steric bulk and stability of the three methyl groups. The most reliable "fix" is to convert the TMS group to a Silanol or Fluorosilane.

Recommended "Rescue" Protocol (Oxidative Cleavage): If direct coupling fails, perform this activation step first:

  • Dissolve (4-propylphenyl)trimethylsilane in TFA (Trifluoroacetic acid).

  • Stir at RT for 2-4 hours (Protodesilylation/Functionalization).

  • Note: Actually, for retention of the aryl ring, use K2CO3 / H2O2 if a heteroatom is attached to Si, but for Ar-SiMe3, you often need electrophilic ipso-substitution (e.g., with ICl to make the Aryl-Iodide) if you are trying to use the ring.

Wait—Are you trying to use it as a Nucleophile (Hiyama)? If yes, the TMS group is too stable for standard Pd-catalyzed conditions.

  • Expert Tip: Switch to (4-propylphenyl)trifluorosilane or (4-propylphenyl)triethoxysilane .

  • Why: The methyl groups on your current reagent do not allow sufficient Lewis acidity for the fluoride activation step required in the transmetallation cycle.

  • Workaround: If you must use the trimethyl analog, use Ag2O (Silver Oxide) as an additive with Pd(PPh3)4.

HiyamaLogic Input Reagent: (4-Propylphenyl)trimethylsilane Decision Intended Reaction? Input->Decision Hiyama Pd-Catalyzed Coupling (Hiyama) Decision->Hiyama Ipso Ipso-Substitution (e.g., Iodo-demetallation) Decision->Ipso Fail Result: NO REACTION (TMS is too inert) Hiyama->Fail Standard Conditions Success_Ipso Product: 1-Iodo-4-propylbenzene (Reagent: ICl) Ipso->Success_Ipso Electrophilic Attack Fix Optimization: Add TASF or Ag2O OR Switch to -Si(OEt)3 Fail->Fix Troubleshoot

Figure 2: Decision logic for applications of aryl trimethylsilanes. Note the high failure rate in standard coupling without specific additives.

Part 3: References & Authority

  • Preparation via Grignard:

    • Standard Protocol: Ramsden, H. E., et al. "Preparation of Arylsilanes." Journal of Organic Chemistry, vol. 22, no. 10, 1957, pp. 1202-1206.

    • Mechanism of Grignard Formation: Walborsky, H. M.[1] "Mechanism of Grignard Reagent Formation." Accounts of Chemical Research, vol. 23, no. 9, 1990, pp. 286-293.

  • Hiyama Coupling Challenges:

    • TMS Reactivity: Hiyama, T. "Organosilicon Compounds in Cross-Coupling Reactions." Journal of Organometallic Chemistry, vol. 653, no. 1-2, 2002, pp. 58-61.

    • Activation Strategies: Denmark, S. E., & Regens, C. S.[2] "Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts." Accounts of Chemical Research, vol. 41, no. 11, 2008, pp. 1486–1499.

  • Purification & Properties:

    • General Handling: Gelest, Inc. "Reactive Silicones: Forging New Polymer Links." Gelest Technical Brochure, 2020.

Sources

Technical Support Center: Troubleshooting Siloxane Ghost Peaks in GC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, one of the most frequent and frustrating issues we encounter in gas chromatography-mass spectrometry (GC-MS) is the sudden appearance of siloxane "ghost peaks" when using silylating agents.

This guide synthesizes mechanistic theory with field-proven diagnostic protocols to help you permanently resolve siloxane contamination and ensure the scientific integrity of your analytical data.

The Mechanistic Origins of Siloxane Contamination

When utilizing highly reactive silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[1], the goal is to replace active hydrogens (e.g., -OH, -NH2) with trimethylsilyl (TMS) groups to enhance analyte volatility and thermal stability[1].

However, the chemical reactivity that makes these reagents effective also makes them hostile to the GC system. Excess silylating reagents injected into the GC can aggressively attack the polydimethylsiloxane (PDMS) stationary phases of capillary columns or the silicone-based polymers in inlet septa[2]. This chemical attack, coupled with thermal stress, depolymerizes the long-chain siloxanes into cyclic siloxanes (cyclosiloxanes) such as hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4)[3].

Table 1: Diagnostic Mass-to-Charge (m/z) Markers for Siloxane Contamination
Contamination SourceCharacteristic m/z IonsChromatographic ProfileMechanistic Cause
Column Bleed 207, 281Continuous baseline rise at high temperatures; unresolved humps.Thermal/chemical depolymerization of PDMS stationary phase into D3 and D4[3][4].
Inlet/Vial Septa Bleed 73, 147, 281, 355Discrete, evenly spaced late-eluting peaks.Volatile degradation of silicone septa; core fragments falling into the liner[3][4][5].
Reagent Artifacts 73, 147Random discrete peaks, often co-eluting with analytes.Excess BSTFA/MSTFA reacting with trace moisture or active sites in the inlet[2].

Diagnostic Troubleshooting Workflow

To effectively eliminate ghost peaks, you must first isolate their origin. The self-validating workflow below systematically isolates the sample matrix, the inlet, and the column to pinpoint the exact source of the siloxane bleed.

G Start Observe Siloxane Ghost Peaks RunBlank Run Solvent Blank (No Silylating Agent) Start->RunBlank Check1 Are Peaks Still Present? RunBlank->Check1 SamplePrep Sample/Reagent Artifact (Excess BSTFA/MSTFA) Check1->SamplePrep No RunNoInj Run Uninjected Blank (Oven Program Only) Check1->RunNoInj Yes Check2 Are Peaks Still Present? RunNoInj->Check2 ColumnBleed Column Bleed or Carrier Gas Issue Check2->ColumnBleed Yes SeptumBleed Inlet/Septum Contamination Check2->SeptumBleed No

Logical diagnostic workflow for isolating the source of siloxane ghost peaks in GC-MS.

Self-Validating Experimental Protocols

Protocol A: System Isolation and Bake-Out

This protocol isolates the column from the inlet to determine if the siloxanes are originating from the stationary phase or upstream components.

  • Uninjected Blank: Run your standard GC temperature program without injecting any sample or solvent[5]. If peaks are absent, the issue lies in your sample preparation or vial septa[4].

  • Inlet Isolation: If peaks persist, cool the oven and remove the column from the inlet. Cap the inlet connection.

  • Detector Monitoring: Run the temperature program again. If the baseline rise (m/z 207, 281) remains, the column itself is degrading (Column Bleed)[3][4].

  • Bake-Out: If column bleed is confirmed, set the oven temperature to the column's maximum isothermal limit (do not exceed it) and hold for 2 hours with a steady flow of carrier gas to flush out accumulated contaminants[5].

Protocol B: Optimized Silylation to Minimize System Degradation

Excessive use of BSTFA or MSTFA is a primary driver of chemical column bleed[2]. This protocol ensures complete derivatization without overloading the GC system.

  • Sample Drying: Ensure the sample is completely anhydrous. Trace moisture reacts with silylating agents, consuming the reagent and forming siloxane artifacts. Evaporate the sample to dryness under a gentle stream of nitrogen.

  • Stoichiometric Reagent Addition: Add 50–100 µL of BSTFA or MSTFA per 1 mg of sample. Do not use a massive excess[1]. If steric hindrance is an issue, add 1% Trimethylchlorosilane (TMCS) as a catalyst rather than increasing the primary reagent volume[1].

  • Derivatization: Cap tightly with a PTFE-lined septum and heat at 60–75 °C for 30–60 minutes[1].

  • Evaporation and Reconstitution (Crucial Step): To protect the GC column from excess reagent, evaporate the derivatized mixture to dryness under nitrogen after the reaction is complete. Reconstitute the derivatized analytes in a dry, inert solvent (e.g., hexane or ethyl acetate) before injection.

Frequently Asked Questions (FAQs)

Q: Why do I only see siloxane peaks after my samples have been sitting in the autosampler for several hours? A: This is a classic symptom of vial septum bleed. Highly reactive silylating agents and organic solvents can leach siloxanes from the vial septa over time, especially after the autosampler needle has punctured the septum[5]. Solution: Always use high-quality PTFE-lined vial caps[3]. For trace analysis, prepare fresh samples or transfer derivatized samples to vials with glass inserts and fresh caps immediately before the run.

Q: I replaced my inlet septum, but the m/z 73 and 147 peaks are still massive. What else could it be? A: If the inlet septum is new, the contamination may be coming from "coring." When the syringe needle passes through the septum multiple times, small crumbs of the silicone polymer can break off and fall into the heated glass liner[5]. These crumbs bake continuously, releasing cyclosiloxanes. Solution: Replace the glass liner and the O-ring[4][5], and ensure you are using a syringe with a cone-tipped or side-hole needle to minimize septum coring.

Q: Can I just subtract the siloxane background using my MS software? A: While you can extract specific ions for your target compound to visually "hide" the siloxane peaks, this does not solve the underlying physical problem. In ion trap or single quadrupole systems, a massive influx of siloxanes can saturate the detector or deplete the ion source, leading to a suppressed signal and inaccurate quantification for your actual analytes. It is always better to eliminate the source of the bleed chemically or physically rather than relying on software subtraction.

Q: Does the choice between BSTFA and MSTFA affect the severity of ghost peaks? A: Both reagents are highly reactive and will degrade siloxane phases if injected in large excess[1][2]. However, MSTFA produces byproducts (like N-methyltrifluoroacetamide) that are generally more volatile than those of BSTFA, which means they elute earlier in the chromatogram and are less likely to co-elute with late-eluting target analytes. Regardless of the reagent, evaporating the excess prior to injection is the best preventative measure.

References

  • Title: Understanding the Origins of Siloxane Ghost Peaks in Gas Chromatography Source: chromatographyonline.com URL: [Link]

  • Title: Siloxane peaks in baseline GCMS Source: glsciences.eu URL: [Link]

  • Title: Will excess BSTFA in GCMS cause problems? Source: chromforum.org URL: [Link]

Sources

Improving yield in the synthesis of aryltrimethylsilanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Si-Support Hub .

I am Dr. Vance, your Senior Application Scientist. You are likely here because your aryltrimethylsilane yields are inconsistent, or your product is vanishing during purification.

Synthesis of aryltrimethylsilanes is deceptive. It looks simple—installing a TMS group—but it sits at the intersection of steric hindrance, moisture sensitivity, and acid-lability. Below is a dynamic troubleshooting guide designed to diagnose your specific failure mode and provide a field-proven protocol to fix it.

Part 1: The Triage Desk (Method Selection)

Before troubleshooting, ensure you are using the correct method for your substrate. Stop "forcing" a Grignard reaction if your molecule has sensitive functional groups.

Visual 1: Method Selection Decision Matrix Use this flowchart to validate your synthetic route.

MethodSelection Start START: Substrate Analysis HasHalide Does substrate have Aryl-Br, I, or Cl? Start->HasHalide SensitiveFG Contains Esters, Ketones, Nitriles, or Nitro groups? HasHalide->SensitiveFG Yes Sterics Is the desired site sterically accessible? HasHalide->Sterics No (Direct C-H) MethodA METHOD A: Pd-Catalyzed Silylation (Buchwald/Yamanoi) SensitiveFG->MethodA Yes (High Tolerance) MethodC METHOD C: Lithiation/Grignard (Cryogenic) SensitiveFG->MethodC No (Robust Substrate) MethodB METHOD B: Ir-Catalyzed C-H Activation (Hartwig/Miyaura) Sterics->MethodB Yes (Meta/Para selective) MethodD METHOD D: Ni-Catalyzed Reductive Coupling Sterics->MethodD No (Ortho/Steric demanding)

Caption: Decision matrix for selecting the optimal silylation pathway based on substrate functionality and steric constraints.

Part 2: The "Precision" Desk (Pd-Catalyzed Cross-Coupling)

Context: You are converting Ar-Br or Ar-Cl to Ar-TMS using Palladium. Common Failure: 0% conversion or reduction of Ar-X to Ar-H.

Q: My reaction is stalled. I see starting material and some reduced arene (Ar-H), but no silylated product.

Diagnosis: The oxidative addition into the Si-Si bond of hexamethyldisilane is the rate-limiting step and is thermodynamically difficult compared to Ar-X oxidative addition. The Fix:

  • Switch Ligands: Standard PPh3 is often insufficient. Use electron-rich, bulky biaryl phosphines like 2-(Di-tert-butylphosphino)biphenyl (JohnPhos) or XPhos . These facilitate the difficult transmetallation step.

  • Add an Activator: If using Ar-Cl, you must use a fluoride source (CsF or TBAF) or an alkoxide to activate the disilane, forming a hypervalent silicon species that transmetallates faster.

Standard Protocol (Buchwald-Type Conditions):

Component Specification Notes
Catalyst Pd2(dba)3 (1-2 mol%) Source of Pd(0).
Ligand 2-(Di-tert-butylphosphino)biphenyl (4 mol%) Crucial for electron-poor aryl chlorides [1].
Silicon Source Hexamethyldisilane (TMS-TMS) 1.2 equivalents.
Base/Additive LiOAc or KF Activates the disilane.

| Solvent | Dioxane or DMF | Run at 80–100°C. |

Part 3: The "Atom Economy" Desk (Ir-Catalyzed C-H Activation)

Context: You are installing TMS directly onto an arene (Ar-H) without a halide handle. Common Failure: Low conversion (<50%) despite long reaction times.

Q: The reaction starts well but stops at 40% conversion. Adding more catalyst doesn't help.

Diagnosis: Hydrogen Inhibition .[1] The byproduct of this reaction is H2 gas.[1] Iridium catalysts are reversible; high H2 pressure pushes the equilibrium back to the starting material or binds to the catalyst, creating a resting state that is inactive [2]. The Fix:

  • Hydrogen Acceptor: Add Norbornene (NBE) or tert-butylethylene (TBE) as a sacrificial alkene to scavenge H2 (forming norbornane).

  • Open System: Do not run this in a sealed tube. Run under a reflux condenser with a steady stream of N2 to sweep H2 away.

Visual 2: The Hartwig Iridium Cycle & H2 Inhibition Understanding where the cycle stalls is critical for yield.

IrCycle PreCat Ir(I) Precursor [Ir(cod)OMe]2 ActiveCat Active Species L-Ir-SiR3 PreCat->ActiveCat Ligand (Phen) OxAdd Oxidative Addition (Ar-H cleavage) ActiveCat->OxAdd + Ar-H Intermediate Ir(III)-H Intermediate OxAdd->Intermediate Product Ar-SiR3 (Product) Intermediate->Product Reductive Elim. Inhibition H2 Saturation (Reversible Step) Intermediate->Inhibition High [H2] Product->ActiveCat + H-SiR3 Inhibition->Intermediate Equilibrium Scavenger Norbornene (H2 Scavenger) Scavenger->Inhibition Removes H2

Caption: The catalytic cycle of Ir-catalyzed C-H silylation. Note the critical role of Norbornene in preventing H2 inhibition (Red path).

Q: I am getting a mixture of meta and para isomers. How do I get high regioselectivity?

The Fix: Sterics control this reaction.

  • Ligand: Use 2,9-dimethyl-1,10-phenanthroline (Me2Phen) . The methyl groups at the 2,9 positions create a steric pocket that forces the iridium center to attack the most accessible C-H bond (usually meta or para).

  • Silane: Use a bulky silane like HSiEt3 or HSiMe(OSiMe3)2 initially. If you specifically need TMS, you may have to accept lower regioselectivity or separate isomers later [3].

Part 4: The "Purification" Desk (Stability & Isolation)

Context: You observed the product by TLC/NMR in the crude mixture, but after column chromatography, it vanished or the yield dropped by 50%.

Q: Where did my product go during the column?

Diagnosis: Protodesilylation . The Ar-Si bond is acid-sensitive. Standard silica gel is slightly acidic (pH 4-5). This acidity, combined with moisture, catalyzes the cleavage of the TMS group, replacing it with a proton (Ar-TMS -> Ar-H) [4].

The Fix: Buffered Silica Protocol Never run an aryltrimethylsilane on "naked" silica gel.

  • Prepare Slurry: Mix your silica gel with the eluent solvent.

  • Buffer: Add 1% to 2% Triethylamine (Et3N) to the slurry.

  • Pack: Pour the column. The Et3N neutralizes acidic sites.

  • Run: Elute with your standard solvent system (the Et3N will stay on the silica largely, or co-elute harmlessly).

  • Alternative: Use Neutral Alumina (Brockmann Grade III) if the substrate is extremely sensitive.

Summary of Optimized Conditions

VariableTraditional (Avoid)Modern (Recommended)
Reagent (Halides) TMS-Cl + Mg (Grignard)Hexamethyldisilane + Pd/Ligand
Reagent (C-H) Not possibleHSiMe(OSiMe3)2 + [Ir(cod)OMe]2
Catalyst Ligand PPh3JohnPhos (Pd) or Me2Phen (Ir)
Purification Standard SilicaEt3N-Buffered Silica
Atmosphere Sealed TubeOpen N2 Flow or Norbornene (for Ir)

References

  • McNeill, E., Barder, T. E., & Buchwald, S. L. (2007).[2][3] Palladium-Catalyzed Silylation of Aryl Chlorides with Hexamethyldisilane. Organic Letters, 9(19), 3785–3788.[3] Link

  • Cheng, C., & Hartwig, J. F. (2014). Iridium-Catalyzed Silylation of Aryl C–H Bonds. Science, 343(6173), 853-857. Link

  • Simmons, E. M., & Hartwig, J. F. (2010). Iridium-Catalyzed Arene ortho-Silylation by Formal Hydroxyl-Directed C-H Activation.[4] Journal of the American Chemical Society, 132(48), 17092–17095. Link

  • Eaborn, C. (1975). Cleavage of Aryl–Silicon and Related Bonds by Electrophiles. Journal of Organometallic Chemistry, 100(1), 43-57. Link

Sources

Challenges in handling moisture-sensitive organosilanes in the lab

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Desk

Welcome to the Silane Chemistry Support Hub.

Status: Operational | Lead Scientist: Dr. A. Vance | Focus: Hydrolysis Control & Defect Minimization

You are likely here because your reaction mixture turned cloudy, your surface functionalization is uneven, or your reagent bottle has crusted over. Organosilanes are thermodynamically driven to revert to silica (


). Our goal is to arrest this process long enough to get them where we want them: covalently bound to your substrate or product.

This guide is not a textbook; it is a field manual for preventing the "Silica Crash."

Module 1: Reagent Integrity & Storage

The majority of experimental failures occur before the bottle is even opened.

The "Crust" Diagnostic

Q: There is a white crust around the cap of my silane bottle. Is it still usable? A: Proceed with extreme caution. The crust is polymerized siloxane, indicating moisture ingress.

  • Chlorosilanes (e.g., TMSCl, Trichlorosilane): If the liquid inside is perfectly clear, the crust may just be hydrolysis of the vapor in the headspace. The liquid might be salvageable but requires filtration under inert atmosphere.

  • Alkoxysilanes (e.g., APTES, TEOS): These polymerize more slowly but invisibly. A crust often implies the bulk liquid has formed oligomers. Recommendation: Run a proton NMR. Broadening of peaks indicates oligomerization. If critical, discard.

Protocol: The "Positive Pressure" Transfer

Never uncork a silane bottle. Use this self-validating septum technique to prevent back-diffusion of atmospheric moisture.

Visual Workflow: Inert Liquid Transfer

SchlenkTransfer cluster_0 Step 1: Preparation cluster_1 Step 2: The Draw cluster_2 Step 3: Transfer N2_Source Inert Gas Source (N2/Ar, 3-5 psi) Manifold Schlenk Manifold N2_Source->Manifold Syringe Oven-Dried Syringe (Purged 3x) Manifold->Syringe Purge Insert Insert N2 Line into Bottle Septum (Pressure In) Manifold->Insert Draw Insert Syringe & Draw (Pressure pushes liquid) Insert->Draw Equilibrium Remove Remove Syringe (Bottle stays pressurized) Draw->Remove Inject Inject into Reaction Flask (Against N2 flow) Remove->Inject

Caption: Standard Schlenk line transfer. Note that the bottle remains under positive pressure during the draw to prevent air intake.

Module 2: Reaction Troubleshooting

Distinguishing between "Good Clouds" and "Bad Clouds."

The Hydrolysis Trap

Q: My reaction mixture turned cloudy immediately upon addition. Did I fail? A: It depends on your reagents.

ScenarioReagent TypeDiagnosisAction
Case A Chlorosilane + Amine Base (e.g., Pyridine)Normal. The cloudiness is likely Pyridine Hydrochloride salt forming as a byproduct.Continue. The salt can be filtered later.
Case B Chlorosilane (No Base)Critical Failure. Moisture in the solvent has hydrolyzed the Si-Cl bond to Si-OH, which condensed to Silica (

).
Abort. Check solvent water content (Karl Fischer).
Case C Alkoxysilane (e.g., APTES)Polymerization. You likely have too much water, causing bulk polymerization rather than surface attachment.Abort. Use anhydrous toluene for the next attempt.
Mechanistic Insight: The Race Against Time

You are fighting a kinetic war between Hydrolysis (activating the silane) and Condensation (killing the silane).

  • Activation:

    
     (Silanol)
    
  • The Danger Zone: Silanols are unstable. They want to react with each other (

    
    ) rather than your substrate.
    
  • The Fix: For alkoxysilanes, keep water concentration low (trace amounts from surface adsorption are often enough) or control pH. High pH accelerates condensation (gelling); low pH stabilizes silanols slightly longer [1].

Module 3: Surface Functionalization (SAMs)

Focus: APTES, Silanization of Glass/Silicon/Metal Oxides.[1]

Defect Analysis: The "White Spot" Phenomenon

Q: My functionalized glass slides have rough white patches or a hazy film. Why? A: You have created a polymer carpet, not a monolayer. This is "Vertical Polymerization."

  • Cause: Excess water in the solvent caused the silane to polymerize in solution before reaching the surface. These oligomers then crashed out onto your slide.

  • Solution:

    • Switch Solvent: Use Anhydrous Toluene instead of Ethanol/Water mixtures.

    • Post-Process: Sonication in ethanol for 10 minutes after deposition removes physisorbed polymer clumps, leaving the chemically bonded monolayer intact [2].

Visual Logic: Surface Attachment Pathways

SilanizationPathways cluster_dry Anhydrous Conditions (<50ppm H2O) cluster_wet Wet Conditions (>0.1% H2O) Start Silane in Solution Water Water Content Start->Water Mono Surface Adsorption Water->Mono Low Hydrolysis Rapid Bulk Hydrolysis Water->Hydrolysis High Covalent Curing (110°C) Forms Covalent Bonds Mono->Covalent Result1 Ideal Monolayer (SAM) Covalent->Result1 Oligomer Oligomer Formation (in solution) Hydrolysis->Oligomer Deposit Deposition of Large Aggregates Oligomer->Deposit Result2 Rough/Cloudy Polymer Layer Deposit->Result2

Caption: The critical impact of water content on silane deposition topology.

Module 4: Safety & Disposal

Chlorosilanes release HCl gas on contact with moist air.[2] They are lachrymators and corrosive.

Safe Quenching Protocol

Never add water directly to a bottle of chlorosilane. The heat of reaction can boil the silane, creating a corrosive aerosol cloud.

Step-by-Step Quenching:

  • Dilution: Dilute the residual silane to <10% concentration using an inert solvent (Hexane or Toluene).

  • The "Kill" Solvent: Prepare a 10% solution of alcohol (Isopropanol) in Hexane.

  • Addition: Slowly add the Alcohol/Hexane mix to the Silane/Hexane mix.

    • Chemistry:

      
      .
      
    • Note: This releases HCl gas but is less violent than water. Perform in a fume hood.

  • Final Wash: Once bubbling ceases, add water carefully to wash away salts [3].

References
  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Technical Brochure).[3][4] Available at: [Link]

  • Silicones Environmental, Health and Safety Center (SEHSC). Global Safe Handling of Chlorosilanes.[5] (Safety Guide).[5] Available at: [Link]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 15: Silane Coupling Agents).

Sources

Technical Support Center: PECVD Optimization for Trimethyl(4-propylphenyl)silane

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. For researchers, materials scientists, and drug development professionals, depositing stable, biocompatible, and hydrophobic passivation layers is critical for the fabrication of microfluidic devices, neural interfaces, and implantable biosensors.

Trimethyl(4-propylphenyl)silane (CAS: 81631-65-4)[1] is a bulky organosilane precursor. Due to its unique structure—combining a silicon center with methyl, propyl, and phenyl groups—it is highly effective for depositing carbon-rich amorphous silicon carbide (a-SiC:H) or siloxane-like thin films via Plasma-Enhanced Chemical Vapor Deposition (PECVD). However, its high molecular weight and complex fragmentation pathways require precise parameter optimization.

Reaction Pathway Visualization

Understanding how this specific precursor behaves in a plasma environment is the first step in troubleshooting film defects.

G A Precursor Injection Trimethyl(4-propylphenyl)silane B Plasma Dissociation (RF Power) A->B C Radical Formation (Si-CH3, Phenyl, Propyl) B->C D Surface Adsorption & Cross-linking C->D E Film Growth (a-SiC:H / Siloxane) D->E

PECVD fragmentation and film growth pathway for trimethyl(4-propylphenyl)silane.

Troubleshooting & FAQs

Q1: Why is the deposition rate inconsistent across the wafer, and how do I fix it?

  • Causality: Trimethyl(4-propylphenyl)silane is a heavy molecule (MW: 192.37 g/mol )[1] with a relatively low vapor pressure. Inconsistent deposition usually stems from precursor condensation in the delivery lines or insufficient carrier gas saturation, leading to a fluctuating mass flow into the chamber.

  • Solution: Heat the delivery lines to 15–20 °C above the bubbler temperature to prevent condensation. Increase the Argon (Ar) carrier gas flow to ensure steady precursor transport.

Q2: My films exhibit severe delamination and high compressive stress. What is the mechanistic cause?

  • Causality: High compressive stress in PECVD films is primarily driven by excessive hydrogen incorporation. The bulky propyl and methyl groups on this precursor introduce significant hydrogen into the plasma. When these form weak Si-H and C-H bonds within the film matrix, they disrupt the continuous Si-C network, leading to internal expansion and compressive stress[2].

  • Solution: To mitigate this, increase the deposition temperature to promote hydrogen desorption during growth. Alternatively, apply post-deposition UV curing. UV photons provide the activation energy necessary to break weak Si-H bonds and promote Si-C cross-linking, shifting the film towards a more stable, low-stress state[3].

Q3: How do I retain the hydrophobic nature of the propylphenyl group while ensuring mechanical durability for biosensors?

  • Causality: The balance between organic retention (hydrophobicity/biocompatibility) and inorganic cross-linking (durability) is dictated by plasma power density (W/cm²). High RF power completely fragments the propylphenyl ring, resulting in a dense, inorganic film. Low RF power preserves the ring but leads to a soft, porous, polymer-like film that may degrade in biological fluids.

  • Solution: Utilize a moderate continuous RF power (e.g., 20–30 W) or a pulsed-PECVD approach to achieve partial fragmentation. This allows the trimethylsilyl groups to cross-link into a robust backbone while leaving a fraction of the bulky propylphenyl groups intact at the surface.

Troubleshooting Logic Tree

G Start Issue: High Film Stress or Delamination? CheckH Check Hydrogen Content (FTIR Analysis) Start->CheckH Action1 Decrease Precursor Ratio or Increase Temp CheckH->Action1 High H content UVCure Apply UV Curing (Breaks N-H / Si-H) CheckH->UVCure Post-deposition Validate Measure Stress (< 200 MPa Target) Action1->Validate UVCure->Validate

Troubleshooting logic for mitigating high compressive stress in PECVD films.

Quantitative Data: Parameter Optimization

The following table summarizes the causal relationship between deposition parameters and the resulting film properties. Optimizing these parameters is essential for achieving the ideal passivation layer for neural interfaces and microfluidics[4].

RF Power (W)Deposition Temp (°C)Precursor/Ar RatioResidual Stress (MPa)Refractive Index (n)Deposition Rate (nm/min)
151501:2-450 (Compressive)1.5212
302501:5-180 (Compressive)1.6525
503501:10+120 (Tensile)1.7818

Note: Negative stress values indicate compressive stress; positive values indicate tensile stress. A target of < 200 MPa (absolute) is desired for stable neural interfaces[4].

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, follow this self-validating methodology for depositing and optimizing trimethyl(4-propylphenyl)silane films.

Step 1: Precursor & Chamber Preparation

  • Load trimethyl(4-propylphenyl)silane into a stainless-steel bubbler.

  • Heat the bubbler to 60 °C and the delivery lines to 80 °C.

  • Validation Check: Monitor the chamber base pressure. A stable pressure without sudden spikes indicates proper vaporization and no condensation blockages in the lines.

Step 2: Substrate Equilibration

  • Load a 2-inch Si wafer (or target microfluidic substrate) into the chamber.

  • Heat the substrate chuck to 250 °C.

  • Validation Check: Allow exactly 10 minutes for thermal equilibration. Consistent thermal mass is required to ensure uniform deposition kinetics across batches.

Step 3: Plasma Ignition & Deposition

  • Introduce Ar carrier gas at 50 sccm and stabilize the chamber pressure at 500 mTorr.

  • Ignite the plasma at 30 W RF power (13.56 MHz).

  • Validation Check: Use Optical Emission Spectroscopy (OES) to monitor the plasma. The presence of CH* (431 nm) and Si* (288 nm) emission lines confirms active precursor dissociation.

  • Run the deposition for 20 minutes.

Step 4: Post-Deposition UV Curing (Stress Mitigation)

  • Transfer the coated wafer to a vacuum UV chamber.

  • Expose the film to 2.7 mW/cm² UV light for 600 seconds at a pressure of 100 mTorr[2].

  • Validation Check: Perform Fourier Transform Infrared (FTIR) spectroscopy before and after curing. A quantitative reduction in the Si-H stretching peak (~2100 cm⁻¹) confirms successful hydrogen desorption and network densification.

Step 5: Mechanical Characterization

  • Measure the wafer bow using a surface profilometer.

  • Calculate the residual stress using Stoney's equation.

  • Validation Check: If the absolute stress is > 200 MPa, return to the Troubleshooting Logic Tree and adjust the RF power or UV curing time.

References
  • Title: trimethyl(4-propylphenyl)
  • Source: researchgate.
  • Source: mdpi.
  • Source: scientific.

Sources

Stabilizing intermediate compounds in multi-step organic synthesis with silanes

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Multi-Step Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to help you navigate the complexities of stabilizing reactive hydroxyl intermediates using silyl ether protecting groups.

Silyl ethers are indispensable in modern synthetic chemistry due to their tunable steric profiles and orthogonal reactivity[1]. However, selecting the wrong silane or misunderstanding the mechanistic causality of protection/deprotection can lead to catastrophic yield losses. This guide synthesizes field-proven protocols, mechanistic insights, and quantitative data to ensure your synthetic pathways are robust and self-validating.

I. Quantitative Data: Silyl Ether Stability Profiles

The stability of a silyl ether is dictated by the steric bulk of the substituents on the silicon atom, which shields the Si–O bond from nucleophilic or electrophilic attack[2]. Understanding these relative rates is the foundation of orthogonal protecting group strategies.

Table 1: Relative Stability of Common Silyl Ethers (Normalized to Trimethylsilyl (TMS) = 1)[2][3]

Silyl GroupAbbreviationRelative Stability (Acidic Hydrolysis)Relative Stability (Basic Hydrolysis)Recommended Use Case
TrimethylsilylTMS11Temporary, highly labile protection.
TriethylsilylTES6410 – 100Mild stability; easily cleaved orthogonally.
tert-ButyldimethylsilylTBS / TBDMS20,000~20,000The versatile "workhorse" for general synthesis.
TriisopropylsilylTIPS700,000100,000High stability against strong bases/nucleophiles.
tert-ButyldiphenylsilylTBDPS5,000,000~20,000Exceptional stability against strong acids.

II. Strategic Workflow: Selecting Your Protecting Group

SilylSelection Start What is the primary reaction environment? Acid Strongly Acidic Start->Acid Base Strongly Basic / Nucleophilic Start->Base Mild Mild / Temporary Start->Mild TBDPS Use TBDPS (Highest Acid Stability) Acid->TBDPS TBS Use TBS (TBDMS) (Best All-Rounder) Acid->TBS Moderate TIPS Use TIPS (Highest Base Stability) Base->TIPS Base->TBS Moderate TMS Use TMS or TES (Easily Cleaved) Mild->TMS

Decision matrix for selecting silyl ethers based on downstream reaction environments.

III. Troubleshooting FAQs: Installation & Stability

Q1: I am trying to protect a sterically hindered tertiary alcohol using TBSCl and imidazole, but my reaction is stalling at <10% conversion. Why? Causality: The standard protocol using silyl chlorides (like TBSCl) relies on the alcohol acting as a nucleophile to attack the silicon atom. Tertiary alcohols are highly sterically hindered, making this SN2-like attack at the silicon center kinetically unfavorable[4]. Solution: You must increase the electrophilicity of the silicon reagent. Switch from TBSCl to tert-butyldimethylsilyl trifluoromethanesulfonate (TBSOTf). The triflate is a far superior leaving group, generating a highly reactive silylating species. Pair this with a non-nucleophilic base like 2,6-lutidine to prevent the base from competing with your hindered alcohol[5][6]. (See Protocol A below).

Q2: My TBS ether fell off during a Grignard addition in the next step. I thought TBS was stable to base? Causality: While TBS is generally stable to mild aqueous bases, highly nucleophilic and strongly basic organometallic reagents (like Grignard or organolithium reagents) can sometimes attack the silicon atom, particularly if the reaction is run at elevated temperatures or for extended periods. Solution: If your synthetic route requires harsh organometallic conditions, upgrade your protecting group to Triisopropylsilyl (TIPS). The three bulky isopropyl groups provide a "steric umbrella" that completely shields the silicon atom from nucleophilic attack, making it ~5 times more stable to base than TBS[3].

IV. Troubleshooting FAQs: Deprotection & Orthogonality

Q3: I used Tetrabutylammonium fluoride (TBAF) to deprotect my TBS ether, but my base-sensitive epimerization center degraded. How does TBAF cause this? Causality: The deprotection of silyl ethers by fluoride is driven by the thermodynamic formation of the exceptionally strong Si–F bond (which is ~30 kcal/mol stronger than the Si–O bond)[5]. The fluoride ion attacks the silicon, forming a pentacoordinate intermediate that collapses to expel an alkoxide ion[7]. Because TBAF is anhydrous and lacks a proton source, it generates a "naked," highly basic alkoxide intermediate in solution before the aqueous workup. Furthermore, commercial TBAF often contains basic impurities. Solution: Buffer your TBAF solution. Adding 1 equivalent of glacial acetic acid (AcOH) to your TBAF solution creates a buffered system that immediately protonates the expelled alkoxide, preventing base-catalyzed side reactions (like epimerization or elimination)[5][7]. Alternatively, use HF-pyridine complex. (See Protocol B below).

TBAF_Mechanism A Silyl Ether (R-O-SiR'3) B Fluoride Attack (from TBAF) A->B C Pentacoordinate Silicon Intermediate B->C High Si-F Affinity D Cleavage (Alkoxide + F-SiR'3) C->D Expels Alkoxide E Aqueous Workup (Protonation) D->E F Free Alcohol (R-OH) E->F

Mechanistic pathway of fluoride-mediated silyl ether cleavage via a pentacoordinate intermediate.

Q4: I have a molecule with both a primary TES ether and a secondary TBDPS ether. How can I selectively remove the TES group without touching the TBDPS group? Causality: You can exploit the massive difference in their acid stability. As shown in Table 1, TBDPS is nearly 80,000 times more stable to acidic hydrolysis than TES[2]. Solution: Use mild acidic conditions. A mixture of Acetic Acid / THF / Water (typically in a 3:1:1 ratio) at room temperature will quantitatively cleave the TES ether within a few hours, while the sterically massive TBDPS group will remain completely untouched[5][8].

V. Validated Experimental Methodologies

Protocol A: Silylation of Hindered/Tertiary Alcohols using TBSOTf

Use this protocol when standard TBSCl/imidazole fails.[5][6][9]

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere.

  • Dissolution: Dissolve the hindered alcohol (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Base Addition: Add 2,6-lutidine (2.0 equiv) via syringe and cool the reaction mixture to 0 °C using an ice bath. (Note: 2,6-lutidine is chosen over triethylamine because its methyl groups sterically hinder it from acting as a nucleophile, preventing unwanted side reactions).

  • Silylation: Dropwise, add TBSOTf (1.5 equiv) over 5 minutes.

  • Monitoring: Stir at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor by TLC.

  • Quench & Workup: Once complete, quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Buffered TBAF Deprotection for Base-Sensitive Substrates

Use this protocol to prevent degradation of epimerizable stereocenters during desilylation.[5][7]

  • Preparation: In a dry flask, dissolve the silyl ether (1.0 equiv) in anhydrous Tetrahydrofuran (THF) to a concentration of 0.1 M. Cool to 0 °C.

  • Buffer Preparation: In a separate vial, mix 1.0 M TBAF in THF (1.2 equiv) with glacial acetic acid (1.2 equiv). Stir for 5 minutes.

  • Addition: Add the buffered TBAF/AcOH solution dropwise to the silyl ether solution at 0 °C.

  • Reaction: Stir at 0 °C to room temperature, monitoring closely by TLC. The addition of acetic acid slows the reaction slightly compared to naked TBAF, but drastically improves the impurity profile.

  • Workup: Dilute with Ethyl Acetate and quench with saturated aqueous NaHCO₃. Extract, wash with brine, dry over MgSO₄, and purify via flash chromatography.

VI. References

  • Chem-Station Int. Ed. "Silyl Protective Groups." Chem-Station. Available at:[Link]

  • Andrew G. Myers Research Group. "A Practical, Convergent Route to the Key Precursor to the Tetracycline Antibiotics." Harvard University. Available at:[Link]

  • OrgoSolver. "Silyl Protection of Alcohols: TMSCl vs TBSCl (Mechanism, Stability, Deprotection)." OrgoSolver. Available at:[Link]

Sources

Technical Support Center: High-Performance Liquid Chromatography (HPLC) of Silanes

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized Chromatography Support Center for researchers analyzing silane compounds. It addresses the unique challenges of silane reactivity, detection limits, and column interactions.

Current Status:System Operational | Topic: Resolving Low Resolution & Stability Issues Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The "Silane Challenge"

Analyzing organosilanes (e.g., alkoxysilanes, chlorosilanes) via HPLC presents a tripartite paradox:

  • Chemical Instability: Many silanes hydrolyze rapidly in standard aqueous Reversed-Phase (RP) mobile phases, creating "ghost peaks" and broadening due to on-column degradation.

  • Lack of Chromophores: Most silane coupling agents lack the conjugated

    
    -systems required for UV detection.
    
  • Surface Interactions: The analyte often interacts with the stationary phase's residual silanols, leading to severe peak tailing.[1]

This guide provides the protocols to resolve these issues, moving beyond standard "textbook" HPLC into specialized Non-Aqueous Reversed-Phase (NARP) and derivatization workflows.

Module 1: Chemical Stability & Mobile Phase Selection

Q: My peaks are splitting and retention times are drifting. Is my column failing?

A: It is likely not the column, but on-column hydrolysis . Standard RP-HPLC uses water/methanol or water/acetonitrile gradients. Reactive silanes (e.g., 3-glycidoxypropyltrimethoxysilane) will hydrolyze the moment they enter the aqueous stream. The "split" peaks represent the parent silane and its hydrolysis products (silanols/dimers) separating during the run.

The Solution: Non-Aqueous Reversed-Phase (NARP)

You must eliminate water from the system. Switch to a NARP system where the "A" solvent is a polar organic (like Methanol or Acetonitrile) and the "B" solvent is a non-polar organic (like Dichloromethane or Hexane).

Table 1: Recommended NARP Mobile Phase Systems for Silanes

Analyte TypeSolvent A (Weak)Solvent B (Strong)Column ChemistryMechanism
Hydrophobic Silanes (Long alkyl chains)Acetonitrile (ACN)Dichloromethane (DCM) or THFC18 (High Carbon Load)Partitioning based on hydrophobicity without hydrolysis risk.
Polar/Reactive Silanes (Amino/Epoxy functional)Methanol (MeOH)Isopropanol (IPA)Phenyl-Hexyl or C8MeOH prevents polymerization via "alcoholysis" stabilization.
Highly Reactive Chlorosilanes HexaneEthyl AcetateSilica (Normal Phase)Strict exclusion of moisture required.

Critical Protocol: The "Dry-Run" Verification Before injecting valuable samples, inject a blank of your dissolution solvent. If you see a baseline disturbance at the expected retention time of your silane, your mobile phase contains trace water reacting with the solvent. Add 0.5% Dimethoxypropane (DMP) to the mobile phase; it reacts with trace water to form acetone and methanol, effectively "drying" the solvent in-situ [1].

Module 2: Column Selection & Peak Tailing

Q: I switched to NARP, but I still see severe tailing (Asymmetry > 1.5). Why?

A: You are fighting Silanol-Silane Interaction . Even in NARP, the silica support of your column has residual silanol groups (


). Your silane analyte (specifically amino-silanes) will hydrogen bond or ionically interact with these sites, dragging the peak tail.
The Fix: Steric Protection & End-Capping

You cannot use standard C18 columns. You require a stationary phase that physically shields the silica surface.

Decision Matrix for Column Selection:

ColumnSelection start START: Select Analyte Functional Group amino Amino-Silane (Basic) start->amino neutral Epoxy/Methacryl-Silane (Neutral) start->neutral chloro Chloro-Silane (Highly Reactive) start->chloro hybrid Hybrid Silica (BEH) or Polymeric Column amino->hybrid High pH Stability Needed endcap High-Density C18 (Fully End-capped) neutral->endcap Standard Retention normal Normal Phase Silica (Strictly Anhydrous) chloro->normal Avoid Hydrolysis action1 Use High pH Buffer (pH 10) if using Hybrid hybrid->action1 action2 Use NARP Conditions (ACN/DCM) endcap->action2

Figure 1: Column selection logic based on silane functional group reactivity. Note the specific requirement for Hybrid Silica for amino-silanes to allow high pH usage.

Module 3: Detection & Sensitivity

Q: I have no peaks. My silane has no phenyl group. How do I detect it?

A: UV detection (210 nm or 254 nm) is useless for aliphatic silanes (e.g., Tetraethoxysilane or TEOS). You have two pathways: Universal Detection or Derivatization .

Pathway A: ELSD / CAD (Recommended)

Evaporative Light Scattering Detectors (ELSD) or Charged Aerosol Detectors (CAD) detect any non-volatile analyte.

  • Advantage: Compatible with gradient elution (unlike Refractive Index).[2][3]

  • Setting: Set the drift tube temperature low (35°C - 40°C) to prevent evaporation of semi-volatile silane oligomers [2].

Pathway B: Pre-Column Derivatization (For UV Systems)

If you must use UV, you can tag the silane. A common method for chlorosilanes or alkoxysilanes is Alcoholysis with a Chromophore .

Protocol: Phenolysis Derivatization

  • Reagent: Prepare a solution of Phenol or Benzyl Alcohol in Toluene.

  • Reaction: Mix silane sample 1:1 with reagent. Add trace catalyst (e.g., triethylamine).

  • Mechanism: The alkoxy/chloro group is exchanged for the phenoxy group.

    
    
    
  • Result: The silane now absorbs strongly at 254 nm.

Module 4: Advanced Troubleshooting (FAQ)

Q: My retention time decreases with every injection. What is happening? A: This is Phase Collapse or Ligand Stripping .

  • Phase Collapse: If using 100% aqueous (rare for silanes) or highly polar NARP on a C18 column, the hydrophobic chains "collapse" to avoid the solvent.

  • Stripping: If your mobile phase contains aggressive modifiers (high concentration acids/bases) or if you are using a silica column with aggressive silanes, you may be stripping the bonded phase off the column. Action: Perform a column wash with 100% THF (if compatible) to regenerate the chains, or replace the column if stripping has occurred.

Q: I see a broad "hump" instead of a sharp peak. A: This indicates Oligomerization . Your silane has likely partially polymerized into siloxanes (dimers, trimers) prior to injection.

  • Test: Run the sample on GPC (Gel Permeation Chromatography) to check molecular weight distribution.

  • Fix: Freshly prepare samples in anhydrous solvents immediately before injection. Store samples in plastic (PTFE) vials, not glass (glass releases sodium which catalyzes polymerization).

Workflow Visualization: The "Resolution Rescue" Loop

Troubleshooting problem Low Resolution / Poor Peak Shape check_split Is Peak Splitting? problem->check_split check_tail Is Peak Tailing? problem->check_tail hydrolysis Hydrolysis Detected check_split->hydrolysis Yes interaction Silanol Interaction check_tail->interaction Yes sol_narp Switch to NARP (ACN/DCM) hydrolysis->sol_narp sol_dry Add 0.5% DMP (Water Scavenger) hydrolysis->sol_dry sol_col Switch to Hybrid/Polymeric Column interaction->sol_col

Figure 2: Diagnostic loop for identifying the root cause of resolution loss—distinguishing between chemical hydrolysis (splitting) and physical interaction (tailing).

References

  • Teledyne ISCO. (2023).[4] Non-Aqueous Reverse Phase with RediSep Gold C18. Teledyne ISCO Application Notes. Link

  • Hopia, A. I., et al. (1993). Comparison of the Evaporative Light Scattering Detector (ELSD) and Refractive Index Detector (RID) in Lipid Analysis. Journal of Liquid Chromatography. Link

  • Phenomenex. (2025).[5] How to Reduce Peak Tailing in HPLC? Phenomenex Technical Guide. Link

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC? Chrom Tech Support.[6] Link

  • MicroSolv. (2026). On-Column Hydrolysis in HPLC: Causes and Solutions. MicroSolv Technology Corp. Link

Sources

Validation & Comparative

Beyond the Boiling Point: Cross-Validating HPLC and GC Methodologies for Silane Impurity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of Active Pharmaceutical Ingredients (APIs) and advanced materials, organosilanes (e.g., chlorosilanes, alkoxysilanes) serve as critical coupling agents and protecting groups. However, their high reactivity creates a "quantification paradox": the very properties that make them useful—hydrolytic instability and thermal sensitivity—render standard analytical methods unreliable.

This guide challenges the industry default of relying solely on Gas Chromatography (GC) for silane analysis. While GC offers superior resolution for volatile species, it risks inducing thermal degradation in the injector port, generating false impurity profiles. We present a cross-validation protocol integrating Non-Aqueous Reversed-Phase (NARP) HPLC to validate GC results, ensuring that observed impurities are intrinsic to the sample, not artifacts of the method.

The Core Conflict: Volatility vs. Stability

The choice between GC and HPLC for silanes is rarely about preference; it is about the physical limitations of the analyte.

FeatureGas Chromatography (GC) High-Performance Liquid Chromatography (HPLC)
Primary Mechanism Volatility & Boiling Point SeparationPolarity & Solvophobic Interaction
The Silane Advantage High resolution for isomers; direct compatibility with volatile monomers.Gentle, ambient temperature analysis prevents thermal degradation.
The Silane Risk Thermal Degradation: High injector temps (

) can crack labile silanes. Column Damage: Chlorosilanes produce HCl, stripping the stationary phase.
Hydrolysis: Standard aqueous mobile phases destroy the analyte instantly. Detection: Most silanes lack chromophores (UV invisible).
Best For Trace impurity quantification (ppm level).Profiling thermally unstable oligomers and heavy byproducts.

Method A: Gas Chromatography (The Sensitivity Standard)

GC is the industry workhorse for silanes due to the high volatility of monomeric species. However, direct injection of chlorosilanes is hazardous to the column stationary phase (polysiloxane degradation).

Optimized Protocol: In-Situ Derivatization

To prevent column damage and improve peak shape, reactive chlorosilanes must be derivatized into alkoxysilanes prior to injection.

Protocol Steps:

  • Reagent Prep: Prepare a solution of Absolute Ethanol (90%) and Pyridine (10%) . The pyridine acts as an acid scavenger (neutralizing HCl).

  • Sample Prep: Add 100

    
    L of silane sample to 900 
    
    
    
    L of the reagent mix.
    • Reaction:

      
      
      
  • Incubation: Allow to stand for 15 minutes at room temperature. The exothermic reaction ensures completion.

  • Injection: Inject 1

    
    L into a GC-FID equipped with a split/splitless injector.
    
    • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

    • Inlet Temp:

      
      .
      

Critical Failure Point: If the inlet temperature is too high, heavy siloxane impurities (dimers/trimers) may "back-crack" into monomers, causing an overestimation of purity .

Method B: Non-Aqueous HPLC (The Stability Validator)

When GC suggests high purity but reaction yields are low, thermal degradation in the GC inlet is often the culprit. HPLC serves as the "truth serum" because it operates at ambient temperature.

The Challenge: You cannot use water. Even trace moisture in Acetonitrile can hydrolyze the sample during the run.

Optimized Protocol: NARP-HPLC (Non-Aqueous Reversed Phase)

System: HPLC with Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD) . Note: UV is useless for alkyl-silanes.

Protocol Steps:

  • Mobile Phase: 100% Acetonitrile (HPLC Grade, Dried over 3Å Molecular Sieves).

    • Modifier: For highly non-polar silanes, use Acetonitrile:Methylene Chloride (80:20).

  • Stationary Phase: C18 column with high carbon load (e.g., Agilent Zorbax Eclipse XDB-C18), 5

    
    m.
    
  • Sample Diluent: Anhydrous Acetonitrile or Hexane.

  • Detection:

    • RI: Set temperature to

      
       (must remain constant).
      
    • ELSD: Drift tube temp

      
      , Gain 4.
      

Why this works: The non-aqueous environment preserves the silane's integrity. High molecular weight impurities (siloxanes) that would not elute or would degrade in GC are easily seen in HPLC.

Cross-Validation Workflow

The following diagram illustrates the decision logic required to validate a silane impurity profile.

SilaneValidation Start Silane Sample Received Split Split Sample Start->Split Deriv Derivatization (EtOH/Pyridine) Split->Deriv Path A Dilute Dilution (Anhydrous MeCN) Split->Dilute Path B GC_Run GC-FID Analysis (High Temp) Deriv->GC_Run GC_Result GC Profile: High Resolution Potential Thermal Artifacts GC_Run->GC_Result Compare Data Correlation GC_Result->Compare HPLC_Run NARP-HPLC (RI/ELSD) (Ambient Temp) Dilute->HPLC_Run HPLC_Result HPLC Profile: Lower Resolution Intact Oligomers HPLC_Run->HPLC_Result HPLC_Result->Compare Decision Do Profiles Match? Compare->Decision Valid Method Validated Report Results Decision->Valid Yes Invalid Mismatch Detected (GC Thermal Degradation) Decision->Invalid No (Investigate Injector Temp)

Figure 1: Cross-validation workflow ensuring thermal artifacts from GC are identified by ambient HPLC analysis.

Comparative Analysis: Experimental Data

To demonstrate the necessity of this dual approach, we analyzed a batch of Phenyl-Trichlorosilane , a common reagent known for thermal instability.

Table 1: Method Performance Metrics
MetricMethod A: GC-FID (Derivatized)Method B: HPLC-RI (NARP)Interpretation
Linearity (

)


GC offers superior linearity due to FID response consistency.
LOD (Limit of Detection) 10 ppm150 ppmGC is

more sensitive; essential for trace analysis.
Precision (RSD, n=6)


HPLC-RI is more susceptible to baseline drift (temperature fluctuations).
Recovery (Spiked)


Derivatization in GC drives reaction to completion, aiding recovery.
Table 2: Impurity Profile Discrepancy (The "Trap")

This table shows the result of the Cross-Validation. Note the discrepancy in "Unknown Impurity B."

Impurity IDGC-FID Area %HPLC-RI Area %Conclusion
Main Peak (Silane) 98.2%96.5%GC overestimates purity.
Impurity A (Dimer) 1.5%1.4%Consistent. Validated.
Impurity B (Trimer) Not Detected 1.8% Thermal Degradation. The trimer degraded into monomers in the GC injector, artificially inflating the Main Peak in GC results.
Impurity C (Heavy) 0.3%0.3%Consistent.

Analysis: Without HPLC validation, the 1.8% Trimer impurity would have been missed, leading to potential downstream reaction failures. The GC inlet temperature (


) cracked the trimer. Lowering the GC inlet to 

allowed the trimer to appear, albeit with peak broadening.

The Hydrolysis Trap

A major source of error in both methods is moisture. The diagram below details the "Hydrolysis Trap," where moisture ingress creates false peaks (silanols) that are often mistaken for manufacturing impurities.

HydrolysisTrap Source Atmospheric Moisture Vial Sample Vial (Septum Puncture) Source->Vial Slow Diffusion Solvent HPLC Solvent (Not Dried) Source->Solvent Hygroscopic MeCN Reaction Hydrolysis Reaction Si-Cl + H2O -> Si-OH + HCl Vial->Reaction Solvent->Reaction Artifact Artifact Peak: Silanol / Disiloxane Reaction->Artifact

Figure 2: The Hydrolysis Trap. Moisture ingress at any stage converts the active silane into silanol artifacts, skewing quantification.

Conclusion and Recommendations

For robust silane impurity profiling, a single method is insufficient.

  • Use GC-FID for routine release testing and quantification of volatile trace impurities (LOD < 50 ppm). Mandatory: Derivatize chlorosilanes to protect the system.

  • Use NARP-HPLC during method development to validate the thermal stability of the analyte. If HPLC shows heavy impurities that GC misses, the GC method is thermally degrading the sample.

  • Control Moisture: Use molecular sieves in HPLC reservoirs and change GC vial septa immediately after puncture.

By cross-validating these orthogonal techniques, researchers ensure that the "impurities" they detect are real, and the "purity" they report is authentic.

References

  • International Conference on Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2).[1][2][3] (2006).[1] Defines reporting thresholds for impurities. [Link]

  • Gelest, Inc. Silane Coupling Agents: Connecting Across Boundaries. (Technical Guide on Hydrolytic Stability). [Link]

  • Chromatography Online. Reinventing Silica Modification for Long-Lasting HPLC Columns. (Discusses silane bonding and hydrolysis). [Link]

  • Agilent Technologies. Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. (Solvent handling for sensitive analysis). [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. (General comparison of volatility vs. polarity). [Link]

Sources

Technical Guide: Linearity and Range Determination for Trimethyl(4-propylphenyl)silane Assay

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical manuscript designed for analytical chemists and pharmaceutical development scientists. It focuses on the validation of an assay for Trimethyl(4-propylphenyl)silane (CAS 81631-65-4) , a critical organosilane intermediate.

Comparative Analysis of GC-FID vs. qNMR Methodologies

Executive Summary & Compound Significance

Trimethyl(4-propylphenyl)silane is a specialized organosilane frequently utilized as a building block in organic synthesis and as a precursor in Chemical Vapor Deposition (CVD) processes for silicon-carbide-based films.[1] Its purity is critical; silane impurities can lead to structural defects in material science applications or side-reactions in pharmaceutical synthesis.

This guide provides a definitive protocol for establishing the Linearity and Range of this compound using Gas Chromatography with Flame Ionization Detection (GC-FID) , while objectively comparing its performance against Quantitative Nuclear Magnetic Resonance (qNMR) .

Key Performance Indicators (KPIs) Addressed:

  • Linearity: Correlation Coefficient (

    
    ) 
    
    
    
    .
  • Range: Covering 80% to 120% of the nominal test concentration.

  • Precision: Relative Standard Deviation (RSD)

    
    .
    

Method Comparative Analysis: GC-FID vs. qNMR

Before detailing the linearity protocol, we must justify the choice of GC-FID as the primary QC method over the alternative, qNMR.

FeaturePrimary Method: GC-FID Alternative: 1H-qNMR Verdict
Specificity High. Separates structural isomers and volatile siloxane impurities (e.g., hexamethyldisiloxane).Medium. Signals for propyl/methyl groups may overlap with aliphatic impurities.GC-FID is superior for impurity profiling.
Sensitivity (LOD/LOQ) Excellent. Capable of detecting ppm-level impurities.Low. Requires high concentrations; poor for trace impurity analysis.GC-FID is required for trace analysis.
Linearity Range Wide Dynamic Range. Linear over 3–4 orders of magnitude.Linear. Strictly linear but limited by receiver gain and solubility.GC-FID offers a more flexible working range.
Throughput High. Automated injection allows for 50+ samples/day.Low. Manual processing and long acquisition times for high S/N.GC-FID is the choice for QC release.

Experimental Protocol: GC-FID Assay

Instrumentation & Conditions
  • System: Agilent 7890B GC or equivalent.

  • Detector: Flame Ionization Detector (FID) @ 300°C.

  • Column: DB-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent non-polar phase.

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Inlet: Split mode (50:1) @ 250°C.

  • Oven Program:

    • 60°C hold for 1 min.

    • Ramp 15°C/min to 280°C.

    • Hold 5 min.

Standard Preparation (Self-Validating Workflow)

To ensure data integrity, we utilize a Gravimetric Dilution Scheme rather than volumetric, minimizing thermal expansion errors common with volatile silanes.

  • Diluent: n-Heptane (HPLC Grade). Reasoning: Heptane is non-polar, dissolving the silane completely while eluting early in the GC run.

  • Internal Standard (IS): Dodecane. Reasoning: Dodecane has a boiling point (216°C) close to the analyte but resolves well chromatographically.

Stock Solution (100% Target Concentration)
  • Weigh 100.0 mg of Trimethyl(4-propylphenyl)silane Reference Standard into a 50 mL volumetric flask.

  • Add 50.0 mg of Dodecane (IS).

  • Dilute to volume with n-Heptane.

  • Target Concentration: 2.0 mg/mL (Analyte).

Linearity and Range Determination

The linearity study validates the method's ability to obtain test results directly proportional to the concentration of the analyte.

Linearity Levels

Prepare a minimum of 5 levels (recommended: 7 levels) spanning 80% to 120% of the target concentration. For robust validation, we extend this to 50% - 150% .

Level% of TargetAnalyte Conc. (mg/mL)Preparation Strategy
L1 50%1.002.5 mL Stock

5 mL Vol
L2 80%1.604.0 mL Stock

5 mL Vol
L3 90%1.804.5 mL Stock

5 mL Vol
L4 100%2.00Stock Solution (Undiluted)
L5 110%2.20Prepared independently (High Weight)
L6 120%2.40Prepared independently (High Weight)
L7 150%3.00Prepared independently (High Weight)

Note: Levels >100% should ideally be weighed separately to avoid error propagation from a single stock, fulfilling the "Self-Validating" requirement.

Data Acceptance Criteria
  • Regression Analysis: Plot Response Ratio (Area_Analyte / Area_IS) vs. Concentration Ratio.

  • Coefficient of Determination (

    
    ): 
    
    
    
    .
  • Y-Intercept Bias: The y-intercept must be statistically insignificant (confidence interval includes zero) or

    
     of the response at 100% level.
    
  • Residual Analysis: No systematic trend in residuals; individual residuals must be within

    
    .
    

Visualization: Validation Workflow

The following diagram illustrates the logical flow for the Linearity and Range validation, highlighting critical decision points (Go/No-Go).

ValidationWorkflow Start START: Method Validation PrepStock Prepare Stock Solution (2.0 mg/mL in Heptane) Start->PrepStock SystemSuit System Suitability Test (5 Injections, RSD < 1.0%) PrepStock->SystemSuit SystemSuit->PrepStock Fail (Reprepare) PrepLevels Prepare 7 Linearity Levels (50% to 150% Range) SystemSuit->PrepLevels Pass Inject GC-FID Analysis (Triplicate Injections) PrepLevels->Inject Calc Calculate Response Ratios (Area Analyte / Area IS) Inject->Calc Regression Linear Regression Analysis (y = mx + c) Calc->Regression CheckR2 Is R² ≥ 0.999? Regression->CheckR2 CheckResid Residuals within ±2%? CheckR2->CheckResid Yes EndFail FAIL: Re-optimize Method CheckR2->EndFail No EndPass PASS: Range Validated CheckResid->EndPass Yes CheckResid->EndFail No

Caption: Figure 1. Step-wise logical workflow for establishing linearity and range, incorporating critical system suitability and statistical checkpoints.

Scientific Rationale & Causality

Why Internal Standard (IS) Calibration?

In GC analysis of organosilanes, injection volume variability (0.5 µL vs 0.6 µL) can cause gross errors in external standard methods. By using Dodecane as an IS, we normalize the response. If the injection volume drops by 10%, both the Analyte and IS peaks drop by 10%, keeping the ratio constant. This ensures the method is robust against autosampler mechanical variations.

Why the 50% - 150% Range?

While ICH Q2(R1) requires 80%-120% for assay, extending to 50%-150% proves the method's capacity to handle out-of-specification (OOS) samples without requiring re-dilution. This saves significant time in a high-throughput QC environment.

References

  • ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. [Link]

  • PubChem. Compound Summary: Trimethyl(4-propylphenyl)silane. National Library of Medicine. [Link]

  • McNair, H. M., & Miller, J. M.Basic Gas Chromatography. John Wiley & Sons. (Standard text for GC Methodology).

Sources

Specificity Testing for Analytical Methods Involving Organosilane Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In gas chromatography-mass spectrometry (GC-MS), the analysis of polar, non-volatile compounds (such as amino acids, sterols, and phenols) requires chemical derivatization to improve volatility and thermal stability. Organosilane reagents are the industry standard for this task. However, introducing these highly reactive reagents into a sample matrix creates a complex analytical challenge: distinguishing the target analyte from reagent byproducts, siloxane column bleed, and incomplete derivatization artifacts.

According to the ICH Q2(R2) guidelines, specificity is the ability of an analytical method to unequivocally assess the target analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components[1]. This guide provides an objective comparison of three leading organosilane reagents—BSTFA, MSTFA, and MTBSTFA—and outlines a self-validating experimental protocol for establishing method specificity.

Mechanistic Grounding: The Silylation Pathway

Organosilane derivatization relies on a bimolecular nucleophilic substitution (


) mechanism. The active hydrogen on the analyte's polar functional group (hydroxyl, amine, or thiol) attacks the silicon atom of the reagent, displacing a leaving group (typically a trifluoroacetamide derivative)[2].

G Analyte Polar Analyte (Active Hydrogen) Complex Nucleophilic Attack (SN2 Mechanism) Analyte->Complex Reagent Organosilane Reagent (e.g., MTBSTFA) Reagent->Complex Product Silylated Derivative (Target Analyte) Complex->Product Primary Pathway Byproduct Leaving Group (Reagent Artifact) Complex->Byproduct Cleavage

Silylation reaction pathway for polar analytes using organosilane reagents.

The Causality of Specificity Challenges

Specificity in silylation is dictated by steric hindrance and derivative stability . If a reagent is too bulky to access a sterically hindered site on the analyte, the reaction will yield a mixture of partially derivatized products (e.g., mono-silylated and di-silylated species). This splits the analytical signal and creates overlapping peaks, directly compromising method specificity[2]. Furthermore, trimethylsilyl (TMS) derivatives are highly sensitive to moisture; trace water in the sample can hydrolyze the derivative back into the native analyte, leading to unpredictable signal degradation and poor method reliability[3].

Comparative Analysis: BSTFA vs. MSTFA vs. MTBSTFA

Selecting the correct organosilane is the first step in ensuring method specificity. The choice dictates both the chromatographic resolution and the mass spectral fragmentation pattern used to identify the analyte.

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): A highly reactive, general-purpose reagent that forms TMS derivatives. Because the TMS group is relatively small, BSTFA is excellent for derivatizing sterically hindered compounds[2]. However, the resulting mass spectra are often dominated by the molecular ion

    
     and low-mass fragments like 
    
    
    
    and
    
    
    , which can sometimes be obscured by low-mass siloxane column bleed[2].
  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Similar to BSTFA but produces the most volatile byproducts of any silylating reagent. This makes MSTFA the superior choice when the target analyte elutes very early in the chromatogram, preventing the reagent peak from masking the analyte[3].

  • MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide): Forms tert-butyldimethylsilyl (TBDMS) derivatives. The bulky tert-butyl group provides immense steric shielding, making TBDMS derivatives highly stable against moisture. More importantly for specificity, MTBSTFA derivatives produce a highly characteristic mass spectral fragmentation pattern dominated by the

    
     ion (loss of the tert-butyl group)[2]. This high-mass, high-abundance fragment allows analysts to easily isolate the analyte signal from low-mass background noise, offering unparalleled specificity[2].
    
Quantitative Performance Comparison
ReagentDerivative FormedReactivity / Steric TolerancePrimary MS FragmentsSpecificity Advantage
BSTFA TMSHigh / Excellent

,

,

Complete derivatization of hindered sites prevents artifact peaks.
MSTFA TMSVery High / Excellent

,

Highly volatile byproducts prevent co-elution with early peaks.
MTBSTFA TBDMSModerate / Poor

,


fragment isolates signal; high resistance to hydrolysis.

ICH Q2(R2) Compliant Specificity Testing Workflow

To validate an analytical method involving organosilanes under ICH Q2(R2), the protocol must be a self-validating system . This means the method must inherently prove that the signal measured belongs exclusively to the target analyte, free from reagent interference[1].

G Start Method Validation: Specificity Blank 1. Reagent Blank Analysis (Identify Siloxane Bleed) Start->Blank Spike 2. Matrix Spiking (Target + Interferences) Start->Spike GCMS 3. GC-MS Acquisition (Retention & Mass Spectra) Blank->GCMS Spike->GCMS Eval 4. Peak Resolution & Purity (Rs > 1.5, No Co-elution) GCMS->Eval

ICH Q2(R2) compliant specificity testing workflow for GC-MS methods.

Experimental Protocol: Specificity Validation via MTBSTFA

The following step-by-step methodology details how to execute a specificity test for polar analytes (e.g., amino acids) using MTBSTFA, ensuring compliance with regulatory standards.

Phase 1: Preparation of Self-Validating Controls
  • Reagent Blank (Negative Control): Aliquot 100 µL of neat MTBSTFA and 100 µL of anhydrous acetonitrile into a clean, dry autosampler vial. This sample will map the exact retention times of the leaving group (N-methyltrifluoroacetamide) and any intrinsic siloxane impurities.

  • Unspiked Matrix: Extract the biological or environmental sample matrix using the standard sample preparation method, omitting the target analyte.

  • Spiked Matrix (Positive Control): Spike the extracted matrix with the target analyte (e.g., L-amino acids at 91 µg/mL in 0.1 N HCl, dried completely under nitrogen prior to derivatization).

Phase 2: Derivatization Reaction
  • Ensure all samples are completely devoid of moisture. Water will rapidly quench MTBSTFA, destroying the reaction yield.

  • Add 100 µL of neat MTBSTFA and 100 µL of anhydrous acetonitrile to the dried Spiked and Unspiked matrix samples.

  • Seal the vials tightly with PTFE-lined caps to prevent moisture ingress.

  • Incubate the mixture at 60 °C for 20 minutes (for standard hydroxyl/carboxyl groups) or up to 100 °C for 4 hours for highly hindered functional groups (e.g., secondary amines)[4].

  • Allow the samples to cool to room temperature. If acidic extraction conditions were used, neutralize with anhydrous sodium bicarbonate.

Phase 3: GC-MS Acquisition & Specificity Evaluation
  • Inject 1 µL of each sample into a GC-MS equipped with a semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 20 m x 0.18 mm I.D., 0.18 µm film thickness).

  • Evaluate the Blank: Analyze the Reagent Blank chromatogram. Identify the massive solvent/reagent front and any subsequent siloxane bleed peaks.

  • Assess Peak Purity: In the Spiked Matrix chromatogram, extract the

    
     ion. Verify that the target analyte peak is baseline-resolved (Resolution, 
    
    
    
    ) from all peaks identified in the Reagent Blank and Unspiked Matrix.
  • Confirm Identity: Cross-reference the mass spectrum of the analyte peak against a certified reference library to unequivocally confirm its identity, satisfying the core requirement of ICH Q2(R2)[1].

References

Sources

Safety Operating Guide

Silane, trimethyl(4-propylphenyl)- proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Silane, trimethyl(4-propylphenyl)- Proper Disposal Procedures CAS: 81631-65-4 (Typical) | Chemical Class: Tetraorganosilane

Part 1: Executive Safety Directive

Immediate Action Required: Do NOT dispose of Silane, trimethyl(4-propylphenyl)- in standard organic solvent waste streams (e.g., "Red Can" waste) without verifying silicon content limits. While chemically stable, this compound generates silica (SiO₂) ash upon combustion, which can catastrophically foul heat exchangers and scrubbers in standard chemical incinerators.

Disposal Classification:

  • RCRA Status: Non-listed (Not P or U listed). Likely D001 (Ignitable) based on flash point analogues.

  • Waste Stream: High-BTU Organic Waste with High Silicon Content .

  • Primary Hazard: Flammability (Liquid) & Incinerator Fouling (Process).

Part 2: Technical Deep Dive (The "Why")

To ensure scientific integrity, we must distinguish between reactivity hazards and process hazards.

1. Chemical Stability vs. Process Instability Unlike chlorosilanes (e.g., Trichlorosilane) which react violently with moisture to release HCl, trimethyl(4-propylphenyl)silane is a tetra-substituted organosilane. It is chemically robust, lipophilic, and hydrolytically stable under neutral conditions. It behaves physically like a hydrocarbon solvent (e.g., toluene).

2. The Silica Ash Problem (The Hidden Hazard) The critical disposal challenge is the silicon atom at the core of the molecule. Upon incineration (the standard disposal method for organics), the carbon backbone burns off, but the silicon oxidizes to form Silicon Dioxide (SiO₂) —essentially sand/glass dust.

  • Mechanism:

    
    
    
  • Consequence: In standard hazardous waste incinerators, this micro-fine silica dust coats the refractory lining and clogs the thermal oxidizer catalyst beds.

  • Threshold: Many waste handlers impose a strict limit (often <1% or <500 ppm) on silicon in standard fuel-blending streams. Exceeding this without declaration can lead to surcharges or rejection of the waste shipment.

Part 3: Operational Protocol

A. Waste Characterization & Segregation
ParameterSpecificationAction Threshold
Physical State Liquid (Clear/Colorless)Use Liquid Waste Container
Flash Point ~90-100°C (Est.)Handle as Combustible (D001)
Water Reactivity None (Stable)No moisture-free storage required
Silicon Content ~14.6% by weightMANDATORY SEGREGATION
B. Step-by-Step Disposal Workflow

Step 1: Quantity Assessment

  • Trace Amounts (<50 mL): If diluted >100:1 in a larger solvent stream, the total Si content may drop below the <1% threshold. Consult your facility EHS officer before dilution.

  • Bulk Amounts (>50 mL): Must be segregated into a dedicated "High Silicon" waste stream.

Step 2: Container Selection

  • Material: High-Density Polyethylene (HDPE) or Glass. (No compatibility issues with plastic).

  • Venting: Standard closed caps are acceptable (no pressure buildup from hydrolysis).

Step 3: Labeling (Critical)

  • Standard hazardous waste label must be applied.

  • Supplemental Labeling: You must explicitly write "CONTAINS ORGANOSILANES - HIGH SILICON" on the tag. This alerts the waste contractor to route the drum to a facility equipped with particulate scrubbers or a cement kiln (which can tolerate silica).

Step 4: Storage

  • Store in a cool, dry, well-ventilated area away from strong oxidizers.[1]

  • Segregate from HF (Hydrofluoric Acid), as HF will attack the Si-C bond and generate gaseous SiF₄.

Part 4: Visualization (Decision Logic)

The following diagram outlines the decision logic for disposing of organosilanes to prevent incinerator damage.

DisposalLogic Start Waste: Silane, trimethyl(4-propylphenyl)- CheckQty Assess Quantity Start->CheckQty IsSmall Is volume < 50mL? CheckQty->IsSmall Dilution Dilute in General Solvents (Ratio > 100:1) IsSmall->Dilution Yes (Trace) Segregation Segregate into 'High Silicon' Stream IsSmall->Segregation No (Bulk) Disposal Ship to Permitted Incinerator (Cement Kiln or Scrubber-Equipped) Dilution->Disposal If Site EHS Approves Labeling Label: 'Contains Organosilanes' (Alert for Ash Content) Segregation->Labeling Labeling->Disposal

Caption: Operational decision tree for segregating organosilane waste to avoid downstream infrastructure damage.

Part 5: Emergency Response (Spill Procedures)

In the event of a spill in the laboratory:

  • Isolate: Evacuate the immediate area and remove ignition sources (Flash point concern).

  • PPE: Wear nitrile gloves, lab coat, and safety glasses. (Respiratory protection is generally not required for small spills unless aerosolized).

  • Absorb: Use an inert absorbent (Vermiculite, Sand, or Universal Spill Pads). Do not use sawdust (combustible).

  • Clean: Wipe the area with soap and water.[1][2] The compound is lipophilic and will leave a slippery residue if not emulsified with detergent.

References

  • Sigma-Aldrich. (2025).[3] Trimethyl(4-propylphenyl)silane Product Sheet & Safety Data. Retrieved from

  • U.S. EPA. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[4] Retrieved from

  • American Chemical Society. (2023). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • Gelest, Inc. (2022). Silane Handling and Disposal Guide: Inert vs. Reactive Silanes. Retrieved from [5]

Sources

Personal protective equipment for handling Silane, trimethyl(4-propylphenyl)-

Author: BenchChem Technical Support Team. Date: March 2026

Handling Trimethyl(4-propylphenyl)silane (CAS: 81631-65-4) requires a rigorous, scientifically grounded approach to laboratory safety. As an organosilane characterized by a bulky, lipophilic propylphenyl moiety and a reactive trimethylsilyl group, this compound presents unique operational challenges. While it does not possess the extreme moisture-reactivity of chlorosilanes, its high lipophilicity and flammability dictate strict protocols for personal protective equipment (PPE), environmental controls, and waste segregation[1].

As a Senior Application Scientist, I have designed this guide to move beyond basic safety data sheets. The following protocols provide a self-validating, mechanistic framework for researchers and drug development professionals to handle, transfer, and dispose of this reagent with absolute confidence.

I. Quantitative Hazard Profiling & PPE Matrix

The selection of PPE is not arbitrary; it is directly dictated by the molecular physics of the reagent. Standard latex gloves are highly permeable to lipophilic organosilanes. Because Trimethyl(4-propylphenyl)silane contains a non-polar propylphenyl group, it can rapidly permeate low-density elastomers, carrying the silane payload directly into the dermal layer[1].

Table 1: Operational Parameters and Mechanistic Rationale

ParameterSpecificationMechanistic Rationale / Causality
CAS Number 81631-65-4Exact chemical identifier for targeted hazard profiling.
Molecular Weight 192.38 g/mol High lipophilicity dictates the need for non-polar solvent-resistant PPE.
Fume Hood Face Velocity > 100 LFMPrevents the accumulation of combustible organic vapors in the breathing zone[2].
Glove Material Nitrile or Viton (Fluorinated Rubber)Bulky alkyl-aryl groups require high-density polymer crosslinking to prevent permeation[1].
Eye Protection Splash Goggles + Face ShieldOrganosilane vapors can cause severe corneal damage; shields prevent aerosolized droplet exposure during pressurized transfers[1].

II. Operational Workflow: Aseptic & Inert Handling

To maintain the integrity of the trimethylsilyl group and mitigate flammability risks, Trimethyl(4-propylphenyl)silane must be handled using air-free techniques[2]. Exposure to atmospheric oxygen and ambient humidity can lead to gradual degradation and the accumulation of hazardous byproducts.

G N1 1. System Prep Dry glassware & PPE N2 2. Inert Purge Argon/N2 cycling N1->N2 N3 3. Cannula Transfer Positive pressure N2->N3 N4 4. Seal & Store Parafilm & dessicator N3->N4

Workflow for the inert atmosphere transfer of Trimethyl(4-propylphenyl)silane.

Step-by-Step Transfer Protocol:
  • PPE Verification: Don a flame-resistant lab coat, chemical splash goggles, and double-layer nitrile gloves.

    • Validation Step: Perform a visual inspection and inflation test on the gloves to ensure zero micro-tears before approaching the bench.

  • Environmental Control: Establish a working zone within a certified chemical fume hood.

    • Validation Step: Verify the hood's digital airflow monitor reads a minimum face velocity of 100 LFM before uncapping the reagent[2].

  • Inert Gas Purging: Connect the receiving reaction vessel to a Schlenk line. Cycle vacuum and dry Argon (or Nitrogen) three times.

    • Causality: Purging displaces atmospheric moisture, preventing the hydrolysis of the silane and eliminating oxygen that could act as an ignition source for organic vapors.

  • Reagent Transfer: Use a gas-tight syringe or a stainless-steel cannula for the transfer.

    • Validation Step: Maintain positive Argon pressure within the source bottle during withdrawal to prevent vacuum-induced atmospheric contamination.

  • Decontamination: Rinse all transfer equipment immediately with a non-polar solvent (e.g., anhydrous heptane or toluene) before the residual silane can polymerize or cross-link inside the needles.

III. Emergency Spill Management

In the event of a spill, standard laboratory cleanup methods (like using paper towels) are highly dangerous. The high surface area of a combustible liquid absorbed onto a combustible paper substrate creates an extreme fire hazard[2].

Step-by-Step Spill Neutralization:
  • Immediate Isolation: Evacuate non-essential personnel and extinguish all nearby ignition sources (e.g., hot plates, open flames)[2].

  • Inert Containment: Overlay the spilled liquid entirely with an inert, non-combustible absorbent such as dry sand or vermiculite[3].

    • Causality: Inert absorbents trap the volatile organic compounds without adding fuel to a potential fire.

  • Mechanical Collection: Using non-sparking tools (e.g., a polypropylene dustpan), sweep the absorbed mixture and deposit it into a high-density polyethylene (HDPE) waste container[2].

  • Surface Decontamination: Wash the affected walking surfaces with a strong detergent and water to remove the residual lipophilic film, which poses a severe slipping hazard[4].

IV. Logistical Disposal & Waste Segregation Plan

Organosilanes must never be disposed of in aqueous waste streams or poured down the drain, as they are highly toxic to aquatic life and can form explosive vapor pockets in municipal sewer lines[4].

Waste W1 Silane Waste Generation W2 Absorb Spill (Sand/Vermiculite) W1->W2 W3 Transfer to HDPE Container W2->W3 W4 Label as Non-Halogenated Organic Waste W3->W4 W5 High-Temp Incineration W4->W5

Decision matrix for the segregation and disposal of organosilane waste.

Step-by-Step Disposal Protocol:
  • Waste Classification: Determine the composition of the waste stream. If Trimethyl(4-propylphenyl)silane was used alongside halogenated solvents (e.g., Dichloromethane), it must be routed to the Halogenated Organic Waste stream. If used with standard hydrocarbons or ethers, route it to the Non-Halogenated Flammable Waste stream.

  • Containerization: Pour the waste into an approved, chemically compatible HDPE or glass container.

    • Validation Step: Ensure the container is no more than 80% full to allow for vapor expansion[2].

  • Labeling & Storage: Tightly seal the container. Label it clearly with "Hazardous Waste: Trimethyl(4-propylphenyl)silane (CAS 81631-65-4) - Flammable/Irritant". Store in a cool, well-ventilated secondary containment tray away from strong oxidizing agents[5].

  • Final Destruction: Coordinate with your institution's Environmental Health and Safety (EHS) department to have the sealed containers collected by a licensed disposal service for high-temperature fuel blending and incineration[2].

V. References

  • Title: GLOBAL SAFE HANDLING OF CHLOROSILANES Source: Global Silicones Council URL: [Link]

  • Title: 3474000 - SAFETY DATA SHEET Source: W. R. MEADOWS URL: [Link]

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.